Methylbutynol
Description
Structure
3D Structure
Propriétés
Numéro CAS |
37365-71-2 |
|---|---|
Formule moléculaire |
C5H8O |
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
3-methylbut-1-yn-1-ol |
InChI |
InChI=1S/C5H8O/c1-5(2)3-4-6/h5-6H,1-2H3 |
Clé InChI |
JQZGUQIEPRIDMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CO |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Methylbutynol
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and kinetics of 2-methyl-3-butyn-2-ol (this compound), an important intermediate in the production of pharmaceuticals, vitamins, and fragrances.[1][2][3][4] The document details the prevalent industrial synthesis routes, reaction conditions, and purification methods, supported by quantitative data and detailed experimental protocols.
Core Synthesis Mechanisms
The primary industrial method for synthesizing this compound is the ethynylation of acetone, which involves the reaction of acetone with acetylene.[5] This transformation can be achieved through several catalytic pathways, most notably base-mediated and Lewis acid-catalyzed reactions.
Base-Mediated Synthesis (Favorskii-type Reaction)
The most established method for this compound production is a base-mediated condensation reaction between acetylene and acetone under alkaline conditions.[6] This process is a variation of the Favorskii reaction.[5][6]
The mechanism involves the following key steps:
-
Deprotonation of Acetylene: A strong base, such as an alkali metal alkoxide (e.g., sodium methoxide formed from sodium metal in methanol) or potassium hydroxide, deprotonates the terminal alkyne (acetylene) to form a highly nucleophilic metal acetylide intermediate.[5][6]
-
Nucleophilic Attack: The acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.
-
Protonation: The resulting alkoxide intermediate is subsequently protonated during workup (e.g., by adding ammonium chloride or water) to yield the final product, this compound.[6]
Common base and solvent systems include sodium metal in anhydrous methanol and potassium hydroxide in liquid ammonia.[6][7] The use of liquid ammonia as a solvent allows for a homogeneous reaction system, which can reduce side reactions and improve yield.[7]
Caption: Base-catalyzed mechanism for this compound synthesis.
Lewis Acid-Catalyzed Synthesis
An alternative approach involves the use of Lewis acid catalysts. This method offers complementary reactivity to base-catalyzed routes.[6] The mechanism proceeds via the coordination of the Lewis acid to the carbonyl oxygen of acetone.[6] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the acetylene species.[6]
Reaction Kinetics and Thermodynamics
The rate of this compound synthesis is influenced by several factors, including temperature, pressure, catalyst concentration, and reactant ratios. While a specific, universally accepted rate law is not detailed in the provided literature, the reaction order is empirically determined and is dependent on the specific catalytic system used.[8][9]
Factors Affecting Reaction Rate
-
Temperature: Temperature control is critical for achieving high selectivity and yield. For the traditional sodium metal/methanol route, the reaction is highly exothermic, and maintaining a low temperature range of 0-5°C is essential to prevent the formation of byproducts from acetone self-condensation.[2][6] In systems using potassium hydroxide in liquid ammonia, the reaction temperature is typically higher, in the range of 30-55°C .[7]
-
Pressure: When using gaseous acetylene, the reaction is often conducted under pressure to increase the concentration of dissolved acetylene in the solvent, thereby increasing the reaction rate. Pressures ranging from 1.5 to 2.8 MPa have been reported.[7]
-
Catalyst and Reactant Ratios: The molar ratios of catalyst to reactants and between the reactants themselves are key parameters. For instance, in the liquid ammonia process, specific molar ratios of acetylene to liquid ammonia, acetylene to acetone, and potassium hydroxide to acetone are optimized to maximize product formation.[7]
Byproduct Formation
The primary source of impurities arises from competing side reactions. The most significant of these is the base-catalyzed self-condensation of acetone via an aldol mechanism, which leads to the formation of mesityl oxide and other higher molecular weight products.[6] These side reactions are particularly prevalent at elevated temperatures, underscoring the importance of strict temperature control.[6]
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various synthesis protocols.
Table 1: Reaction Conditions
| Parameter | Sodium in Methanol | KOH in Liquid Ammonia |
| Catalyst | Sodium Metal | Potassium Hydroxide |
| Solvent | Anhydrous Methanol | Liquid Ammonia |
| Temperature | 0–5 °C[2][6] | 30–55 °C[7] |
| Pressure | Micro-positive pressure[2] | 1.5–2.8 MPa[7] |
| Reaction Time | ~1 hour[2] | 1.0–3.2 hours[7] |
Table 2: Reactant Molar Ratios (KOH in Liquid Ammonia Method)
| Reactant Ratio | Molar Ratio Range |
| Acetylene : Liquid Ammonia | 1 : 1.50–4.0[7] |
| Acetylene : Acetone | 1 : 0.45–2.05[7] |
| Potassium Hydroxide : Acetone | 1 : 18.6–124.5[7] |
Table 3: Product Yield and Physical Properties
| Parameter | Value |
| Reported Yield | 99.2%[2] |
| Reported Purity | 99.4%[2] |
| Boiling Point (this compound) | 104 °C[1] |
| Boiling Point (Acetone) | 56 °C[1] |
| This compound/Water Azeotrope B.P. | ~91 °C[1] |
| Azeotrope Composition | ~71.5% this compound / 28.5% Water (% w/w)[1] |
Experimental Protocols and Purification
Detailed Experimental Protocol (Sodium/Methanol Method)
This protocol describes a large-scale synthesis of this compound.[2]
Materials:
-
Anhydrous Methanol: 300 L
-
Sodium Metal (block): 20 kg
-
Acetone: 55 L
-
Acetylene Gas
-
Ammonium Chloride: 150 kg
Procedure:
-
Catalyst Preparation: Charge a 500 L stainless steel autoclave with 300 L of anhydrous methanol under a nitrogen atmosphere. Cool the vessel using a chilled brine jacket. Slowly add 20 kg of sodium metal blocks, allowing for complete dissolution to form sodium methoxide.
-
Reactant Addition: Once the sodium is fully dissolved, add 55 L of acetone to the mixture. Stir and cool the solution to below 0°C.
-
Ethynylation Reaction: Slowly introduce acetylene gas into the reactor. Carefully control the acetylene flow rate to maintain the reaction temperature between 0-5°C. The reaction is complete when it is no longer exothermic.
-
Reaction Completion: Introduce a small amount of additional acetylene and seal the reactor under a slight positive pressure for 1 hour.
-
Neutralization: In a separate 1000 L glass-lined reactor, prepare a solution of 150 kg of ammonium chloride in 300 L of methanol. Pump the reaction mixture from the autoclave into the ammonium chloride solution under cooling to neutralize the unreacted base. Control the neutralization temperature to below 20°C.
-
Purification: Filter the neutralized solution. The filtrate is subjected to distillation, first to remove the methanol solvent. Subsequently, the this compound product is distilled under reduced pressure. This process yields approximately 62 kg of product with a purity of 99.4% and a yield of 99.2%.[2]
Caption: General workflow for this compound synthesis and purification.
Purification Challenges and Methods
The purification of this compound from the crude reaction product presents challenges, primarily the removal of water and unreacted acetone.[1]
-
Water Removal: Water and this compound form a minimum-boiling azeotrope, making complete separation by standard distillation impossible.[1] Historically, azeotropic distillation using an entrainer like benzene was common, but this is now avoided due to health and environmental concerns.[1]
-
Modern Techniques: Advanced methods such as pervaporation are now employed.[1] This process involves subjecting a water-containing stream from a distillation column to a membrane that selectively allows water to pass through, thereby breaking the azeotrope and enabling the production of high-purity this compound.[1]
-
Acetone Removal: Unreacted acetone, with its lower boiling point (56°C), can be removed by distillation. However, for applications requiring very high purity (e.g., as a precursor for Ziegler-Natta polymerization), acetone levels must be reduced to below 0.03% w/w.[1]
References
- 1. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 2. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. innospk.com [innospk.com]
- 5. Alkynylation - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 37365-71-2 [smolecule.com]
- 7. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 8. Reaction Rates and Rate Laws [2012books.lardbucket.org]
- 9. youtube.com [youtube.com]
Spectroscopic Analysis of 2-Methyl-3-butyn-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-methyl-3-butyn-2-ol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.
Quantitative Spectroscopic Data
The spectroscopic data for 2-methyl-3-butyn-2-ol is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 2-methyl-3-butyn-2-ol are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | Singlet | 6H | -C(CH₃)₂ |
| ~2.1 | Singlet | 1H | -OH |
| ~2.4 | Singlet | 1H | -C≡CH |
Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol
| Chemical Shift (δ) ppm | Assignment |
| ~31.5 | -C(C H₃)₂ |
| ~65.0 | -C (CH₃)₂ |
| ~71.0 | -C ≡CH |
| ~88.0 | -C≡C H |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-methyl-3-butyn-2-ol are detailed below. The spectrum is typically acquired as a neat liquid.
Table 3: Infrared (IR) Spectroscopic Data for 2-Methyl-3-butyn-2-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (alcohol) |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~2980 | Medium | C-H stretch (alkane) |
| ~2100 | Weak | C≡C stretch (alkyne) |
| ~1370, ~1460 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry (MS) Data for 2-Methyl-3-butyn-2-ol
| m/z | Relative Intensity | Proposed Fragment |
| 84 | Moderate | [M]⁺ (Molecular Ion) |
| 69 | High | [M - CH₃]⁺ |
| 59 | High | [M - C₂H₅]⁺ or [C₃H₇O]⁺ |
| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of liquid 2-methyl-3-butyn-2-ol (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and sample.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency, and the probe is shimmed.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop of 2-methyl-3-butyn-2-ol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]
-
Instrument Setup: A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like 2-methyl-3-butyn-2-ol, gas chromatography-mass spectrometry (GC-MS) is a suitable method.[4] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ensure good separation from any impurities or the solvent.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-200) to detect the molecular ion and fragment ions.
-
Data Analysis: The mass spectrum corresponding to the GC peak of 2-methyl-3-butyn-2-ol is analyzed to identify the molecular ion and the major fragment ions.
Visualizations
Diagrams illustrating a key synthetic pathway and a general experimental workflow are provided below using the DOT language.
Favorskii Reaction for the Synthesis of 2-Methyl-3-butyn-2-ol
The Favorskii reaction is a common method for the synthesis of propargyl alcohols, including 2-methyl-3-butyn-2-ol, from the reaction of an alkyne with a ketone under basic conditions.[5]
Caption: Favorskii reaction pathway for 2-methyl-3-butyn-2-ol synthesis.
General Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic analysis of a liquid sample like 2-methyl-3-butyn-2-ol.
Caption: General workflow for spectroscopic analysis of 2-methyl-3-butyn-2-ol.
References
An In-depth Technical Guide to the Physicochemical Properties of Methylbutynol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbutynol, systematically known as 2-methyl-3-butyn-2-ol, is a versatile chemical compound with significant applications across various industrial and scientific fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, imparts a distinct reactivity profile that is leveraged in numerous chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.
Chemical Identity and Structure
-
IUPAC Name: 2-Methyl-3-butyn-2-ol[2]
-
Synonyms: 3-Methyl-1-butyn-3-ol, Dimethyl ethynyl carbinol, MBY[1][3]
-
CAS Number: 115-19-5[1]
-
Molecular Formula: C₅H₈O[1]
-
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 3.1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | Colorless to straw yellow liquid | [2][3] |
| Odor | Aromatic, alcohol-like | [1][4] |
| Melting Point | 2.6 °C (36.7 °F) | [3] |
| Boiling Point | 104-105 °C (219.2-221 °F) at 1 atm | [1][3] |
| Density | 0.868 g/mL at 25 °C | [1][5] |
| Vapor Pressure | 15 mm Hg at 20 °C | [1][6] |
| Refractive Index (n²⁰/D) | 1.420 | [1] |
| Flash Point | 25 °C (77 °F) Closed Cup | [1][3] |
| Autoignition Temperature | 350 °C (662 °F) | [1][2] |
Table 3.2: Solubility and Partitioning Properties
| Property | Value | Reference(s) |
| Solubility in Water | Miscible | [1][2] |
| Solubility in Organic Solvents | Miscible with acetone, benzene, carbon tetrachloride, and petroleum ether | [1][6] |
| pKa | 13.34 ± 0.29 (Predicted) | [1][6] |
| LogP (Octanol/Water Partition Coefficient) | 0.318 at 20-25 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound, based on standard laboratory practices.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small liquid samples.
Apparatus:
-
Thiele tube
-
Thermometer (0-150 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant rubber band or thread
-
Bunsen burner or other heat source
-
Heating medium (e.g., mineral oil)
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with a suitable heating medium (e.g., mineral oil) to a level just above the side arm.
-
Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, with its sealed end facing upwards, into the test tube containing the this compound.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heating medium.
-
Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.
Apparatus:
-
Pycnometer (specific volume, e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.
-
Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 25 °C) to allow it to equilibrate.
-
Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, and repeat steps 4 and 5 to obtain the mass of the pycnometer filled with the sample (m₃).
-
Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of Water at the measurement temperature
Determination of Solubility in Water
This protocol describes a qualitative and semi-quantitative method for determining the miscibility of this compound in water.
Apparatus:
-
Test tubes with stoppers
-
Graduated pipettes or burettes
-
Vortex mixer
Procedure:
-
Label a series of test tubes.
-
To the first test tube, add a known volume of this compound (e.g., 1 mL).
-
Incrementally add a known volume of distilled water (e.g., 0.1 mL at a time) to the test tube.
-
After each addition, stopper the test tube and vortex for 30 seconds.
-
Observe the mixture for any signs of phase separation (turbidity or formation of layers).
-
Continue adding water and observing. If no phase separation occurs after adding a significant excess of water (e.g., 10 mL), the substance is considered miscible.
-
For a more quantitative assessment, different ratios of this compound and water can be prepared and observed for miscibility at a constant temperature.
Visualizations
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the ethynylation of acetone, a reaction between acetone and acetylene, often catalyzed by a base.
Caption: A logical workflow for the synthesis of this compound from acetone and acetylene.
Experimental Workflow for Boiling Point Determination
The following diagram illustrates the key steps in determining the boiling point of this compound using the Thiele tube method.
Caption: Experimental workflow for determining the boiling point of this compound.
Spectroscopic Data
While detailed spectral analysis is beyond the scope of this guide, key spectroscopic data are important for identification and characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹, sharp), the C≡C stretch (~2100 cm⁻¹, weak), and C-H stretches in the methyl groups (~2900-3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a singlet for the acetylenic proton, a singlet for the hydroxyl proton (position may vary with concentration and solvent), and a singlet for the two equivalent methyl groups.
-
¹³C NMR: Will show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons, and the two sp-hybridized carbons of the alkyne.
-
Safety and Handling
This compound is a flammable liquid and vapor.[1] It can cause eye and skin irritation, and vapor exposure may lead to respiratory tract irritation.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from ignition sources.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, coupled with standardized experimental protocols and illustrative workflows, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the safe handling, effective application, and innovative development of this compound in its various scientific and industrial contexts.
References
In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-3-butyn-2-ol
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of 2-methyl-3-butyn-2-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standardized experimental protocol for acquiring the spectrum, and a visual representation of the molecule with its proton assignments.
Molecular Structure and Proton Environments
2-Methyl-3-butyn-2-ol possesses a simple yet distinct molecular structure with three unique proton environments, leading to a relatively straightforward 1H NMR spectrum. The structure consists of a tertiary alcohol with two equivalent methyl groups and a terminal alkyne. The protons in the molecule are designated as follows:
-
-CH3 (a): Six equivalent protons of the two methyl groups attached to the quaternary carbon.
-
-OH (b): One labile proton of the hydroxyl group.
-
-C≡CH (c): One proton attached to the terminal alkyne carbon.
Due to the absence of adjacent non-equivalent protons, all signals in the 1H NMR spectrum of 2-methyl-3-butyn-2-ol are expected to be singlets.
1H NMR Spectral Data
The quantitative data for the 1H NMR spectrum of 2-methyl-3-butyn-2-ol, typically recorded in deuterated chloroform (CDCl3), is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| -CH3 (a) | ~1.5 | Singlet | 6H |
| -OH (b) | Variable (~1.5 - 2.5) | Singlet (broad) | 1H |
| -C≡CH (c) | ~2.4 | Singlet | 1H |
Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and can exchange with deuterium oxide (D2O), leading to its disappearance from the spectrum, a technique often used to confirm its assignment.
Experimental Protocol for 1H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-resolution 1H NMR spectrum of 2-methyl-3-butyn-2-ol.
3.1. Sample Preparation
-
Sample Purity: Ensure the 2-methyl-3-butyn-2-ol sample is of high purity to avoid signals from impurities. If necessary, purify the compound by distillation.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl3), for routine analysis. For studying hydrogen bonding or resolving OH coupling, dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of 2-methyl-3-butyn-2-ol in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is at least 4 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It is often included in commercially available deuterated solvents.
3.2. Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the entire proton chemical shift range.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Peak Picking: Identify the chemical shift of each signal.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of 2-methyl-3-butyn-2-ol and the assignment of its proton signals as discussed in this guide.
Caption: Molecular structure of 2-methyl-3-butyn-2-ol with 1H NMR assignments.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methylbutynol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methyl-3-butyn-2-ol, commonly known as methylbutynol. This document details the experimentally observed chemical shifts, provides a detailed protocol for obtaining quantitative 13C NMR data, and visually represents the molecular structure and its corresponding spectral data.
13C NMR Chemical Shift Data of 2-Methyl-3-butyn-2-ol
The 13C NMR spectrum of 2-methyl-3-butyn-2-ol exhibits four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts, recorded in deuterated chloroform (CDCl3), are summarized in the table below. The assignments are based on established principles of 13C NMR spectroscopy where carbons attached to electronegative atoms and carbons of alkynes show characteristic downfield shifts.
| Carbon Atom | Chemical Environment | Chemical Shift (δ) in ppm |
| C1 | Methyl (CH3) | 31.4 |
| C2 | Quaternary alcohol (C-OH) | 65.2 |
| C3 | Alkynyl (C≡C-H) | 88.9 |
| C4 | Alkynyl (C≡C -H) | 70.1 |
Solvent: CDCl3. Data sourced from SpectraBase.[1]
Experimental Protocol for Quantitative 13C NMR Spectroscopy
This section outlines a detailed methodology for acquiring a quantitative 13C NMR spectrum of a liquid sample such as 2-methyl-3-butyn-2-ol.
2.1. Sample Preparation
-
Sample Purity: Ensure the 2-methyl-3-butyn-2-ol sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: For a quantitative 13C NMR spectrum, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time. A typical concentration range is 50-100 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional): For precise quantification, an internal standard with a known concentration and a single, well-resolved 13C NMR signal that does not overlap with the analyte signals can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm) but is not ideal for quantification due to its volatility.
-
Sample Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.
-
Degassing (Optional): For samples sensitive to oxidation or for very precise measurements, degassing the sample by several freeze-pump-thaw cycles can remove dissolved paramagnetic oxygen, which can affect relaxation times and line widths.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a quantitative 13C NMR experiment on a modern NMR spectrometer (e.g., Bruker Avance series).
-
Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling (e.g., zgig on Bruker instruments) should be used. This pulse sequence decouples protons during acquisition to simplify the spectrum to single lines for each carbon, while keeping the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.
-
Spectrometer Frequency: While spectra can be acquired on instruments of various field strengths (e.g., 300, 400, 500 MHz for ¹H), higher fields will provide better signal dispersion and sensitivity for 13C.
-
Acquisition Time (at): Typically set between 1 to 2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The delay should be at least 5 times the longest longitudinal relaxation time (T1) of any carbon nucleus in the molecule. For quaternary carbons, T1 values can be long (several seconds to minutes). A conservative relaxation delay of 30-60 seconds is often a good starting point for small molecules.
-
Pulse Width/Angle: A 90° pulse angle maximizes the signal for a single scan.
-
Spectral Width (sw): A typical spectral width for 13C NMR is 200-250 ppm to ensure all carbon signals are captured.
-
Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.
-
Temperature: Maintain a constant and well-calibrated temperature throughout the experiment, typically 298 K (25 °C).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 to 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Integration: Integrate the well-resolved signals corresponding to each carbon atom. The integral values will be directly proportional to the number of carbon nuclei contributing to each signal.
Visualizations
The following diagrams illustrate the molecular structure of 2-methyl-3-butyn-2-ol and the relationship between its carbon atoms and their respective 13C NMR chemical shifts.
Caption: Molecular structure of 2-methyl-3-butyn-2-ol with carbon numbering.
Caption: Correlation of carbon atoms in 2-methyl-3-butyn-2-ol to their 13C NMR chemical shifts.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methylbutynol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 2-methyl-3-butyn-2-ol (methylbutynol). The information herein is intended to support researchers and scientists in identifying and characterizing this compound and its metabolites in various experimental settings.
Introduction
2-methyl-3-butyn-2-ol is a tertiary acetylenic alcohol with industrial and pharmaceutical significance. Understanding its behavior under mass spectrometric analysis, particularly its fragmentation patterns under electron ionization (EI), is crucial for its unambiguous identification in complex matrices. This guide outlines the primary fragmentation pathways of this compound, supported by quantitative data and a representative experimental protocol.
Experimental Protocol
The mass spectral data presented in this guide is based on standard electron ionization mass spectrometry, typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While a specific experimental protocol for a single publication is not available, the following represents a standard methodology for the analysis of a volatile small molecule like this compound.
2.1. Sample Preparation: A dilute solution of 2-methyl-3-butyn-2-ol is prepared in a volatile organic solvent such as methanol or dichloromethane.
2.2. Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Oven Program: A temperature ramp is employed, for instance, starting at 50°C, holding for 2 minutes, and then ramping to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
2.3. Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Scan Range: m/z 35-150.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
Results and Discussion: Fragmentation Analysis
The electron ionization mass spectrum of 2-methyl-3-butyn-2-ol is characterized by several key fragment ions. The molecular ion (M+) at m/z 84 is often weak or absent, which is typical for tertiary alcohols due to the instability of the molecular ion and the facility of fragmentation.[1][2]
3.1. Quantitative Fragmentation Data
The major fragment ions observed in the EI mass spectrum of 2-methyl-3-butyn-2-ol are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |
| 69 | 100 | [C4H5O]+ | CH3• |
| 53 | ~40 | [C4H5]+ | CH3O• |
| 43 | ~35 | [C3H7]+ or [C2H3O]+ | C2H3O• or C3H5• |
| 39 | ~20 | [C3H3]+ | C2H5O• |
3.2. Proposed Fragmentation Pathways
The fragmentation of the 2-methyl-3-butyn-2-ol radical cation (m/z 84) is dominated by cleavages adjacent to the oxygen atom and the tertiary carbon.
3.2.1. Alpha-Cleavage: Formation of the Base Peak (m/z 69)
The most prominent fragmentation pathway for alcohols is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5][6] In the case of this compound, the loss of a methyl radical (•CH3) from the molecular ion results in the formation of a resonance-stabilized oxonium ion at m/z 69. This is the base peak in the spectrum, indicating its high stability.
Caption: Alpha-cleavage leading to the base peak.
3.2.2. Formation of the [C4H5]+ Ion (m/z 53)
Another significant fragmentation involves the loss of a methoxy radical (•OCH3), leading to the formation of a cation at m/z 53.
Caption: Formation of the m/z 53 fragment.
3.2.3. Formation of the m/z 43 Ion
The ion at m/z 43 is a common fragment in mass spectrometry and can arise from multiple pathways. In this case, it is likely due to the cleavage of the C-C bond between the tertiary carbon and the alkyne group, with the charge retained on the propargyl fragment, or subsequent fragmentation of larger ions.
Caption: A possible pathway to the m/z 39 ion.
Conclusion
The mass spectrometry fragmentation of 2-methyl-3-butyn-2-ol under electron ionization is primarily driven by alpha-cleavage, leading to the formation of a stable oxonium ion at m/z 69, which constitutes the base peak. Other significant fragments are observed at m/z 53 and 43. The characteristic fragmentation pattern, particularly the intense peak at m/z 69, serves as a reliable indicator for the presence of the dimethylpropargyl alcohol moiety in a molecule. This guide provides a foundational understanding for the interpretation of mass spectra containing this compound and its structural analogs.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 3. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
Quantum Chemical Calculations for Methylbutynol: A Technical Guide
Introduction
2-Methyl-3-butyn-2-ol, commonly known as Methylbutynol (MBOH), is a valuable organic compound featuring both a hydroxyl group and a carbon-carbon triple bond. This unique structure makes it a critical intermediate in the synthesis of various products, including vitamins, pharmaceuticals, and fragrances. Understanding its molecular properties, reactivity, and interactions at a quantum level is paramount for optimizing synthetic routes, designing novel catalysts, and predicting its behavior in complex chemical systems.
Quantum chemical calculations provide a powerful, non-experimental route to probe the electronic structure, geometry, and energetic properties of molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate reaction mechanisms, predict spectroscopic signatures, and calculate thermodynamic properties with high accuracy. This guide offers an in-depth overview of the application of quantum chemical calculations to this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Properties of 2-Methyl-3-butyn-2-ol
The foundational step in any computational study is the accurate representation of the molecule. The fundamental properties of 2-Methyl-3-butyn-2-ol are well-established and provide a basis for theoretical models.
| Property | Value |
| IUPAC Name | 2-Methylbut-3-yn-2-ol[1] |
| CAS Number | 115-19-5[1][2] |
| Molecular Formula | C₅H₈O[2] |
| Molecular Weight | 84.12 g/mol [1] |
| Canonical SMILES | CC(C)(C#C)O |
| InChI Key | CEBKHWWANWSNTI-UHFFFAOYSA-N[2] |
| Boiling Point | 104-105 °C (219.2 to 221 °F at 760 mmHg)[1][3] |
| Melting Point | 2.6 °C (36.7 °F)[1][3] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Theoretical Methodologies in Practice
Quantum chemical calculations for molecules like this compound rely on various established theoretical frameworks to approximate solutions to the many-electron Schrödinger equation.[4]
-
Density Functional Theory (DFT): This is the most widely used method for systems of this size due to its excellent balance of computational cost and accuracy. DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results.
-
Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
-
Coupled Cluster (CC) Theory: Considered the "gold standard" for accuracy in quantum chemistry, methods like CCSD(T) provide highly reliable energies and properties.[4] However, their computational cost is very high, limiting their application to smaller molecules or for benchmarking results from less expensive methods.
Case Study: Adsorption and Hydrogenation on Palladium Surfaces
A significant application of quantum chemical calculations for this compound is in the field of catalysis. DFT studies have been employed to understand the mechanism of its selective hydrogenation to 2-methyl-3-buten-2-ol (MBE), a crucial industrial reaction.
One such study investigated the adsorption of this compound (MBY) on a palladium (Pd) nanoparticle model.[5][6] The calculations aimed to explain the structure sensitivity and high selectivity observed in this reaction.
Computational Details and Key Findings
The study utilized a Pd₃₀ cluster to model the different active sites on a palladium catalyst, including flat {100} and {111} faces, as well as low-coordination corner and edge sites.[5][6]
| Parameter | Description |
| Computational Method | Density Functional Theory (DFT) |
| Catalyst Model | Pd₃₀ cluster representing plane, edge, and corner sites.[5][6] |
| Molecules Studied | 2-Methyl-3-butyn-2-ol (MBY) and 2-Methyl-3-buten-2-ol (MBE).[5][6] |
| Calculated Properties | Adsorption energies on different sites, activation barriers for hydrogenation pathways. |
| Key Finding 1 | The C≡C triple bond of this compound is preferentially activated by the plane sites of the palladium catalyst.[6] |
| Key Finding 2 | The C=C double bond of the intermediate product (MBE) is more strongly activated by low coordination sites (corners and edges).[6] |
| Conclusion | The reaction mechanism and selectivity are controlled by the adsorption energy, which differs significantly depending on the catalyst site topology. This explains the structure-sensitive nature of the reaction.[5][6] |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful tool for molecular characterization.[7][8][9][10] Quantum chemical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. These theoretical spectra are invaluable for interpreting experimental data. The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).
Below is a comparison of theoretically expected vibrational frequencies for key functional groups in this compound against typical experimental ranges.
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated Frequency Range (cm⁻¹, typical DFT) |
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (broad) | ~3400 - 3650 |
| C-H Stretch (sp³) | Methyl (-CH₃) | 2850 - 3000 | ~2900 - 3050 |
| C-H Stretch (sp) | Alkyne (≡C-H) | 3250 - 3350 | ~3300 - 3400 |
| C≡C Stretch | Alkyne (-C≡C-) | 2100 - 2260 | ~2150 - 2250 |
| C-O Stretch | Alcohol (C-OH) | 1000 - 1260 | ~1050 - 1200 |
Experimental & Computational Protocols
Protocol 1: DFT Calculation of Vibrational Frequencies
This protocol outlines the standard procedure for calculating the vibrational spectrum of this compound using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Structure Input:
-
Define the initial 3D coordinates of 2-Methyl-3-butyn-2-ol. This can be done using a molecular builder or by providing a Z-matrix or Cartesian coordinates.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: B3LYP (a common DFT functional).
-
Basis Set: 6-311++G(d,p) (provides a good balance of accuracy and cost).
-
Solvation (Optional): To simulate a solution environment, a continuum solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying the solvent (e.g., water, ethanol).
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation.
-
This calculation computes the second derivatives of the energy, yielding the vibrational modes and their corresponding frequencies.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Analysis of Results:
-
Extract the calculated frequencies, IR intensities, and Raman activities.
-
Visualize the normal modes to understand the atomic motions associated with each vibrational peak.
-
Compare the calculated spectrum with experimental data. Note that calculated frequencies are often systematically higher than experimental ones and may be scaled by a factor (e.g., ~0.96-0.98 for B3LYP) for better agreement.
-
Protocol 2: Experimental FT-IR Spectroscopy
This protocol describes the general steps for obtaining an experimental Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like this compound for comparison with calculated results.
-
Sample Preparation:
-
Ensure the liquid this compound sample is pure and free of water, as water has strong IR absorption bands that can interfere with the spectrum.
-
For a neat (pure) liquid, a small drop is placed between two salt plates (e.g., NaCl or KBr), which are IR-transparent. The plates are pressed together to create a thin liquid film.
-
-
Background Spectrum:
-
Run a background scan with no sample in the beam path. This measures the absorbance of ambient CO₂ and water vapor, as well as the instrumental response, and is automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample cell in the spectrometer's sample holder.
-
Acquire the spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting interferogram is converted into a spectrum (absorbance vs. wavenumber) via a Fourier transform.
-
The processed spectrum is then ready for analysis and comparison with the computationally predicted spectrum.
-
Molecular Structure Diagram
The following diagram illustrates the connectivity of atoms in the 2-Methyl-3-butyn-2-ol molecule.
Quantum chemical calculations are an indispensable tool for the modern chemist, providing deep insights into the molecular world that complement and guide experimental work. For a molecule like this compound, these computational methods are crucial for understanding its reactivity in catalytic processes, interpreting its spectroscopic properties, and predicting its behavior in various chemical environments. As computational resources continue to grow and theoretical methods become more refined, the predictive power of these calculations will further accelerate innovation in drug development, materials science, and chemical synthesis.
References
- 1. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 3. Buy this compound | 37365-71-2 [smolecule.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. arxiv.org [arxiv.org]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 115-19-5 properties and structure
An In-depth Technical Guide to 2-Methyl-3-butyn-2-ol (CAS 115-19-5)
Introduction
2-Methyl-3-butyn-2-ol, identified by the CAS number 115-19-5, is a versatile alkynyl alcohol.[1] It is a colorless, volatile liquid organic compound with the molecular formula C5H8O.[2][3] This compound, also known as Dimethyl ethynyl carbinol, serves as a crucial building block and intermediate in a wide array of applications, from the synthesis of vitamins and pharmaceuticals to the formulation of specialty chemicals.[4][5][6] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, imparts distinct reactivity that makes it highly valuable in organic synthesis.[4]
This guide provides a comprehensive overview of the core properties, structure, synthesis, and key applications of 2-Methyl-3-butyn-2-ol, with a focus on data and methodologies relevant to researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
The structure of 2-Methyl-3-butyn-2-ol consists of a tertiary alcohol with a methyl and an ethynyl group attached to the same carbon.
Caption: 2D Chemical Structure of 2-Methyl-3-butyn-2-ol.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 115-19-5 | [7] |
| IUPAC Name | 2-methylbut-3-yn-2-ol | [3] |
| Synonyms | Dimethyl ethynyl carbinol, 2-Hydroxy-2-methyl-3-butyne, 3-Methyl-1-butyn-3-ol | [3][7][8] |
| Molecular Formula | C5H8O | [7] |
| Molecular Weight | 84.12 g/mol | [3][7] |
| InChI Key | CEBKHWWANWSNTI-UHFFFAOYSA-N | [1][9] |
| Canonical SMILES | CC(C)(C#C)O |[1] |
Physicochemical Properties
2-Methyl-3-butyn-2-ol is a colorless to pale yellow liquid at room temperature.[8][10] It is miscible with water and a wide range of organic solvents.[7]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [8][10] |
| Melting Point | 2.6 to 3 °C (36.7 to 37.4 °F) | [1][3][7] |
| Boiling Point | 104-105 °C (219-221 °F) at 760 mmHg | [1][7] |
| Density | 0.868 g/mL at 25 °C | |
| Refractive Index (n_D^20) | 1.420 - 1.423 | [8] |
| Flash Point | 19 to 25 °C (66.2 to 77 °F) | [7][11] |
| Vapor Pressure | 15 - 20 hPa at 20 °C | [5] |
| Solubility | Miscible with water, acetone, benzene, ethanol, ether | [2][7] |
| logP (Octanol/Water) | 0.318 | [3][5] |
| Autoignition Temperature | 350 °C (662 °F) |[3] |
Safety and Toxicology
2-Methyl-3-butyn-2-ol is classified as a highly flammable liquid and vapor.[12][13] It is harmful if swallowed and can cause serious eye damage.[12][13] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this chemical.[12][14]
Table 3: Toxicological Data
| Parameter | Value | Species | Source(s) |
|---|---|---|---|
| LD50 (Oral) | 1800 - 1950 mg/kg | Mouse, Rat | [7][8] |
| LD50 (Subcutaneous) | 1161 - 2340 mg/kg | Mouse | [7][8] |
| LC50 (Inhalation) | 2000 mg/m³ | Mouse |[8] |
Table 4: Hazard Information
| Hazard Class | Statement | Source(s) |
|---|---|---|
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Exclamation Mark) | [1] |
| Signal Word | Danger | [1][12] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H318: Causes serious eye damage. | [1][12] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |
Synthesis and Experimental Protocols
The primary industrial synthesis of 2-Methyl-3-butyn-2-ol is achieved through the ethynylation of acetone, a specific application of the Favorskii reaction.[1][11] This process involves the condensation of acetylene with acetone, typically catalyzed by a base like potassium hydroxide (KOH).[2][11]
Caption: Favorskii reaction for the synthesis of 2-Methyl-3-butyn-2-ol.
Experimental Protocol: Industrial Synthesis (Favorskii Reaction)
A detailed protocol for the industrial preparation involves the following steps:[15]
-
Reaction Setup: A suitable reactor is charged with a solvent, often liquid ammonia, to facilitate a homogeneous reaction system.[11][15]
-
Catalyst Introduction: A catalyst, such as potassium hydroxide solution, is added to the reactor.
-
Reactant Addition: Acetone is introduced into the reactor. Acetylene gas is then dissolved in the liquid ammonia and fed into the system.
-
Reaction Conditions: The reaction is maintained at a temperature between 30-55 °C and a pressure of 1.5-2.8 MPa.[11][15] The molar ratios of acetylene to acetone are carefully controlled.[11] The reaction typically proceeds for 1 to 3.2 hours.[15]
-
Workup and Purification: After the reaction is complete, the crude product mixture is processed. Ammonia is flashed off, and the 2-methyl-3-butyn-2-ol is purified through salting-out dehydration followed by continuous rectification.[15]
Applications in Research and Drug Development
2-Methyl-3-butyn-2-ol is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries.[2][4][5]
-
Precursor for Vitamins and Terpenoids: It is a key intermediate in the industrial synthesis of terpenes, terpenoids, and vitamins A and E.[1][11] This involves its selective semi-hydrogenation to 2-methyl-3-buten-2-ol (MBE).[11][16]
-
Protected Acetylene Equivalent: In organic synthesis, it serves as a stable, protected version of acetylene.[1][11] The bulky dimethyl carbinol group allows for selective reactions at the terminal alkyne, after which the protecting group can be removed with a base.[1]
-
Coupling Reactions: It is extensively used in palladium-catalyzed coupling reactions, such as the Sonogashira coupling with aryl bromides or chlorides, to synthesize aryl-2-methyl-3-butyn-2-ols.[11] These products are precursors to terminal aryl acetylenes, which are important structures in medicinal chemistry.[11]
-
Synthesis of Chiral Alcohols: It participates in enantioselective addition reactions with aldehydes to produce optically active propargylic alcohols, which are valuable chiral building blocks.
-
AKT Kinase Inhibitors: The compound has been identified as a structural component in the development of novel inhibitors for AKT kinase, a key target in cancer therapy.[8]
Key Reaction Pathway: Selective Hydrogenation
The selective hydrogenation of 2-Methyl-3-butyn-2-ol (MBY) to 2-Methyl-3-buten-2-ol (MBE) is a critical industrial process. This reaction must be carefully controlled to prevent over-hydrogenation to the fully saturated alcohol, 2-Methyl-2-butanol (MBA).
Caption: Reaction pathway for the selective hydrogenation of MBY to MBE.
Experimental Protocol: Selective Hydrogenation to MBE
This protocol is based on continuous-flow hydrogenation methods described in the literature.[17]
-
Catalyst Preparation: A palladium-based catalyst, such as 1 wt.% Pd/γ-Al2O3, is packed into a catalytic cartridge.[16][17]
-
Reactant Solution: A solution of 2-Methyl-3-butyn-2-ol is prepared in a suitable solvent, such as ethanol.[17]
-
Flow Reaction: The reactant solution is pumped through a continuous-flow reactor (e.g., ThalesNano H-Cube) where it is mixed with hydrogen generated in situ.[17]
-
Reaction Conditions: The system is maintained at a specific temperature and pressure to optimize selectivity towards MBE. For example, high selectivity (>97%) can be achieved on specific Pd-Al catalysts.[16][17]
-
Product Analysis: The output from the reactor is collected and analyzed by techniques such as Gas Chromatography (GC) to determine the conversion of MBY and the selectivity for MBE versus the over-hydrogenated product MBA.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-Methyl-3-butyn-2-ol.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Data is available in various spectral databases.[18][19]
-
FTIR: The infrared spectrum shows characteristic absorption bands for the O-H stretch of the alcohol group and the C≡C and ≡C-H stretches of the terminal alkyne.[20]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[18]
Conclusion
2-Methyl-3-butyn-2-ol (CAS 115-19-5) is a fundamentally important chemical intermediate with a well-characterized profile. Its straightforward synthesis via the Favorskii reaction and its unique reactivity make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals like AKT kinase inhibitors and large-scale commodities such as vitamins. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development, emphasizing the controlled conditions required for its safe handling and the precise methodologies needed to leverage its synthetic potential.
References
- 1. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 2-Methyl-3-butyn-2-ol (115-19-5) at Nordmann - nordmann.global [nordmann.global]
- 7. 2-Methyl-3-butyn-2-ol [drugfuture.com]
- 8. 2-methyl-3-butyn-2-ol, 115-19-5 [thegoodscentscompany.com]
- 9. 2-Methyl-3-butyn-2-ol | C5H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. 3-Methyl butynol | 115-19-5 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. fishersci.com [fishersci.com]
- 14. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL [inchem.org]
- 15. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-butyn-2-ol (Methylbutynol) from Acetone and Acetylene
Introduction
2-Methyl-3-butyn-2-ol, commonly known as methylbutynol, is a pivotal chemical intermediate in the synthesis of a wide array of products, including vitamins A and E, isoprene, various pharmaceuticals, and aroma compounds.[1][2] Its industrial production is primarily achieved through the ethynylation of acetone with acetylene, a process that has been refined over decades.[3][4] This guide provides a comprehensive technical overview of the synthesis, focusing on the core chemical principles, detailed experimental protocols, purification challenges, and critical safety considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Reaction and Mechanism
The synthesis of this compound is fundamentally a nucleophilic addition reaction. It involves the base-catalyzed addition of the acetylide anion to the carbonyl carbon of acetone. The reaction is typically performed in the presence of a strong base, which deprotonates acetylene to form a potent nucleophile.
Reaction Scheme: CH₃COCH₃ (Acetone) + HC≡CH (Acetylene) → (CH₃)₂C(OH)C≡CH (this compound)
The mechanism proceeds in two primary steps:
-
Deprotonation of Acetylene: A strong base (B⁻) removes a proton from acetylene to form an acetylide anion.
-
Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of acetone.
-
Protonation: The resulting alkoxide is protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid) to yield the final product, this compound.
Experimental Protocols
Several catalytic systems are employed for the industrial synthesis of this compound. The choice of catalyst and solvent significantly influences reaction conditions, yield, and purification strategies.
Protocol 1: Synthesis using Sodium Metal in Methanol
This traditional method is implemented on a large industrial scale and is known for its high yield and product purity.[3][5]
Detailed Methodology:
-
Reactor Preparation: A 500 L stainless steel autoclave is purged with nitrogen to create an inert atmosphere.[5]
-
Catalyst Preparation: 300 L of anhydrous methanol is added to the autoclave, followed by the slow addition of 20 kg of sodium metal blocks under chilled brine cooling.[5] The mixture is stirred until all the sodium has dissolved to form sodium methoxide, the active catalyst.
-
Reactant Addition: 55 L of acetone is added to the reactor, and the mixture is cooled to below 0°C.[5]
-
Ethynylation Reaction: Acetylene gas is slowly introduced into the solution. The flow rate is carefully controlled to maintain the reaction temperature between 0-5°C, as the reaction is exothermic.[5] The reaction is considered complete when it no longer produces heat.
-
Reaction Completion: A small amount of additional acetylene is introduced, and the reactor is sealed to maintain a slight positive pressure for 1 hour.[5]
-
Neutralization: The reaction mixture is transferred to a separate 1000 L glass-lined reactor containing a solution of 150 kg of ammonium chloride in 300 L of methanol. This step neutralizes the basic catalyst and is performed under cooling to keep the temperature below 20°C.[5]
-
Work-up and Purification: The neutralized mixture is filtered. The filtrate is subjected to distillation to first remove the methanol solvent. Subsequently, this compound is purified by distillation under reduced pressure.[5]
Protocol 2: Synthesis using Potassium Hydroxide in Liquid Ammonia
This method utilizes liquid ammonia as a solvent, which effectively dissolves acetylene and facilitates the reaction with potassium hydroxide as the catalyst.[2][6]
Detailed Methodology:
-
Reactor Setup: A pressure reactor is charged with liquid ammonia.
-
Reactant Charging: Acetylene gas is dissolved in the liquid ammonia. Acetone and a solution of potassium hydroxide are then added.[6]
-
Reaction Conditions: The reaction is typically carried out at temperatures between 30-55°C and pressures of 1.5-2.8 MPa for 1 to 3.2 hours.[6]
-
Ammonia Removal: Upon completion, the ammonia is flashed off from the crude product mixture.[6]
-
Purification: The crude product undergoes salting-out dehydration followed by continuous rectification to obtain the final product.[6]
Quantitative Data Summary
The efficiency of the synthesis is measured by its yield and the purity of the final product. The physical properties of this compound are critical for designing purification processes.
Table 1: Reactants and Conditions for Industrial Synthesis (Protocol 1)
| Parameter | Value | Reference |
|---|---|---|
| Reactor Volume | 500 L | [5] |
| Anhydrous Methanol | 300 L | [5] |
| Sodium Metal | 20 kg | [5] |
| Acetone | 55 L | [5] |
| Reaction Temperature | 0 - 5 °C | [5] |
| Neutralizing Agent | 150 kg Ammonium Chloride | [5] |
| Neutralization Temp. | < 20 °C |[5] |
Table 2: Product Yield and Purity (Protocol 1)
| Parameter | Value | Reference |
|---|---|---|
| Final Product Mass | 62 kg | [5] |
| Product Purity | 99.4% | [5] |
| Overall Yield | 99.2% | [5] |
| Acetone Conversion | 90% | [7] |
| Selectivity | 95% |[7] |
Table 3: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₈O | [5] |
| Molecular Weight | 84.12 g/mol | [5] |
| Boiling Point (atm) | 104 °C | [1] |
| Azeotrope with Water | Forms at ~91 °C | [1] |
| Azeotrope Composition | ~71.5% this compound, ~28.5% Water (w/w) |[1] |
Purification Techniques
Purifying this compound from the crude reaction mixture presents a significant challenge, primarily due to the presence of water.
Distillation and Azeotrope Challenge
Standard distillation is used to remove low-boiling components like unreacted acetone and the solvent.[1][5] However, completely removing water is difficult because this compound and water form a minimum-boiling azeotrope.[1] This azeotrope boils at approximately 91°C and consists of about 71.5% this compound and 28.5% water, making complete separation by conventional distillation impossible.[1]
Advanced Purification: Pervaporation
To overcome the azeotrope limitation, modern industrial processes may incorporate a pervaporation step. This membrane-based separation technique is highly effective for dewatering organic compounds.
Pervaporation Workflow:
-
The feed composition, containing this compound, water, and acetone, is fed into a distillation column.[1]
-
A sidestream, enriched in water and near the azeotropic composition, is removed from the column.[1]
-
This sidestream is directed to a pervaporation unit, where a specialized membrane selectively allows water to pass through as a permeate vapor, leaving behind a retentate that is dewatered and enriched in this compound.[1]
-
The dewatered this compound-rich retentate is then returned to the distillation column for further purification.[1]
Safety Precautions
The synthesis of this compound involves highly hazardous materials, necessitating strict adherence to safety protocols.
Handling Acetylene:
-
Instability: Acetylene is unstable and can decompose explosively, especially under pressure. It should not be used at pressures exceeding 15 psig (103 kPa).[8][9]
-
Storage: Acetylene cylinders contain a porous material saturated with a solvent (typically acetone) to safely dissolve the gas. Cylinders must always be stored and used in an upright position to prevent solvent loss.[9][10]
-
Handling: Cylinders should be handled with care, avoiding any rough handling or dropping.[9] All equipment must be rated for acetylene service, and backflow prevention devices should be used in piping.[8]
-
Fire Hazard: Acetylene is extremely flammable and forms explosive mixtures with air. All ignition sources must be eliminated from the handling area. Leaking gas fires should not be extinguished unless the gas flow can be stopped safely.[8][11]
General Chemical Safety:
-
Flammable Solvents: Acetone and methanol are highly flammable. Work should be conducted in a well-ventilated area, away from ignition sources.
-
Corrosive Bases: Sodium metal and potassium hydroxide are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-resistant clothing, is mandatory.[10]
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen) is crucial, especially when handling reactive metals like sodium, to prevent side reactions and potential fires.[5]
References
- 1. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 37365-71-2 [smolecule.com]
- 4. Chapter 4. Derivatives from acetylene reacting with ketone [degruyterbrill.com]
- 5. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]
- 6. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 7. Chapter 4. Derivatives from acetylene reacting with ketone [degruyterbrill.com]
- 8. airgas.com [airgas.com]
- 9. arlweb.msha.gov [arlweb.msha.gov]
- 10. nexair.com [nexair.com]
- 11. nj.gov [nj.gov]
An In-depth Technical Guide on the Solubility of 3-Methyl-1-butyn-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-methyl-1-butyn-3-ol (also known as methylbutynol) in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries.
Core Concepts: Solubility and Miscibility
Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specific amount of a solvent at a given temperature to form a saturated solution. It is typically expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).
Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, resulting in a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in each other.
The solubility of 3-methyl-1-butyn-3-ol is primarily governed by its molecular structure, which includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon portion. This amphiphilic nature allows it to interact favorably with a range of solvents.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for 3-methyl-1-butyn-3-ol in a wide array of organic solvents is not extensively documented in publicly available literature. However, several sources provide qualitative and semi-quantitative information regarding its solubility and miscibility. This information is summarized in the table below.
| Solvent Classification | Solvent | Solubility/Miscibility | Citation |
| Polar Protic Solvents | Water | Soluble | [1] |
| Polar Aprotic Solvents | Acetone | Miscible | [1] |
| Aromatic Hydrocarbons | Benzene | Miscible | [1] |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Miscible | [1] |
| Nonpolar Hydrocarbons | Petroleum Ether | Miscible | [1] |
| Acids | Fatty Acids | Soluble | [1] |
| Bases | Ammonia | Insoluble | [1] |
It is noteworthy that some sources describe 3-methyl-1-butyn-3-ol as "fully miscible," which generally refers to its ability to mix in all proportions with water and several common organic solvents.[1][2]
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of liquid or solid compounds in organic solvents.
Objective: To quickly assess whether 3-methyl-1-butyn-3-ol is miscible with a given organic solvent at room temperature.
Materials:
-
3-methyl-1-butyn-3-ol
-
Organic solvent of interest
-
Small, clear glass vials with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Initial Mixing: In a glass vial, add equal volumes (e.g., 2 mL each) of 3-methyl-1-butyn-3-ol and the test solvent.
-
Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit background.
-
Miscible: A single, clear, and homogeneous phase indicates that the two liquids are miscible.
-
Immiscible: The formation of two distinct layers, with a visible meniscus between them, indicates that the liquids are immiscible.
-
Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.
-
-
Confirmation at Different Ratios: To confirm complete miscibility, repeat the procedure with varying volume ratios of 3-methyl-1-butyn-3-ol to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all proportions confirms miscibility.
Objective: To quantitatively determine the solubility of 3-methyl-1-butyn-3-ol in an organic solvent at a specific temperature.
Materials:
-
3-methyl-1-butyn-3-ol
-
Organic solvent of interest
-
Thermostatically controlled shaker bath or incubator
-
Sealed, airtight vials
-
Analytical balance
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-methyl-1-butyn-3-ol to a known volume of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved droplets are taken.
-
To remove any suspended micro-droplets, filter the collected sample through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood or a vacuum oven at a temperature that facilitates the evaporation of the solvent without significant loss of the less volatile 3-methyl-1-butyn-3-ol. Gentle heating may be applied if necessary, but the temperature should be kept well below the boiling point of this compound (104 °C).
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dissolved this compound on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
The solubility is then expressed as the mass of this compound per volume of solvent (e.g., in g/100 mL).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide on the Physical Properties of 2-Methyl-3-butyn-2-ol
This technical guide provides a comprehensive overview of the density and refractive index of 2-Methyl-3-butyn-2-ol (commonly referred to as Methylbutynol), a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key physical data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Quantitative Data
The density and refractive index of 2-Methyl-3-butyn-2-ol are crucial parameters for its application and quality control. The table below summarizes these properties from various sources, indicating the conditions under which they were measured.
| Property | Value | Temperature (°C) | Conditions | Source |
| Density | 0.868 g/mL | 25 | (lit.) | Sigma-Aldrich |
| 0.86 kg/m ³ | Not Specified | DIN 51757 | OECD SIDS[1] | |
| Specific Gravity | 0.86 | 20/20 | TCI Chemicals[2] | |
| Refractive Index | 1.42 | 20 | nD (lit.) | Sigma-Aldrich |
| 1.42 | Not Specified | TCI Chemicals[2] |
Experimental Protocols
The determination of density and refractive index for a volatile liquid like 2-Methyl-3-butyn-2-ol requires precise and standardized procedures. The following sections detail the methodologies for these measurements.
1. Determination of Density using the Vapor Density Method
The density of a volatile liquid can be determined by measuring the mass of a known volume of its vapor at a specific temperature and pressure.[3][4] This method is particularly suitable for substances that are liquids at room temperature.
Objective: To determine the density of 2-Methyl-3-butyn-2-ol by measuring the mass of a known volume of its vapor.
Apparatus:
-
Erlenmeyer flask (e.g., 125 mL)
-
Aluminum foil
-
Pin or needle
-
Beaker (large enough to serve as a water bath)
-
Bunsen burner or hot plate
-
Analytical balance
-
Thermometer
-
Barometer
Procedure:
-
Preparation: A clean, dry Erlenmeyer flask is covered with a small piece of aluminum foil, which is crimped securely around the rim. A tiny hole is made in the center of the foil cover with a pin.[5]
-
Initial Weighing: The mass of the dry, empty flask with its foil cover is accurately measured using an analytical balance.[4]
-
Sample Introduction: A small amount (a few milliliters) of 2-Methyl-3-butyn-2-ol is added to the flask. The foil cover is replaced.
-
Vaporization: The flask is immersed in a water bath (a large beaker of water) and heated to boiling. The flask should be positioned such that the majority of it is submerged.[4] The liquid in the flask will vaporize, and the excess vapor will escape through the pinhole.[4] Heating continues until all the liquid has turned into vapor.
-
Temperature and Pressure Measurement: The temperature of the boiling water bath is recorded, which is taken as the temperature of the vapor inside the flask. The atmospheric pressure in the laboratory is also recorded using a barometer.
-
Cooling and Condensation: The flask is removed from the water bath, dried, and allowed to cool to room temperature. As it cools, the vapor inside will condense back into a liquid.
-
Final Weighing: The mass of the flask, foil cover, and the condensed vapor is measured. The mass of the vapor is determined by subtracting the initial mass of the empty flask and cover.
-
Volume Determination: The volume of the flask is determined by filling it completely with water and then measuring the volume of the water using a graduated cylinder.
-
Calculation: The density of the vapor can be calculated using the formula: Density = Mass of vapor / Volume of the flask. The ideal gas law can then be used to determine the molar mass.[3]
2. Determination of Refractive Index using an Abbé Refractometer
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[6] It is a characteristic physical property that can be used for identification and purity assessment.[6]
Objective: To measure the refractive index of 2-Methyl-3-butyn-2-ol.
Apparatus:
-
Abbé refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper
-
Acetone or ethanol for cleaning
Procedure:
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
-
Temperature Control: The prisms of the refractometer are connected to a constant temperature water bath set to the desired temperature (e.g., 20°C), as refractive index is temperature-dependent.[6]
-
Sample Application: The prism surfaces are cleaned with a suitable solvent (like acetone or ethanol) and allowed to dry. A few drops of 2-Methyl-3-butyn-2-ol are placed on the lower prism using a clean dropper.[7]
-
Measurement: The prisms are closed and locked. The light source is adjusted to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[7]
-
Reading the Value: The refractive index is read directly from the instrument's scale.
-
Cleaning: After the measurement, the prisms are carefully cleaned with a soft tissue and an appropriate solvent.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures for determining the density and refractive index of 2-Methyl-3-butyn-2-ol.
Caption: Experimental workflow for density and refractive index determination.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2-Methyl-3-butyn-2-ol | 115-19-5 | TCI AMERICA [tcichemicals.com]
- 3. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 4. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]
- 5. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. davjalandhar.com [davjalandhar.com]
Methodological & Application
Application Notes: Methylbutynol as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
2-Methyl-3-butyn-2-ol (commonly known as methylbutynol or MBY) is a pivotal chemical intermediate widely utilized in the pharmaceutical, agrochemical, and specialty chemical industries.[1] Its unique structure, featuring both a tertiary alcohol and a terminal alkyne, provides versatile reactivity for constructing complex molecular architectures.[2] In pharmaceutical synthesis, this compound serves as a key starting material for a range of Active Pharmaceutical Ingredients (APIs), including anti-inflammatory, anti-cancer, and antiviral drugs.[3][4] One of its most significant industrial applications is in the synthesis of fat-soluble vitamins, such as Vitamins A and E.[5][6]
Key Synthetic Applications
This compound's utility stems from the reactivity of its two functional groups: the hydroxyl (-OH) and the ethynyl (-C≡CH) groups. This allows it to be a precursor in several critical transformations:
-
Selective Hydrogenation for Vitamin Synthesis: The partial hydrogenation of the triple bond in this compound yields 2-methyl-3-buten-2-ol (MBE), a crucial intermediate for the industrial synthesis of Vitamin A and E.[5][7]
-
Ethynylation and Coupling Reactions: The terminal alkyne is readily used in C-C bond-forming reactions, such as the Sonogashira coupling, to introduce the dimethyl-hydroxy-butynyl moiety into various molecular scaffolds.[8]
-
Intermediate for Diverse APIs: It serves as a foundational block in the synthesis of various drugs and agrochemicals due to its reactive functional groups.[1][9]
The following sections provide detailed protocols and data for a key transformation of this compound in pharmaceutical manufacturing.
Logical Relationship: this compound as a Synthetic Precursor
The diagram below illustrates the role of this compound as a central building block leading to various classes of valuable compounds.
Application Protocol 1: Selective Hydrogenation of this compound (MBY) to Methylbutenol (MBE)
This protocol details the continuous-flow selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE), a key precursor for Vitamin A.[5] The reaction is performed over a palladium-based catalyst.
Experimental Workflow
The workflow for this continuous hydrogenation process is outlined below.
Materials and Equipment
-
Reactant: 2-Methyl-3-butyn-2-ol (MBY), 98% purity
-
Solvent: Ethanol
-
Catalyst: 1 wt.% Palladium on γ-Alumina (Pd/γ-Al2O3)
-
Gas: Hydrogen (H2)
-
Apparatus: Continuous-flow packed-bed reactor system, High-Performance Liquid Chromatography (HPLC) pump, Mass Flow Controller (MFC), Gas Chromatograph (GC) for analysis.
Detailed Experimental Protocol
-
Catalyst Preparation & Packing:
-
Reagent Preparation:
-
Prepare a solution of 2-methyl-3-butyn-2-ol (MBY) in ethanol at the desired concentration (e.g., as specified in quantitative data tables).
-
-
Reaction Execution:
-
Set the reactor to the desired temperature and pressure (see Table 1 for examples).
-
Introduce hydrogen gas into the reactor at a controlled flow rate using the MFC.
-
Pump the MBY/ethanol solution through the reactor at a constant flow rate.
-
Allow the reaction to reach a steady state before collecting samples.
-
-
Sample Analysis:
-
Collect the reactor effluent at regular intervals.
-
Analyze the samples by Gas Chromatography (GC) to determine the conversion of MBY and the selectivity towards 2-methyl-3-buten-2-ol (MBE) and the fully hydrogenated product, 2-methyl-2-butanol.
-
Quantitative Data Summary
The efficiency of the selective hydrogenation is highly dependent on reaction conditions. The following table summarizes performance data for the continuous hydrogenation of MBY over a 1 wt.% Pd/γ-Al2O3 catalyst that underwent high-temperature reduction pretreatment.[5]
Table 1: Performance Data for Continuous Hydrogenation of MBY
| Temperature (°C) | Pressure (bar) | MBY Conversion (%) | MBE Selectivity (%) |
| 30 | 1 | 75.0 | 97.0 |
| 30 | 8 | 99.0 | 93.0 |
| 50 | 1 | 83.0 | 95.0 |
| 50 | 8 | 99.0 | 92.0 |
| 70 | 1 | 90.0 | 93.0 |
| 70 | 8 | 99.0 | 90.0 |
Data derived from studies on Pd/γ-Al2O3 catalysts, highlighting that lower pressure and temperature are generally preferred to maximize selectivity for the desired MBE product, a key Vitamin A precursor.[5]
Application Protocol 2: Synthesis of this compound
This compound itself is typically synthesized via the ethynylation of acetone. This base-catalyzed reaction combines acetylene and acetone to form the desired product.
Detailed Experimental Protocol
-
Reactor Setup:
-
Reagent Addition:
-
Add acetone to the reactor.
-
Introduce acetylene gas into the acetone/catalyst mixture under controlled temperature and pressure. The reaction is typically maintained at a controlled temperature, for example, 10°C.[11]
-
-
Reaction & Monitoring:
-
Allow the reaction to proceed for a set time (e.g., 2 hours).[11] Progress can be monitored by GC analysis.
-
-
Work-up & Purification:
-
Upon completion, neutralize the reaction mixture (e.g., with an ammonium sulfate solution).[11]
-
The reaction liquid is then sent to a deaeration tower to remove unreacted acetylene.
-
Subsequent distillation in a deacetone tower removes the acetone, which can be recycled.
-
Finally, the crude this compound is purified by distillation in an alkyne alcohol tower to yield the final product.[11]
-
Quantitative Data Summary
The following table presents typical results for the synthesis of this compound from acetone and acetylene.
Table 2: Synthesis of this compound - Product Purity and Yield
| Parameter | Value (%) |
| Acetone Conversion | 99.65 |
| Selectivity | 99.95 |
| Final Product Purity | 99.60 |
| Overall Yield | 99.60 |
Data based on a described industrial process, demonstrating high efficiency and purity.[11]
References
- 1. 2-Methyl-3-butyn-2-ol (115-19-5) at Nordmann - nordmann.global [nordmann.global]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. mdpi.com [mdpi.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-甲基-3-丁炔-2-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buy this compound | 37365-71-2 [smolecule.com]
- 10. 3-Methyl butynol | 115-19-5 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols: 2-Methyl-3-butyn-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-methyl-3-butyn-2-ol in organic synthesis. The focus is on its role as a key building block in palladium-catalyzed cross-coupling reactions and selective hydrogenations, critical processes in the development of pharmaceuticals and fine chemicals.
Overview of 2-Methyl-3-butyn-2-ol
2-Methyl-3-butyn-2-ol is a versatile organic compound that serves as a stable and safe liquid substitute for acetylene.[1][2] Its primary applications in organic synthesis stem from its terminal alkyne functionality, making it a valuable precursor for the formation of carbon-carbon bonds. It is widely utilized as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral drugs.[3] Additionally, it is a precursor to terpenes and terpenoids, and finds use in the fragrance industry and as a plant growth regulator.[1][3] While also described as a solvent, its predominant role in the cited literature is that of a reactive building block.[3]
Physical and Solvent Properties:
A summary of the key physical and solvent properties of 2-methyl-3-butyn-2-ol is provided in the table below. Its miscibility with a wide range of organic solvents and water makes it a versatile component in various reaction systems.
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 104-105 °C |
| Melting Point | 2.6 °C |
| Density | 0.8672 g/cm³ at 20 °C |
| Refractive Index | 1.4211 at 20 °C |
| Flash Point | 25 °C (77 °F) |
| Solubility | Miscible with water, acetone, benzene, carbon tetrachloride, ethanol, ether, ethyl acetate, and petroleum ether. |
| Vapor Pressure | 15 mmHg at 20 °C |
Application in Sonogashira Coupling Reactions
2-Methyl-3-butyn-2-ol is frequently employed as an acetylene surrogate in Sonogashira coupling reactions to synthesize aryl-alkynes.[4] The 2-hydroxy-2-propyl group serves as a protecting group for the terminal alkyne, which can be removed in situ or in a subsequent step.[4] This methodology allows for the synthesis of both terminal alkynes and unsymmetrical diarylalkynes.[4][5]
Logical Workflow for Tandem Sonogashira Coupling:
Caption: Workflow for the one-pot synthesis of diarylalkynes.
Quantitative Data for Sonogashira Coupling:
The following table summarizes representative yields for the synthesis of diarylalkynes using a tandem Sonogashira coupling protocol.
| Entry | Aryl Halide 1 | Aryl Halide 2 | Product | Yield (%) |
| 1 | Iodobenzene | Iodobenzene | Diphenylacetylene | 84 |
| 2 | Iodobenzene | 4-Iodotoluene | 1-Phenyl-2-(p-tolyl)acetylene | 57 |
| 3 | 4-Iodoanisole | 4-Iodoanisole | Bis(4-methoxyphenyl)acetylene | 88 |
| 4 | 4-Iodonitrobenzene | 4-Iodonitrobenzene | Bis(4-nitrophenyl)acetylene | 75 |
Experimental Protocol: Tandem Sonogashira Coupling for Diarylalkyne Synthesis [5]
Materials:
-
Aryl halide 1 (1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol %)
-
CuI (5 mol %)
-
Diisopropylamine (DIPA)
-
Aryl halide 2 (1.0 equiv)
-
Potassium hydroxide (KOH) (8 equiv)
Procedure:
-
To a reaction vessel under an inert atmosphere, add aryl halide 1, 2-methyl-3-butyn-2-ol, PdCl₂(PPh₃)₂, and CuI.
-
Add DIPA as the solvent and base.
-
Heat the reaction mixture at 70 °C and monitor the progress of the first coupling reaction by TLC or GC.
-
Upon completion, add a solution of KOH to facilitate the in-situ deprotection of the intermediate.
-
Add the second aryl halide and an additional 5 mol % of the catalyst system.
-
Continue heating at 70 °C until the second coupling is complete.
-
After cooling to room temperature, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired diarylalkyne.
Application in Selective Hydrogenation
2-Methyl-3-butyn-2-ol is a key starting material for the synthesis of 2-methyl-3-buten-2-ol, an important intermediate for vitamins A and E.[6] This transformation is achieved through selective hydrogenation of the alkyne to the corresponding alkene, avoiding over-reduction to the alkane.
Signaling Pathway for Selective Hydrogenation:
Caption: Reaction pathway for the selective hydrogenation.
Quantitative Data for Selective Hydrogenation:
The following table presents data on the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol under different catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Alkene (%) |
| Lindlar Catalyst | Light Petroleum | 10 | H₂ atmosphere | ~100 | 94 |
| 1 wt% Pd/γ-Al₂O₃ | Ethanol | 25 | 5 | 34 | 97 |
| Pd/ZnO | Not specified | Not specified | Not specified | High | >90 |
Experimental Protocol: Selective Hydrogenation using Lindlar Catalyst [7]
Materials:
-
2-Methyl-3-butyn-2-ol (336 g)
-
Light petroleum (equal volume)
-
Quinoline (16.8 g)
-
Lindlar catalyst (30 g)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation apparatus, dissolve 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.
-
Add quinoline as a catalyst poison to improve selectivity.
-
Add the Lindlar catalyst to the solution.
-
Cool the mixture to 10 °C.
-
Shake the reaction mixture in an atmosphere of hydrogen until the theoretical amount of hydrogen for the formation of the alkene is absorbed (monitoring gas uptake).
-
The reaction is typically complete in 3-5 hours, indicated by a marked slackening of hydrogen absorption.
-
Filter off the catalyst.
-
Purify the product by distillation to yield 2-methyl-3-buten-2-ol.
Conclusion
2-Methyl-3-butyn-2-ol is a valuable and versatile reagent in modern organic synthesis. Its primary utility lies in its function as a protected form of acetylene, enabling the synthesis of complex molecular architectures through reactions such as Sonogashira couplings. Furthermore, its selective hydrogenation provides a crucial pathway to important industrial intermediates for the synthesis of vitamins. The protocols and data presented herein offer a guide for researchers in the pharmaceutical and chemical industries to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
Methylbutynol in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbutynol, specifically its derivative 3-methyl-2-buten-1-ol (prenol), serves as a versatile and crucial building block in the synthesis of various agrochemicals, most notably pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides valued for their high efficacy against a broad spectrum of pests and low toxicity to mammals. This document provides detailed application notes and experimental protocols for the synthesis of pyrethroid insecticides, starting from 3-methyl-2-buten-1-ol. The synthesis pathway involves a key Johnson-Claisen rearrangement, followed by chlorination, cyclization, and final esterification to yield the target pyrethroid.
Synthesis Pathway Overview
The overall synthetic route from 3-methyl-2-buten-1-ol to the pyrethroid insecticide permethrin is a multi-step process. The key stages involve the formation of a γ,δ-unsaturated ester, followed by the construction of the dichlorovinylcyclopropane ring system, and finally, esterification with the appropriate alcohol.
Caption: Overall synthesis pathway from 3-Methyl-2-buten-1-ol to Permethrin.
Experimental Protocols
Step 1: Johnson-Claisen Rearrangement - Synthesis of Ethyl 5-methyl-4-hexenoate
This reaction establishes the carbon backbone necessary for the subsequent cyclopropanation.
Reaction Scheme: 3-Methyl-2-buten-1-ol + Triethyl orthoacetate → Ethyl 5-methyl-4-hexenoate
Application Notes and Protocols: Sonogashira Coupling Using 2-Methyl-3-butyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 2-methyl-3-butyn-2-ol. This methodology is a cornerstone in modern organic synthesis, particularly for the formation of carbon-carbon bonds between sp²-hybridized carbons (aryl or vinyl halides) and terminal alkynes. Its operational simplicity, mild reaction conditions, and the stability of 2-methyl-3-butyn-2-ol as an acetylene surrogate make it a highly valuable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.
Introduction
The Sonogashira coupling is a cross-coupling reaction that employs a palladium catalyst and, classically, a copper(I) co-catalyst to forge a bond between a terminal alkyne and an aryl or vinyl halide.[1] The use of 2-methyl-3-butyn-2-ol as the alkyne component offers several advantages. It is an inexpensive, easy-to-handle solid, and the bulky tert-butanol group serves as a protecting group for the terminal alkyne, which can be readily removed in situ or in a subsequent step. This approach is instrumental in the synthesis of terminal alkynes, which are versatile building blocks for further functionalization, and in the one-pot synthesis of unsymmetrical diarylalkynes.[2]
Recent advancements have also led to the development of efficient copper-free Sonogashira protocols, which mitigates concerns about cytotoxicity of residual copper in the final drug compounds and avoids the formation of diacetylene byproducts resulting from Glaser-Hay coupling.[3][4][5][6]
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method). In copper-free systems, the mechanism is modified, with the base playing a more direct role in the activation of the alkyne.
Catalytic Cycles
Below is a generalized representation of the catalytic cycles involved in a traditional copper-catalyzed Sonogashira coupling.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Synthetic Workflow in Drug Development
The use of 2-methyl-3-butyn-2-ol in Sonogashira couplings is often a key step in the synthesis of pharmaceutical intermediates. The following diagram illustrates a typical workflow.
Caption: Synthetic workflow utilizing Sonogashira coupling in drug development.
Experimental Protocols
Herein are detailed protocols for both copper-catalyzed and copper-free Sonogashira couplings with 2-methyl-3-butyn-2-ol.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of Aryl Iodides
This protocol is adapted for an undergraduate organic chemistry laboratory and is suitable for a range of aryl iodides.[3]
Materials:
-
Aryl iodide (1.0 mmol)
-
2-Methyl-3-butyn-2-ol (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Ethyl acetate (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add triethylamine (5 mL) via syringe and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 1.5 hours.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is highly effective for a wide range of aryl bromides, utilizing DBU as the base.[4][5][6]
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methyl-3-butyn-2-ol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tris(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.03 mmol) and P(p-tol)₃ (0.06 mmol) in anhydrous THF (2 mL).
-
Stir the mixture at room temperature for 15 minutes to preform the catalyst.
-
Add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), and DBU (3.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for the Sonogashira coupling of various aryl halides with 2-methyl-3-butyn-2-ol under different conditions.
Table 1: Copper-Free Palladium-Catalyzed Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol [4]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol | 89 |
| 2 | 4-Bromoanisole | 2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol | 92 |
| 3 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 88 |
| 4 | 3-Bromotoluene | 2-Methyl-4-(m-tolyl)but-3-yn-2-ol | 85 |
| 5 | 2-Bromotoluene | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol | 86 |
| 6 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 90 |
| 7 | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 84 |
Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Yields refer to isolated products.
Table 2: Tandem Sonogashira Coupling for the Synthesis of Diarylacetylenes [2]
| Entry | ArX | Ar'X | Product | Yield (%) Method A | Yield (%) Method B |
| 1 | Iodobenzene | Iodobenzene | Diphenylacetylene | 84 | 56 |
| 2 | Iodobenzene | 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 29 | 57 |
| 3 | 4-Iodotoluene | 4-Iodotoluene | 1,2-Bis(p-tolyl)acetylene | 75 | 68 |
| 4 | 4-Iodoanisole | 4-Iodoanisole | 1,2-Bis(4-methoxyphenyl)acetylene | 69 | 73 |
Method A: DIPA, 70 °C, PdCl₂(PPh₃)₂, CuI, then KOH and additional catalyst. Method B: Toluene, 110 °C, PdCl₂(PPh₃)₂, CuI, then KOH.
Deprotection of the 2-Hydroxyprop-2-yl Group
A key advantage of using 2-methyl-3-butyn-2-ol is the facile removal of the protecting group to yield the terminal alkyne. This is typically achieved under basic conditions.
Protocol 3: Deprotection to Form Terminal Alkynes
Materials:
-
Protected alkyne intermediate (1.0 mmol)
-
Potassium hydroxide (KOH) (5.0 mmol)
-
Toluene or n-butanol (10 mL)
Procedure:
-
Dissolve the protected alkyne in toluene or n-butanol in a round-bottom flask.
-
Add powdered potassium hydroxide.
-
Heat the mixture to reflux (for toluene, ~110 °C; for n-butanol, ~117 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude terminal alkyne can often be used without further purification or can be purified by column chromatography if necessary.
Applications in Drug Synthesis
The Sonogashira coupling is a powerful tool in the synthesis of a wide array of pharmaceutical agents.[7] For instance, the synthesis of intermediates for drugs like Erlotinib, a tyrosine kinase inhibitor, can utilize this methodology.[4] The ability to construct complex carbon frameworks under mild conditions makes this reaction indispensable in the rapid generation of compound libraries for drug discovery.
Conclusion
The Sonogashira coupling using 2-methyl-3-butyn-2-ol is a robust and versatile synthetic method. The protocols provided herein for both copper-catalyzed and copper-free conditions offer reliable procedures for the synthesis of a diverse range of substituted alkynes. The straightforward deprotection to terminal alkynes further enhances the utility of this methodology, making it a valuable asset for researchers in academia and the pharmaceutical industry. The presented data and workflows aim to facilitate the adoption and optimization of this important reaction in various research and development settings.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: 2-Methyl-3-butyn-2-ol in Protecting Group Chemistry
Introduction
2-Methyl-3-butyn-2-ol is a versatile and commercially available reagent that serves as a stable and easy-to-handle equivalent of acetylene in various organic transformations.[1][2] Its primary application in protecting group chemistry is to introduce a terminal alkyne functionality in a masked form. The 2-hydroxyprop-2-yl group effectively protects the acidic proton of the terminal alkyne, allowing for selective reactions at other sites of a molecule. This strategy is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the unprotected terminal alkyne might undergo undesired side reactions.[3][4]
The protection is robust enough to withstand a variety of reaction conditions, yet the protecting group can be efficiently removed under basic conditions through a retro-Favorskii reaction to regenerate the terminal alkyne.[1][5] This two-step sequence of coupling followed by deprotection provides a reliable method for the synthesis of terminal alkynes.[2][6]
Key Applications
-
Synthesis of Terminal Alkynes: A primary use is in the Sonogashira coupling with aryl or vinyl halides to produce 4-substituted-2-methyl-3-butyn-2-ols, which are then deprotected to yield the corresponding terminal alkynes.[2][4]
-
One-Pot Synthesis of Disubstituted Alkynes: The intermediate protected alkyne can be deprotected in situ and subsequently reacted with a second electrophile in a tandem Sonogashira coupling reaction to afford unsymmetrical diarylalkynes.[3]
-
Introduction of Acetylene Equivalents in Complex Molecules: The stability of the protected alkyne allows for its incorporation into complex molecular scaffolds early in a synthetic sequence, with the terminal alkyne being unmasked at a later stage.
Deprotection Chemistry: The Retro-Favorskii Reaction
The removal of the 2-hydroxyprop-2-yl protecting group is accomplished via a base-mediated retro-Favorskii reaction, which results in the formation of the terminal alkyne and acetone.[1][5] While traditional methods often employ harsh conditions, such as potassium hydroxide in refluxing toluene, recent advancements have led to the development of milder protocols with improved substrate scope and functional group tolerance.[6]
A notable improvement involves the use of potassium hydroxide in 1,4-dioxane at a lower temperature of 60°C, which significantly reduces reaction times and harshness.[6] Alternative methods utilizing fluoride sources, such as tetrabutylammonium fluoride (TBAF), have also been reported to proceed under mild conditions.[5]
Experimental Workflow and Signaling Pathway
The general workflow for utilizing 2-methyl-3-butyn-2-ol as a protecting group in a Sonogashira coupling followed by deprotection is illustrated below.
Caption: Workflow for the synthesis of terminal alkynes using 2-methyl-3-butyn-2-ol.
Quantitative Data Summary
The following tables summarize the yields of Sonogashira coupling reactions using 2-methyl-3-butyn-2-ol with various aryl bromides and the subsequent deprotection to the corresponding terminal alkynes.
Table 1: Synthesis of Aryl-2-methyl-3-butyn-2-ols via Copper-Free Sonogashira Coupling [7]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 95 |
| 2 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)-3-butyn-2-ol | 94 |
| 3 | Bromobenzene | 2-Methyl-4-phenyl-3-butyn-2-ol | 94 |
| 4 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methyl-3-butyn-2-ol | 96 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol | 85 |
Table 2: Deprotection of Aryl-2-methyl-3-butyn-2-ols to Terminal Alkynes [6]
| Entry | Protected Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-4-phenyl-3-butyn-2-ol | 1,4-Dioxane | 60 | 1 | 95 |
| 2 | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 1,4-Dioxane | 60 | 1 | 96 |
| 3 | 2-Methyl-4-(p-tolyl)-3-butyn-2-ol | 1,4-Dioxane | 60 | 1 | 94 |
| 4 | 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol | 1,4-Dioxane | 60 | 1.5 | 93 |
| 5 | 2-Methyl-4-(naphthalen-2-yl)-3-butyn-2-ol | 1,4-Dioxane | 60 | 2 | 90 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Aryl)-2-methyl-3-butyn-2-ol via Copper-Free Sonogashira Coupling [7]
This protocol describes a general procedure for the palladium-catalyzed, copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol.
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methyl-3-butyn-2-ol (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(p-tolyl)phosphine (P(p-tol)₃, 0.04 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aryl bromide, 2-methyl-3-butyn-2-ol, Pd(OAc)₂, and P(p-tol)₃ in THF.
-
Add DBU to the reaction mixture.
-
Stir the mixture at 60°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of 4-(Aryl)-2-methyl-3-butyn-2-ol via Retro-Favorskii Reaction (Mild Conditions) [6]
This protocol outlines a mild procedure for the deprotection of the 2-hydroxyprop-2-yl group to yield the terminal alkyne.
Materials:
-
4-(Aryl)-2-methyl-3-butyn-2-ol (1.0 mmol)
-
Potassium hydroxide (KOH, 2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a solution of the 4-(aryl)-2-methyl-3-butyn-2-ol in 1,4-dioxane, add powdered potassium hydroxide.
-
Stir the suspension at 60°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 0.5-2 hours).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude terminal alkyne is often of high purity and can be used in subsequent steps without further purification. If necessary, purification can be achieved by flash chromatography.
Logical Relationship Diagram
The decision-making process for employing 2-methyl-3-butyn-2-ol in a synthetic route is outlined below.
Caption: Decision-making flowchart for using 2-methyl-3-butyn-2-ol.
References
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retro-Favorskii reaction employing fluoride source [dscm.dcci.unipi.it]
- 6. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Methylbutynol in the Industrial Synthesis of Vitamin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
While methylbutynol (3-methyl-1-butyn-3-ol) is not involved in the natural biosynthesis of vitamin E (tocopherols), it serves as a critical C5 building block in the industrial chemical synthesis of this essential vitamin. Specifically, this compound is a key starting material in the Roche process for the production of isophytol, one of the two primary precursors required for the synthesis of α-tocopherol, the most biologically active form of vitamin E. The other essential precursor is trimethylhydroquinone (TMHQ). This document provides detailed application notes and experimental protocols for the multi-step synthesis of (all-rac)-α-tocopherol, elucidating the pivotal role of this compound in the construction of the C20 isoprenoid side chain of the vitamin E molecule.
The overall synthetic strategy involves two main pathways: the synthesis of isophytol starting from this compound and the synthesis of trimethylhydroquinone. These two intermediates are then condensed in a final step to yield α-tocopherol.
Part 1: Synthesis of Isophytol from this compound
The synthesis of isophytol from this compound is a multi-step process that involves the sequential addition of carbon units to build the C20 side chain. The key stages and intermediates are outlined below.
Overall Synthesis Pathway of Isophytol from this compound
Experimental Protocols for Isophytol Synthesis
Step 1: Synthesis of this compound (from Acetone and Acetylene)
-
Reaction: Ethynylation of acetone with acetylene in the presence of a strong base.
-
Protocol:
-
In a suitable pressure reactor, dissolve potassium hydroxide in liquid ammonia.
-
Introduce acetylene gas and acetone into the reactor. The molar ratio of acetylene to acetone is typically in the range of 1:0.45 to 1:2.05.[1]
-
The reaction is carried out at a temperature of 30-55 °C and a pressure of 1.5-2.8 MPa.[1]
-
The reaction time is typically 1.0-3.2 hours.[1]
-
After the reaction, the mixture containing this compound is worked up to remove ammonia and the catalyst.
-
Step 2: Synthesis of Methylheptenone
-
Reaction: This step involves the partial hydrogenation of this compound to methylbutenol, followed by a Carroll rearrangement with diketene or an alkyl acetoacetate.[2]
-
Protocol:
-
This compound is partially hydrogenated to 2-methyl-3-buten-2-ol using a Lindlar catalyst.
-
The resulting 2-methyl-3-buten-2-ol is then reacted with isopropenyl methyl ether in the presence of a catalyst like hydrogen tris(oxalato)phosphate.[3]
-
The reaction is typically carried out under elevated pressure (e.g., 5x10^5 to 15x10^5 Pa) and heated to around 423 K.[3]
-
Step 3: Synthesis of Dehydrolinalool and Linalool
-
Reaction: Ethynylation of methylheptenone followed by partial hydrogenation.
-
Protocol for Linalool Synthesis:
-
Dehydrolinalool is subjected to selective hydrogenation in the presence of a Lindlar catalyst.[4]
-
The reaction is carried out in a solvent such as a C2-C4 fatty alcohol at a temperature of 80-100 °C and a pressure of 0.5-1.5 MPa.
-
A typical reaction may involve adding 152.0g of dehydrolinalool to a reactor with the catalyst, maintaining a hydrogen pressure of 1.0 MPa at 50 °C for 8 hours.[4]
-
The conversion rate can reach up to 99.5% with a selectivity of 98.0%.[4]
-
Step 4: Synthesis of Geranylacetone
-
Reaction: Carroll rearrangement of linalool with methyl acetoacetate.
-
Protocol:
-
In a reaction kettle with mechanical stirring, add 500g of linalool and 20g of aluminum oxide as a catalyst.[5]
-
Heat the mixture to 150-170 °C.[5]
-
Slowly add 414g of methyl acetoacetate dropwise over 3.5 hours.[5]
-
During the addition, methanol and carbon dioxide are generated and can be collected.
-
After the addition is complete, maintain the temperature for another 3-5 hours.[5]
-
After cooling, the catalyst is filtered off, and the product is purified by reduced pressure distillation.
-
Yields of geranylacetone can be up to 85.3%.[5]
-
Step 5: Synthesis of Nerolidol and Farnesylacetone
-
Reaction: Geranylacetone is converted to nerolidol, which then undergoes another Carroll rearrangement to yield farnesylacetone.
-
Protocol for Nerolidol Synthesis:
-
A Grignard reagent is prepared from vinyl bromide and magnesium in tetrahydrofuran.[6]
-
Geranylacetone (50g) is added dropwise to the Grignard reagent at 25°C.[6]
-
The reaction is neutralized with ammonium chloride and extracted with ether.
-
The product is purified by vacuum distillation, with yields around 82%.[6]
-
Step 6: Synthesis of Phyton (Hexahydropseudoionone)
-
Reaction: Hydrogenation of farnesylacetone.
-
Protocol:
-
Farnesylacetone is dissolved in a solvent like methanol.
-
The solution is hydrogenated in the presence of a Pd/C catalyst at room temperature under a hydrogen pressure of 0.141 MPa for 24 hours.
-
After filtration of the catalyst and removal of the solvent, phyton is obtained by vacuum distillation with a yield of 95.4%.
-
Step 7: Synthesis of Isophytol
-
Reaction: Ethynylation of phyton to dehydroisophytol, followed by partial hydrogenation.
-
Protocol:
-
Phyton undergoes an ethynylation reaction with acetylene in a potassium hydroxide/liquid ammonia system at 4-6 °C for 2.5 hours.
-
The resulting dehydroisophytol is then partially hydrogenated in the presence of a Lindlar catalyst under a hydrogen pressure of 0.4 MPa at 30-60 °C for 8 hours.
-
Isophytol is purified by vacuum distillation, with a yield of 75.7% based on phyton.
-
Part 2: Synthesis of Trimethylhydroquinone (TMHQ)
Trimethylhydroquinone is the aromatic core of the vitamin E molecule. A common industrial synthesis starts from m-cresol.
Synthesis Pathway of Trimethylhydroquinone
Experimental Protocols for TMHQ Synthesis
Step 1: Synthesis of 2,3,6-Trimethylphenol
-
Reaction: Vapor-phase methylation of m-cresol with methanol over a metal oxide catalyst.[7]
-
Protocol:
Step 2: Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone
-
Reaction: Selective oxidation of 2,3,6-trimethylphenol.
-
Protocol:
-
This oxidation can be performed using various oxidizing agents and catalysts. A common method involves using dioxygen with a heterogeneous Co catalyst.[9]
-
The reaction can be carried out in a continuous-flow microreactor using high-velocity air as the oxidant, which can significantly reduce the reaction time.[10]
-
Under optimal conditions, a complete conversion of 2,3,6-trimethylphenol with a yield of 89.9% for 2,3,5-trimethyl-1,4-benzoquinone can be obtained.[10]
-
Step 3: Synthesis of Trimethylhydroquinone (TMHQ)
-
Reaction: Catalytic hydrogenation of 2,3,5-trimethyl-1,4-benzoquinone.
-
Protocol:
-
In an autoclave, dissolve 2,3,5-trimethylbenzoquinone in a suitable solvent like methanol.[11]
-
Add a 5% Palladium on Carbon (Pd/C) catalyst.
-
The system is purged with nitrogen and then pressurized with hydrogen (e.g., 0.5 MPa).[11]
-
The reaction is typically run at room temperature with vigorous stirring until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield TMHQ.
-
The hydrogenation molar yield of TMHQ can be as high as 99.4%.[12]
-
Part 3: Synthesis of α-Tocopherol (Vitamin E)
The final step in the industrial synthesis of vitamin E is the condensation of isophytol and trimethylhydroquinone.
Reaction Scheme for α-Tocopherol Synthesis
Experimental Protocol for α-Tocopherol Synthesis
-
Reaction: Acid-catalyzed Friedel-Crafts alkylation of trimethylhydroquinone with isophytol.
-
Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a mixture of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 52.5 g (0.386 mol) of zinc chloride, 150 ml of isobutyl acetate, and 7.5 g of concentrated hydrochloric acid.
-
Maintain the temperature between 30-40 °C.
-
Add 138.3 g (0.459 mol) of isophytol dropwise over 3 hours.
-
After the addition, continue stirring for an additional 2 hours.
-
The reaction mixture is then washed with water, and the solvent is distilled off under reduced pressure to obtain crude α-tocopherol.
-
Purification can be achieved by column chromatography.
-
Yields for this condensation reaction are typically high, often exceeding 95%.[5]
-
Quantitative Data Summary for α-Tocopherol Synthesis
| Catalyst System | Solvent | Temperature (°C) | Molar Ratio (TMHQ:Isophytol) | Yield (%) | Reference |
| ZnCl₂ / HCl | Isobutyl acetate | 30-40 | ~1:1 | >90 | Generic Protocol |
| p-toluenesulfonic acid | Propylene carbonate / Hexane | 100-135 | 1.5:1 | 95.6 | [5] |
| H₂SO₄ | Ethylene carbonate / Heptane | 100 | 1.5:1 | 95.6 | [5] |
| Scandium(III) triflate | Toluene | Reflux | ~1:1 | 96 | [11] |
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
References
- 1. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 2. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 3. US7319172B2 - Process for the preparation of methylheptenone - Google Patents [patents.google.com]
- 4. CN111018672B - Method for preparing linalool - Google Patents [patents.google.com]
- 5. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Polymerization Reactions Involving 2-Methyl-3-butyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-butyn-2-ol is a versatile tertiary acetylenic alcohol. While it is not typically used for direct homopolymerization due to the stability of the resulting polymer and potential side reactions, it serves as a valuable precursor to monomers that can be polymerized. The primary route to polymer applications involving 2-methyl-3-butyn-2-ol is through its selective hydrogenation to 2-methyl-3-buten-2-ol, an allylic alcohol. This derivative introduces a polymerizable vinyl group, opening avenues for the synthesis of functional polymers.
These functional polymers are of interest in drug development for applications such as drug delivery vehicles, hydrogels, and functional coatings, owing to the pendant hydroxyl groups which can be further modified.
Synthesis of 2-Methyl-3-buten-2-ol from 2-Methyl-3-butyn-2-ol
The foundational step for polymerization is the selective hydrogenation of the alkyne to an alkene.
Reaction Pathway
Caption: Selective hydrogenation of 2-methyl-3-butyn-2-ol.
Experimental Protocol: Selective Hydrogenation
This protocol is based on established methods for the selective hydrogenation of acetylenic alcohols.
Materials:
-
2-methyl-3-butyn-2-ol
-
Lindlar catalyst (or Palladium on Calcium Carbonate, poisoned with lead)
-
Quinoline
-
Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas
-
Standard glassware for atmospheric or low-pressure hydrogenation
Procedure:
-
In a flask suitable for hydrogenation, dissolve 2-methyl-3-butyn-2-ol in the chosen solvent.
-
Add the Lindlar catalyst to the solution. The catalyst loading is typically 1-5% by weight of the starting alkyne.
-
Add a small amount of quinoline as a catalyst poison to prevent over-hydrogenation to the corresponding alkane.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly above).
-
Monitor the reaction progress by techniques such as TLC, GC, or by measuring hydrogen uptake.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation if necessary.
| Parameter | Typical Value/Condition |
| Catalyst | Lindlar Catalyst |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (Hydrogen balloon) |
| Reaction Time | 2-24 hours |
| Yield | >90% |
Polymerization of 2-Methyl-3-buten-2-ol
The polymerization of allylic alcohols like 2-methyl-3-buten-2-ol can be challenging due to degradative chain transfer to the monomer. This often results in polymers with low molecular weights. However, copolymerization with more reactive monomers can be an effective strategy.
Challenges in Homopolymerization
Direct homopolymerization of 2-methyl-3-buten-2-ol via conventional free-radical methods is generally inefficient. The allylic hydrogen is susceptible to abstraction by the propagating radical, leading to a stable, non-propagating allylic radical and termination of the growing polymer chain.
Caption: Degradative chain transfer in allylic polymerization.
Application Note: Copolymerization of 2-Methyl-3-buten-2-ol with Styrene
Copolymerization with a more reactive monomer such as styrene can lead to the formation of functional copolymers with incorporated hydroxyl groups.
Experimental Workflow
Caption: Workflow for copolymerization of 2-methyl-3-buten-2-ol.
Experimental Protocol: Free-Radical Copolymerization
Materials:
-
2-Methyl-3-buten-2-ol (freshly distilled)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous toluene or dioxane as solvent
-
Methanol for precipitation
-
Standard glassware for polymerization under an inert atmosphere
Procedure:
-
In a reaction flask equipped with a condenser and a nitrogen/argon inlet, dissolve the desired ratio of 2-methyl-3-buten-2-ol and styrene in the solvent.
-
De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the radical initiator (AIBN or BPO).
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under a positive pressure of inert gas.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
| Parameter | Typical Value/Condition |
| Monomer Ratio (Styrene:Allyl Alcohol) | Varied (e.g., 90:10 to 50:50 molar ratio) |
| Initiator | AIBN (Azobisisobutyronitrile) |
| Solvent | Toluene or Dioxane |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
Note: The incorporation of the allylic monomer will likely be lower than the feed ratio due to its lower reactivity. The resulting copolymer can be characterized by techniques such as NMR spectroscopy to determine the composition, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Potential Applications in Drug Development
The hydroxyl-functionalized polymers synthesized from 2-methyl-3-buten-2-ol can be valuable in various pharmaceutical and biomedical applications:
-
Drug Conjugation: The pendant hydroxyl groups provide sites for the covalent attachment of drugs, enabling the creation of polymer-drug conjugates for targeted delivery.
-
Hydrogel Formation: Crosslinking of these polymers can lead to the formation of hydrogels, which can be used for controlled drug release or as scaffolds for tissue engineering.
-
Surface Modification: The polymers can be used to modify the surfaces of medical devices or nanoparticles to improve biocompatibility and reduce non-specific protein adsorption.
Further functionalization of the hydroxyl groups can introduce other reactive moieties, expanding the range of potential applications in bioconjugation and materials science.
Application of Methylbutynol as a Stabilizer in Chlorinated Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated solvents such as trichloroethylene (TCE) and perchloroethylene (PCE) are widely utilized in various industrial and pharmaceutical applications for their excellent solvency power. However, these solvents are susceptible to degradation over time, particularly when exposed to heat, light, oxygen, and certain metals. This degradation process can generate corrosive acidic byproducts, primarily hydrochloric acid (HCl), and reactive free radicals, which can compromise the solvent's purity, damage equipment, and affect the integrity of chemical processes. To counteract this degradation, stabilizers are added to chlorinated solvents. Methylbutynol, a versatile acetylenic alcohol, has been identified as an effective stabilizer for this purpose.
This document provides detailed application notes and protocols for utilizing this compound as a stabilizer in chlorinated solvents. It includes quantitative data on its performance, detailed experimental methodologies for stability testing, and visual representations of the chemical pathways and experimental workflows.
Mechanism of Stabilization
The stabilizing effect of this compound in chlorinated solvents is attributed to its bifunctional chemical nature, possessing both a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C). These features allow it to act through two primary mechanisms: acid scavenging and free radical scavenging.
Acid Scavenging
The primary degradation pathway for many chlorinated solvents involves the elimination of hydrochloric acid. This compound can effectively neutralize this liberated HCl, preventing the autocatalytic degradation of the solvent. The hydroxyl group of this compound can react with HCl in an acid-base neutralization reaction.
Free Radical Scavenging
The presence of the electron-rich triple bond in this compound allows it to act as a free radical scavenger. During the degradation of chlorinated solvents, highly reactive radical species are formed. This compound can react with these radicals, terminating the chain reaction and preventing further solvent decomposition.
dot
Application Notes and Protocols: Methylbutynol as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbutynol, also known as 2-methyl-3-butyn-2-ol (MBY), is a key acetylenic alcohol that serves as a highly versatile building block in the synthesis of a wide array of fine chemicals.[1][2] Its unique structure, containing both a hydroxyl group and a reactive alkyne moiety, allows for a diverse range of chemical transformations.[1][3] This makes it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, fragrances, vitamins, and various industrial products.[1][4][5] These application notes provide an overview of its primary uses, quantitative data on key reactions, and detailed experimental protocols for its synthesis and subsequent transformations.
Key Applications in Fine Chemical Synthesis
This compound's dual functionality is the cornerstone of its industrial importance. It serves as a critical starting material in several key sectors:
-
Pharmaceutical Synthesis: It is a fundamental precursor in the industrial synthesis of lipid-soluble vitamins, particularly Vitamin A and Vitamin E.[6][7][8] The partial hydrogenation of this compound is a critical step in creating the necessary isoprenoid units for these essential compounds.[7] It also serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[4][5][9]
-
Fragrance and Flavor Industry: this compound and its derivatives are widely used to create distinctive scents and flavors.[4][10] It is a precursor for the synthesis of terpenes and other aroma compounds, contributing to fruity, green, and floral notes in perfumes, personal care products, and food flavorings.[3][11][12]
-
Agrochemicals: The reactive nature of this compound makes it a valuable starting point for the synthesis of modern pesticides, including herbicides, insecticides, and fungicides, which are crucial for crop protection.[1][2][4]
-
Industrial Applications: Beyond synthesis, this compound is used as a corrosion inhibitor, a stabilizer for chlorinated hydrocarbons, a viscosity reducer in industrial fluids, and a high-purity solvent.[1][2][13]
Core Synthetic Pathways and Data
This compound is a pivotal intermediate whose subsequent reactions are tailored to the desired end product. The two most common and critical transformations are its own synthesis from basic feedstocks and its selective hydrogenation to form an alkene intermediate.
Caption: Overview of this compound synthesis and its primary applications.
Quantitative Data on Key Reactions
The efficiency of synthetic routes involving this compound is critical for industrial applications. The following table summarizes quantitative data for its synthesis and a key transformation step.
| Reaction | Catalyst/Reagents | Temperature | Yield | Purity | Reference |
| Synthesis of this compound | Sodium metal in anhydrous methanol | 0-5 °C | 99.2% | 99.4% | [13] |
| Selective Hydrogenation to MBE | 1 wt.% Pd/γ-Al₂O₃ (high-temp reduced) | Ambient | 97% | >95% | [6][8] |
| Selective Hydrogenation to MBE | Lindlar Catalyst (Pd/Pb/CaCO₃) | Not specified | >95% | N/A | [6][7] |
MBE: 2-methyl-3-buten-2-ol, a key precursor for Vitamin A synthesis.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is based on the condensation reaction between acetone and acetylene, a cornerstone of industrial this compound production.[1][13]
Materials:
-
500 L stainless steel autoclave
-
1000 L glass-lined reactor
-
Anhydrous methanol (300 L + 300 L)
-
Sodium metal block (20 kg)
-
Acetone (55 L)
-
Acetylene gas
-
Ammonium chloride (150 kg)
-
Nitrogen gas
-
Chilled brine for cooling
Procedure:
-
Catalyst Preparation: Purge the 500 L autoclave with nitrogen to create an inert atmosphere. Add 300 L of anhydrous methanol.
-
Slowly add 20 kg of sodium metal block to the methanol under cooling with chilled brine. Allow the sodium to dissolve completely to form sodium methoxide.
-
Reaction Initiation: Add 55 L of acetone to the sodium methoxide solution, stir well, and cool the mixture to below 0 °C.
-
Acetylene Addition: Slowly introduce acetylene gas into the reactor. Carefully control the flow rate to maintain the reaction temperature between 0-5 °C. The reaction is exothermic.
-
Reaction Completion: Continue acetylene addition until the reaction is no longer exothermic. Close the acetylene inlet and maintain a slight positive pressure for 1 hour to ensure complete reaction.
-
Neutralization: In the 1000 L reactor, prepare a solution of 150 kg of ammonium chloride in 300 L of methanol.
-
Pump the reaction mixture from the autoclave into the ammonium chloride solution under cooling to neutralize the sodium methoxide. Control the neutralization temperature to below 20 °C.
-
Purification:
-
Filter the neutralized solution to remove precipitated salts.
-
Distill the filtrate to first remove the methanol solvent.
-
Perform a second distillation under reduced pressure to isolate the pure this compound product.
-
Caption: Workflow for the industrial synthesis of this compound.
Protocol 2: Continuous-Flow Selective Hydrogenation of this compound
This protocol describes the selective hydrogenation of the alkyne group in this compound (MBY) to the alkene 2-methyl-3-buten-2-ol (MBE), a vital intermediate for vitamin synthesis.[6][8] This method represents a green chemistry approach, avoiding heavy metal catalysts like lead.[6]
Materials and Equipment:
-
Continuous-flow hydrogenation reactor system
-
1 wt.% Pd/γ-Al₂O₃ catalyst (pre-treated via high-temperature reduction at 600°C for 17h)
-
This compound (MBY)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
Procedure:
-
Catalyst Packing: Pack the reactor column with the pre-reduced Pd/γ-Al₂O₃ catalyst.
-
System Setup: Set up the continuous-flow system, ensuring all connections are secure for high-pressure operation.
-
Reaction Solution: Prepare a solution of this compound in ethanol.
-
Reaction Conditions:
-
Set the desired system pressure and temperature. Low pressure and temperature are generally preferred to maximize selectivity towards MBE.[6]
-
Introduce the this compound/ethanol solution into the reactor at a constant flow rate.
-
Simultaneously, introduce hydrogen gas into the flowing stream.
-
-
Continuous Reaction: The hydrogenation reaction occurs as the mixture passes over the palladium catalyst bed.
-
Product Collection: The output stream, containing the product (MBE), unreacted MBY, byproduct (2-methyl-2-butanol), and solvent, is collected continuously.
-
Analysis: Analyze the product mixture using gas chromatography (GC) or a similar analytical technique to determine conversion rates and selectivity to the desired 2-methyl-3-buten-2-ol (MBE).
-
Optimization: Adjust flow rates, temperature, and pressure to optimize the conversion and selectivity based on analytical results. High selectivity (97%) to MBE is achievable with this catalyst system.[8]
Caption: Key reaction pathways of this compound as an intermediate.
Conclusion
This compound's strategic importance as a chemical intermediate is well-established. Its ability to participate in a wide range of reactions makes it a foundational element in the production of high-value fine chemicals. The protocols outlined here for its synthesis and selective hydrogenation demonstrate robust and high-yield methodologies essential for researchers and professionals in the chemical and pharmaceutical industries. Further research into novel catalytic systems continues to enhance the efficiency and sustainability of processes involving this versatile molecule.
References
- 1. Buy this compound | 37365-71-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. innospk.com [innospk.com]
- 6. mdpi.com [mdpi.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]
- 10. dataintelo.com [dataintelo.com]
- 11. benchchem.com [benchchem.com]
- 12. innospk.com [innospk.com]
- 13. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Selective Hydrogenation of Methylbutynol to Methylbutenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE) is a critical transformation in the fine chemical and pharmaceutical industries. MBE is a key intermediate in the synthesis of various valuable compounds, including vitamins A and E, as well as fragrances.[1][2] The primary challenge in this process lies in achieving high selectivity towards the desired alkene (MBE) while preventing over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (MBA), and minimizing side reactions like oligomerization.[3] This document provides detailed application notes and experimental protocols for this important reaction, focusing on catalyst selection, reaction conditions, and analytical methods.
The reaction proceeds in two main steps: the hydrogenation of the alkyne (MBY) to the alkene (MBE), followed by the hydrogenation of the alkene to the alkane (MBA).[1][4] The goal is to maximize the yield of MBE by carefully controlling the reaction to stop after the first hydrogenation step.
Catalysts for Selective Hydrogenation
The choice of catalyst is paramount for achieving high selectivity in the hydrogenation of methylbutynol. Palladium-based catalysts are the most extensively studied and utilized for this transformation.
-
Lindlar Catalyst (Pd/CaCO₃ poisoned with lead): This is a classical and commercially available catalyst for the semi-hydrogenation of alkynes.[3][5] The lead acts as a "poison" to reduce the catalyst's activity, thereby preventing the over-reduction of the alkene.[5][6] However, the toxicity of lead is a significant environmental concern, prompting research into lead-free alternatives.[6][7]
-
Palladium on Other Supports (Pd/ZnO, Pd/TiO₂, Pd/γ-Al₂O₃): Various supports have been investigated to disperse and stabilize palladium nanoparticles, influencing the catalyst's activity and selectivity.
-
Pd/ZnO: This catalyst has shown higher activity and selectivity to MBE compared to the commercial Lindlar catalyst under similar operating conditions.[8] The formation of a PdZn alloy is believed to be beneficial for selectivity.[3]
-
Pd/TiO₂: Nanosized bimetallic catalysts on titania supports have demonstrated high selectivity, with some zinc-doped coatings reaching 98.2% selectivity over extended periods.[1]
-
Pd/γ-Al₂O₃: The pretreatment conditions of this catalyst, specifically the reduction temperature, significantly impact its performance. High-temperature reduction can lead to the formation of Pd-Al species that improve selectivity to MBE up to 97%.[9][10]
-
-
Bimetallic Catalysts (Pd-Zn, Pd-Cu, etc.): The addition of a second metal to palladium can modify its electronic properties and geometric structure, leading to enhanced selectivity and stability.[1] Pd-Zn systems, in particular, have shown excellent performance.[1][3]
Experimental Protocols
Below are generalized protocols for the hydrogenation of this compound. Specific parameters should be optimized based on the chosen catalyst and desired outcome.
Protocol 1: Batch Hydrogenation using a Supported Palladium Catalyst
This protocol describes a typical lab-scale batch hydrogenation experiment.
Materials:
-
2-Methyl-3-butyn-2-ol (MBY)
-
Solvent (e.g., Ethanol, Methanol, Isopropanol)
-
Supported Palladium Catalyst (e.g., 1 wt.% Pd/γ-Al₂O₃, 5 wt.% Pd/ZnO)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction Vessel (e.g., Parr autoclave or a three-necked round-bottom flask)
-
Magnetic stirrer or mechanical stirrer
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
Catalyst Pre-treatment (if required): Some catalysts require reduction prior to use. For example, a 1 wt.% Pd/γ-Al₂O₃ catalyst can be pre-treated by heating under a flow of 10% H₂/Ar at 400°C for 3 hours.[9][10]
-
Reaction Setup:
-
Place the desired amount of catalyst into the reaction vessel.
-
Purge the vessel with an inert gas to remove air.
-
Add the solvent and the 2-methyl-3-butyn-2-ol.
-
Seal the reactor.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously to ensure good mass transfer.
-
Heat the reaction to the desired temperature (e.g., 30-80°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up:
-
Once the desired conversion is reached, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the catalyst from the reaction mixture. The catalyst can often be recycled.
-
The filtrate contains the product mixture (MBE, unreacted MBY, and MBA).
-
-
Analysis:
-
Analyze the product mixture using a calibrated GC or HPLC to determine the conversion of MBY and the selectivity to MBE and MBA.
-
Protocol 2: Continuous Flow Hydrogenation
Continuous flow systems offer advantages in terms of safety, scalability, and process control.
Materials and Equipment:
-
Packed-bed reactor or microcapillary reactor containing the catalyst.
-
High-pressure liquid pump for delivering the substrate solution.
-
Mass flow controller for hydrogen gas.
-
Back-pressure regulator to control the system pressure.
-
Temperature controller.
-
Collection vessel.
Procedure:
-
System Setup:
-
Pack the reactor with the chosen catalyst.
-
Assemble the flow system as shown in the workflow diagram below.
-
-
Catalyst Activation: Activate the catalyst in-situ by flowing hydrogen gas at a specific temperature for a set duration, as recommended for the particular catalyst.
-
Reaction:
-
Prepare a solution of 2-methyl-3-butyn-2-ol in a suitable solvent.
-
Pump the substrate solution through the reactor at a defined flow rate.
-
Simultaneously, introduce hydrogen gas into the system at a controlled flow rate and pressure.
-
Maintain the desired reaction temperature and pressure.
-
-
Product Collection and Analysis:
-
Collect the reactor effluent in a collection vessel.
-
Analyze the product stream periodically using online or offline GC/HPLC to monitor conversion and selectivity.
-
Adjust flow rates, temperature, or pressure to optimize the reaction.
-
Data Presentation
The following tables summarize typical quantitative data obtained from hydrogenation experiments.
Table 1: Comparison of Different Catalysts in Batch Hydrogenation
| Catalyst | Support | MBY Conversion (%) | MBE Selectivity (%) | MBA Selectivity (%) | Reference |
| PdZn | TiO₂ | 97 | 97.6 | 2.4 | [1] |
| PdZn | Ti₀.₈Zn₀.₂O₂ | ~100 | 98.2 | 1.8 | [1] |
| Pd | ZnO | >99 | ~97 | ~3 | [7] |
| Pd | γ-Al₂O₃ (red 600°C) | ~100 | 97 | 3 | [9][10] |
| Lindlar | CaCO₃ | >99 | ~95 | ~5 | [8] |
Table 2: Effect of Reaction Conditions in Continuous Flow Hydrogenation (1 wt.% Pd/γ-Al₂O₃ catalyst)
| Temperature (°C) | Pressure (bar) | MBY Conversion (%) | MBE Selectivity (%) | Reference |
| 40 | 5 | 85 | 98 | [9] |
| 60 | 5 | 95 | 97 | [9] |
| 80 | 5 | >99 | 96 | [9] |
| 60 | 10 | 98 | 95 | [9] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of this compound.
Experimental Workflow: Batch Hydrogenation
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Methylbutynol as a Precursor in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylbutynol (2-methyl-3-butyn-2-ol) is a versatile and economically significant starting material in the fragrance and flavor industry. Derived from the reaction of acetylene and acetone, this C5 building block serves as a crucial precursor for the synthesis of a wide array of terpenoids and other aroma chemicals. Its strategic importance lies in its ability to be transformed into key intermediates such as methylbutenol, dehydrolinalool, and linalool, which are subsequently converted into valuable fragrance compounds like geraniol, nerol, citral, and the ionones. This document provides detailed application notes and experimental protocols for the synthesis of various fragrance molecules starting from this compound.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final products is essential for successful synthesis and purification.
| Property | This compound | Methylbutenol | Linalool | Geraniol | Nerol | α-Ionone | β-Ionone |
| Molecular Formula | C₅H₈O | C₅H₁₀O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₃H₂₀O | C₁₃H₂₀O |
| Molecular Weight | 84.12 g/mol | 86.13 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 192.30 g/mol | 192.30 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless to pale-yellow liquid | Colorless liquid | Colorless to light yellow liquid | Colorless to pale yellow liquid |
| Odor Profile | Camphor-like | Green, fruity | Floral, woody, citrus | Rosy, floral | Fresh, sweet, rosy, citrusy | Woody, violet, fruity | Woody, violet, raspberry |
| Boiling Point | 104 °C | 130-131 °C | 198-199 °C | 229-230 °C | 226-227 °C | 125-127 °C @ 12 mmHg | 134-135 °C @ 12 mmHg |
| Solubility in Water | Miscible | Soluble | Slightly soluble | Slightly soluble | Slightly soluble | Insoluble | Insoluble |
| CAS Number | 115-19-5 | 115-18-4 | 78-70-6 | 106-24-1 | 106-25-2 | 127-41-3 | 79-77-6 |
Synthetic Pathways from this compound
This compound is a cornerstone for the synthesis of numerous fragrance compounds. The following diagram illustrates the key transformation pathways.
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to Methylbutenol
This protocol describes the partial hydrogenation of the triple bond in this compound to a double bond to yield methylbutenol, a key intermediate. The use of a Lindlar catalyst is crucial for achieving high selectivity.
Materials:
-
2-Methyl-3-butyn-2-ol (this compound)
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., Parr autoclave)
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound in hexane.
-
Add the Lindlar catalyst to the solution. The catalyst loading is typically 0.5-2% by weight relative to the this compound.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously and heat to a controlled temperature (e.g., 25-65 °C).[1]
-
Monitor the reaction progress by gas chromatography (GC) to track the consumption of this compound and the formation of methylbutenol. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing methylbutenol, can be purified by distillation if required.
Quantitative Data:
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Methylbutenol (%) | Reference |
| Lindlar | This compound | Hexane | 25-65 | 1-20 | >99 | 97-99 | [1] |
| Pd/γ-Al₂O₃ | This compound | - | 25-45 | 1-5 | 20-41 | 88-97 | [1] |
Protocol 2: Synthesis of Dehydrolinalool and subsequent conversion to Linalool
This two-step process involves the ethynylation of 6-methyl-5-hepten-2-one to form dehydrolinalool, which is then selectively hydrogenated to produce linalool.[2]
Step A: Synthesis of Dehydrolinalool
Materials:
-
6-Methyl-5-hepten-2-one
-
Acetylene gas
-
Liquid ammonia
-
Alkali catalyst (e.g., sodium amide)
-
Reaction vessel suitable for low temperatures and pressure
Procedure:
-
In a reaction vessel cooled with a dry ice/acetone bath, condense liquid ammonia.
-
Dissolve the alkali catalyst in the liquid ammonia.
-
Bubble acetylene gas through the solution.
-
Slowly add 6-methyl-5-hepten-2-one to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed with stirring until completion, as monitored by GC.
-
After the reaction, carefully quench the mixture and separate the organic phase.
-
The crude dehydrolinalool is then purified by distillation.
Step B: Selective Hydrogenation to Linalool
Materials:
-
Dehydrolinalool
-
Lindlar catalyst
-
Solvent (e.g., ethanol)
-
Hydrogen gas
-
Hydrogenation apparatus
Procedure:
-
Dissolve dehydrolinalool in the chosen solvent in a hydrogenation vessel.
-
Add the Lindlar catalyst (typically 0.5-2% by weight of dehydrolinalool).[2]
-
Purge the vessel with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-2.0 MPa).[2]
-
Stir the mixture at a controlled temperature (e.g., 30-70 °C) until the theoretical amount of hydrogen is consumed.[2]
-
Monitor the reaction by GC to ensure the selective formation of linalool and avoid over-hydrogenation to dihydrolinalool.[3]
-
Upon completion, filter off the catalyst and purify the linalool by vacuum distillation.
Quantitative Data:
| Step | Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Hydrogenation | Lindlar | 30-70 | 0.1-2.0 | 99.5 | 98.0 (Selectivity) | [3] |
| Hydrogenation | Pd/Al₂O₃ (mod.) | 80-100 | 0.5-1.5 | >99 | >99 (Yield) | [2] |
Protocol 3: Isomerization of Linalool to Geraniol and Nerol
This protocol describes the rearrangement of linalool to a mixture of its isomers, geraniol and nerol, using a vanadium-based catalyst.
Materials:
-
L-Linalool (98% purity)
-
Tetrabutyl titanate
-
Vanadium derivative catalyst (e.g., vanadyl acetylacetonate)
-
Reaction kettle with heating and stirring capabilities
-
Hydrolysis setup
-
Reduced pressure distillation apparatus
Procedure:
-
To a reaction kettle, add L-linalool, tetrabutyl titanate, and the vanadium derivative catalyst. A general weight ratio is approximately 0.8-1.0 parts L-linalool, 0.7-0.9 parts tetrabutyl titanate, and 0.008-0.02 parts vanadium catalyst.[4]
-
Heat the reaction mixture to 160-180°C with constant stirring.[4]
-
Maintain the reaction at this temperature for 10-16 hours.[4]
-
After the reaction is complete, cool the mixture and perform hydrolysis to decompose the catalyst and any intermediates.
-
The crude product is then purified by rectification under reduced pressure to separate geraniol and nerol from unreacted linalool and byproducts.
Quantitative Data for Linalool Isomerization:
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Linalool Conversion (%) | Geraniol/Nerol Selectivity (%) | Reference |
| Vanadium Complex & Boric Acid Ester | Not Specified | Not Specified | Not Specified | 70.8 | 98.2 | [4][5] |
| Transition Metal Oxide & Boric Acid Ester | 50-250 | 0.01-1.0 | 3-12 | >45 | >95 | [4] |
Protocol 4: Synthesis of Geranyl Acetone via Carroll Rearrangement
This protocol outlines the synthesis of geranyl acetone, a fragrance compound with a fresh, floral-fruity (magnolia) scent, from linalool using the Carroll rearrangement.[6]
Materials:
-
Linalool
-
Ethyl acetoacetate (or methyl acetoacetate)[7]
-
Catalyst (e.g., aluminum oxide or sodium dihydrogen phosphate)[6][7]
-
Reaction vessel with heating and distillation capabilities
Procedure:
-
Charge the reaction vessel with linalool and the catalyst (e.g., aluminum oxide at 3.5-5% of the weight of linalool).[7]
-
Heat the mixture to the reaction temperature (e.g., 150-180 °C for aluminum oxide catalyst or 170 °C for sodium dihydrogen phosphate catalyst).[6][7]
-
Slowly add ethyl acetoacetate (or methyl acetoacetate) to the reaction mixture. The molar ratio of linalool to the acetoacetate is typically 1:1 to 1:2.[6][7]
-
The reaction proceeds with the elimination of ethanol (or methanol) and carbon dioxide, which can be removed by distillation.
-
Maintain the reaction for several hours (e.g., 8 hours with sodium dihydrogen phosphate catalyst) until completion, as monitored by GC.[6]
-
After the reaction, cool the mixture. If a solid catalyst is used, it can be removed by filtration.
-
The crude geranyl acetone is then purified by vacuum distillation.
Quantitative Data:
| Catalyst | Linalool:Acetoacetate Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Dihydrogen Phosphate | 1:2 | 170 | 8 | 97.5 | [6] |
| Aluminum Oxide | 1:1-1.3 (methyl acetoacetate) | 150-180 | Not specified | High | [7] |
Protocol 5: Synthesis of Ionones from Citral
This two-step protocol describes the synthesis of ionones, which have a characteristic violet scent, starting from citral. Citral can be synthesized from the intermediates derived from this compound.
Step A: Synthesis of Pseudoionone
Materials:
-
Citral
-
Acetone
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Ether (or other suitable organic solvent)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask, mix citral with an excess of acetone.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution with stirring, maintaining a low temperature.
-
After the addition is complete, continue stirring for a short period.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting pseudoionone by vacuum distillation.
Step B: Cyclization of Pseudoionone to Ionones
Materials:
-
Pseudoionone
-
Acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid)
-
Solvent (e.g., toluene)
-
Reaction vessel with temperature control
Procedure:
-
Dissolve pseudoionone in the chosen solvent in the reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst while maintaining a low temperature. The choice of acid affects the ratio of α- and β-ionone produced. 85% phosphoric acid favors the formation of α-ionone, while concentrated sulfuric acid favors β-ionone.[8]
-
After the addition, allow the reaction to proceed at a controlled temperature (e.g., 80 °C with phosphoric acid) for a specific duration.[8]
-
Quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with water.
-
Dry the organic layer and remove the solvent.
-
The resulting mixture of ionones can be separated and purified by fractional distillation under vacuum.
Quantitative Data for Pseudoionone Synthesis and Cyclization:
| Step | Catalyst/Reagent | Temperature (°C) | Yield (%) | Product Ratio (α:β:γ) | Reference |
| Condensation | Sodium Hydroxide | Low | 70-80 | - | [8] |
| Cyclization | 85% Phosphoric Acid | 80 | up to 91 (overall) | 57.2 : 16.1 : 17.7 | [8] |
Logical Workflow for Fragrance Synthesis from this compound
The following diagram illustrates the logical progression of experimental steps from the precursor to the final fragrance products.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111018672B - Method for preparing linalool - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ISOMERIZATION OF LINALOOL TO GERANIOL/NEROL CATALYZED BY VANADIUM COMPLEXES SYSTEM | Semantic Scholar [semanticscholar.org]
- 6. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application Notes and Protocols for the Use of Methylbutynol as an Electroplating Brightener
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing 2-methyl-3-butyn-2-ol (methylbutynol) as a brightener in electroplating processes, primarily focusing on nickel electrodeposition. While this compound is a known Class II brightener, these protocols are compiled from established principles for acetylenic alcohols and related compounds in electroplating, offering a robust framework for research and development.
Introduction
This compound, an acetylenic alcohol, functions as a secondary brightener in electroplating baths. Its primary role is to refine the grain structure of the metallic deposit, leading to a brighter, more level, and smoother surface finish. Acetylenic alcohols, including this compound, are believed to function through adsorption onto the cathode surface, particularly at sites of high current density, thereby inhibiting preferential grain growth and promoting the nucleation of new grains. This action, often in synergy with primary brighteners (carriers), results in a lustrous and ductile metallic coating.
Experimental Protocols
Materials and Equipment
-
Chemicals: Nickel sulfate hexahydrate (NiSO₄·6H₂O), nickel chloride hexahydrate (NiCl₂·6H₂O), boric acid (H₃BO₃), 2-methyl-3-butyn-2-ol (C₅H₈O), saccharin (primary brightener), sodium lauryl sulfate (wetting agent), hydrochloric acid (HCl), sodium hydroxide (NaOH), deionized water.
-
Equipment: Hull cell (267 mL), DC power supply (rectifier), magnetic stirrer with heating plate, pH meter, analytical balance, polished brass or steel Hull cell panels, beakers, graduated cylinders, and appropriate personal protective equipment (PPE).
Preparation of the Electroplating Bath (Watts Bath)
A standard Watts nickel plating bath is recommended as the base electrolyte. The composition of this bath can be varied, but a typical formulation is provided in the table below.
| Component | Concentration (g/L) | Purpose |
| Nickel Sulfate Hexahydrate | 240 - 300 | Primary source of nickel ions |
| Nickel Chloride Hexahydrate | 45 - 60 | Improves anode corrosion and conductivity |
| Boric Acid | 30 - 45 | Acts as a pH buffer |
| 2-Methyl-3-butyn-2-ol (this compound) | 0.1 - 1.0 | Secondary brightener |
| Saccharin | 1.0 - 5.0 | Primary brightener (reduces stress) |
| Sodium Lauryl Sulfate | 0.05 - 0.1 | Wetting agent (prevents pitting) |
Preparation Procedure:
-
Dissolve the nickel sulfate and nickel chloride in a portion of deionized water with gentle heating and stirring.
-
In a separate container, dissolve the boric acid in hot deionized water.
-
Add the boric acid solution to the nickel salt solution.
-
Allow the solution to cool to room temperature.
-
Add the primary brightener (saccharin) and the wetting agent (sodium lauryl sulfate) and stir until fully dissolved.
-
Add the desired amount of this compound to the bath.
-
Adjust the pH of the bath to the desired range (typically 4.0 - 4.5) using diluted hydrochloric acid or sodium hydroxide.
-
Add deionized water to reach the final volume.
-
Filter the solution to remove any impurities.
Hull Cell Testing Protocol
The Hull cell is a miniature plating cell used to evaluate the performance of an electroplating bath over a wide range of current densities on a single test panel.[1][2][3]
Procedure:
-
Pour 267 mL of the prepared electroplating bath into the Hull cell.
-
Heat the solution to the desired operating temperature (typically 50-60°C) and maintain it using a hot plate.
-
Place a clean, polished brass or steel panel into the cathode holder of the Hull cell.
-
Place a nickel anode into the anode holder.
-
Connect the anode to the positive terminal and the cathode (test panel) to the negative terminal of the DC power supply.[4]
-
Apply a specific total current (e.g., 2A) for a set duration (e.g., 5-10 minutes).[1]
-
After plating, remove the panel, rinse it with deionized water, and dry it.
-
Visually inspect the panel to assess the brightness, burning, and dullness across the different current density regions.[2]
Voltammetric Analysis
Cyclic voltammetry (CV) or linear sweep voltammetry (LSV) can be employed to study the electrochemical behavior of the plating bath and the influence of this compound.
Experimental Setup:
-
Working Electrode: A rotating disk electrode (e.g., platinum or glassy carbon) or a stationary electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Electrolyte: The prepared electroplating bath with and without this compound.
Procedure:
-
Assemble the three-electrode cell with the electrolyte.
-
Perform a potential sweep from a potential where no reaction occurs towards the nickel deposition potential and back.
-
Record the current response as a function of the applied potential.
-
Compare the voltammograms with and without this compound to determine its effect on the deposition potential, current density, and nucleation mechanism.
Data Presentation
The following tables summarize the expected influence of this compound concentration on the properties of the nickel deposit, based on studies of similar acetylenic alcohols.[5][6]
Table 1: Effect of this compound Concentration on Deposit Appearance
| This compound Conc. (g/L) | Brightness | Leveling | Low Current Density (LCD) Appearance | High Current Density (HCD) Appearance |
| 0 (Control) | Dull to semi-bright | Poor | Dull | Potential for burning |
| 0.1 - 0.3 | Semi-bright to bright | Moderate | Improved brightness | Reduced burning |
| 0.3 - 0.7 | Fully bright | Good | Bright | Bright, may show some stress |
| > 0.7 | Bright, may become brittle | Good to excellent | Bright | Increased potential for brittleness |
Table 2: Influence of this compound on Physical Properties of the Deposit
| Property | Effect of Increasing this compound Concentration | Typical Values with Optimal this compound |
| Grain Size | Decreases | < 100 nm[5] |
| Hardness | Increases | 400 - 600 HV |
| Internal Stress | Increases (tensile) | Varies with bath composition |
| Ductility | Decreases | May require stress-reducing additives |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound as an electroplating brightener.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound as a brightener in nickel electroplating.
References
- 1. sterc.org [sterc.org]
- 2. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 3. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 4. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Methylbutynol synthesis yield and minimizing side-products
Technical Support Center: Methylbutynol Synthesis
Welcome to the technical support center for 2-methyl-3-butyn-2-ol (this compound) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction yields and minimize the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary industrial method for synthesizing this compound?
The most common method for synthesizing this compound is the ethynylation of acetone, a specific type of Favorskii reaction.[1][2] This process involves the base-catalyzed addition of acetylene to acetone.[1][3] The reaction is typically performed using strong bases like potassium hydroxide (KOH) or sodium amide (NaNH2) in a suitable solvent.[2][4]
Q2: My this compound yield is consistently low. What are the common causes and solutions?
Low yields can stem from several factors throughout the experimental process.[5][6]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure acetylene is supplied sufficiently and that the catalyst is active. Monitor the reaction progress using techniques like GC or TLC.
-
Side Reactions: The most significant cause of low yield is often the formation of side-products. Acetone can undergo self-condensation, especially under strong basic conditions.[7] Lowering the reaction temperature can help suppress these side reactions.[8]
-
Catalyst Deactivation: The catalyst can be deactivated by moisture or acidic impurities. Ensure all reagents and glassware are thoroughly dried before use.
-
Purification Losses: this compound forms an azeotrope with water, making complete separation by simple distillation difficult.[4][9] Significant product can be lost during the workup and purification stages. Consider using a drying agent before distillation or employing azeotropic distillation techniques.
Q3: What are the major side-products in this compound synthesis and how can I minimize them?
The primary side-products originate from the self-condensation of acetone under basic conditions.[7]
-
Diacetone Alcohol: Formed via an aldol condensation of two acetone molecules.
-
Mesityl Oxide: Formed by the dehydration of diacetone alcohol.
-
Phorone and Polymers: Further condensation reactions can lead to higher molecular weight byproducts and polymers.[7]
Strategies for Minimization:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to favor the desired ethynylation reaction over acetone self-condensation.[8]
-
Reagent Addition: Add acetone slowly to the reaction mixture containing the catalyst and dissolved acetylene to maintain a low instantaneous concentration of acetone.
-
Stoichiometry: Use a molar excess of acetylene relative to acetone to improve the reaction rate towards this compound.
Q4: I am having difficulty purifying my product. How can I effectively remove water and other impurities?
Purification is challenging due to the physical properties of this compound.
-
Azeotrope with Water: this compound forms an azeotrope with water (boiling point ~91 °C), which consists of approximately 71-73% this compound and 27-29% water by weight.[9] This makes complete separation by standard distillation impossible.
-
Distillation: The first step is typically fractional distillation to remove low-boiling impurities like unreacted acetone (boiling point 56 °C).[9]
-
Breaking the Azeotrope:
-
Azeotropic Distillation: Use an entrainer such as benzene or toluene. The entrainer forms a new, lower-boiling azeotrope with water, which can be distilled off.[9]
-
Pervaporation: This membrane-based technique can be used to selectively remove water from the product mixture.[9]
-
Salting Out: Adding a salt (e.g., potassium carbonate) to the aqueous mixture can reduce the solubility of this compound, allowing for better separation in an extraction step before final distillation.
-
Q5: My reaction mixture is turning dark brown or black. What is causing this polymerization?
A dark coloration often indicates the formation of polymeric materials. This can be caused by:
-
High Temperatures: Excessive heat can accelerate side reactions, including the polymerization of acetone and acetylene.
-
High Catalyst Concentration: A very high concentration of a strong base can promote undesired condensation and polymerization pathways.
-
Oxygen Contamination: The presence of oxygen can sometimes lead to oxidative side reactions and the formation of colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Pressure | Acetone Conversion (%) | This compound Selectivity (%) | Reference |
| Potassium Hydroxide (KOH) | Liquid Ammonia | -30 to 10 | 10-20 atm | >95% | ~90% | [4] |
| Sodium Metal | Anhydrous Methanol | 0 - 5 | Atmospheric | High | 99.2% (yield) | [8] |
| Sodium Amide (NaNH2) | Liquid Ammonia | -33 | Atmospheric | High | High | [4] |
| Lewis Acids (e.g., ZnX2) | Organic Solvent | 20 - 50 | Variable | Moderate to High | Variable | [10] |
Table 2: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₈O | 84.12 | 104 |
| Acetone | C₃H₆O | 58.08 | 56 |
| Water | H₂O | 18.02 | 100 |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | 166 |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 129 |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound using Potassium Hydroxide
Disclaimer: This procedure involves flammable and hazardous materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Acetone (anhydrous)
-
Potassium Hydroxide (KOH), finely ground
-
Acetylene gas (purified)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO))
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a dry ice/acetone condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Setup: Assemble the flame-dried glassware. The system should be under a slight positive pressure of an inert gas like nitrogen.
-
Catalyst Preparation: Add the finely ground KOH to the anhydrous solvent in the reaction flask.
-
Acetylene Introduction: Cool the flask to 0 °C using an ice bath. Bubble purified acetylene gas through the stirred suspension. The formation of the potassium acetylide may be observed.
-
Acetone Addition: Slowly add anhydrous acetone dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not rise above 5-10 °C. A vigorous reaction may occur.
-
Reaction: After the acetone addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours while maintaining a slow stream of acetylene.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl) while cooling the flask in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Drying & Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to obtain pure 2-methyl-3-butyn-2-ol.
Visualizations
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Formation of common side-products from acetone under basic conditions.
References
- 1. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 3. Alkynylation - Wikipedia [en.wikipedia.org]
- 4. 3-Methyl butynol CAS#: 115-19-5 [m.chemicalbook.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]
- 9. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 10. Buy this compound | 37365-71-2 [smolecule.com]
Technical Support Center: Breaking the Methylbutynol-Water Azeotrope
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and experimental protocols for separating the methylbutynol-water azeotrope.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-water azeotrope and why is it difficult to separate?
A1: 2-Methyl-3-butyn-2-ol (this compound) and water form a minimum-boiling azeotrope, which is a mixture that has the same composition in both the liquid and vapor phases at a specific pressure.[1][2] This property prevents the separation of the two components by conventional fractional distillation.[3][4] At atmospheric pressure, the azeotrope boils at approximately 91°C and consists of about 70.5-74% this compound and 26-29.5% water by weight.[2][5]
Q2: What are the primary methods for breaking the this compound-water azeotrope?
A2: Several advanced distillation and separation techniques can be employed. The most common methods include:
-
Pressure-Swing Distillation (PSD): This method exploits the change in azeotropic composition at different pressures.[6][7]
-
Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatility of this compound and water.[1]
-
Azeotropic Distillation: An entrainer is added to form a new, lower-boiling heterogeneous azeotrope that can be more easily separated.[8]
-
Salting-Out Effect: A salt is dissolved in the mixture to increase the relative volatility of the alcohol, effectively "salting out" the this compound.[9][10]
-
Pervaporation: This technique uses a specialized membrane that selectively allows one component (typically water) to pass through.[2][11]
Troubleshooting Guide 1: Pressure-Swing Distillation (PSD)
Pressure-swing distillation is a powerful technique for separating pressure-sensitive azeotropes without introducing additional chemical agents.[6] The process uses two distillation columns operating at different pressures to exploit the shift in the azeotrope's composition.[12]
Common Issues & Solutions
-
Q: Why is my final product purity for either this compound or water not meeting specifications?
-
A: This often indicates that the pressure difference between the two columns is insufficient. For PSD to be effective, there must be a significant shift in the azeotropic composition with pressure.[7] Verify the operating pressures of your high-pressure (HPC) and low-pressure (LPC) columns. A larger pressure differential typically leads to better separation. Also, check the efficiency of your columns (number of theoretical plates) and ensure the reflux ratios are optimized.
-
-
Q: The recycle stream between the columns seems excessively large, leading to high energy consumption. How can I reduce this?
-
A: A large recycle stream suggests that the separation in each column is not optimal, forcing a higher volume of the azeotropic mixture to be recirculated. The key is to maximize the compositional shift of the azeotrope.[6] Investigate if a greater pressure difference between the columns is feasible. Even a 5-10% shift in azeotropic composition can significantly reduce the required recycle flow and, consequently, energy costs.[7]
-
-
Q: How do I determine the optimal operating pressures for my columns?
-
A: The optimal pressures depend on the vapor-liquid equilibrium (VLE) data for the this compound-water system. You need VLE data at various pressures to identify a range where the azeotropic composition changes significantly.[7] Typically, one column is operated at or near atmospheric pressure, while the other is operated at a higher pressure (e.g., 7-10 atm).[7] The goal is to have the feed composition to each column lie on opposite sides of that column's azeotropic point.
-
Experimental Protocol: Pressure-Swing Distillation
-
VLE Analysis: Obtain or experimentally determine the vapor-liquid equilibrium (VLE) data for the this compound-water system at a minimum of two different pressures (e.g., 1 atm and 7 atm) to confirm a significant shift in azeotropic composition.
-
Column Setup: Configure a two-column distillation system. The first column (LPC) will operate at low pressure (e.g., 1 atm), and the second column (HPC) will operate at high pressure (e.g., 7 atm).
-
Initial Feed: Introduce the fresh this compound-water feed mixture into the LPC. The feed point should be chosen based on standard distillation design principles.
-
LPC Operation: Operate the LPC to produce high-purity water as the bottom product. The distillate, which will be near the azeotropic composition at 1 atm, is fed to the HPC.
-
HPC Operation: The feed from the LPC distillate enters the HPC. Operate the HPC to produce high-purity this compound as the bottom product.
-
Recycle Loop: The distillate from the HPC, which is near the azeotropic composition at 7 atm, is recycled back and mixed with the fresh feed entering the LPC.
-
Steady State: Allow the system to reach a steady state where the product purities and internal flows are stable.
-
Analysis: Continuously monitor the composition of the top and bottom products from both columns using gas chromatography or other suitable analytical methods.
Data Presentation: Pressure-Sensitive Azeotropes (Illustrative Example)
| System | Low Pressure (1 atm) | High Pressure (7 atm) | Compositional Shift |
| THF-Water | 82.6 mol% THF[7] | ~70 mol% THF (estimated) | >10% |
| This compound-Water | ~72.5% w/w this compound[2] | Composition must be determined experimentally | Required for feasibility |
Process Workflow: Pressure-Swing Distillation
Caption: Workflow for separating this compound-water using two columns at different pressures.
Troubleshooting Guide 2: Extractive Distillation & Salting-Out
Extractive distillation involves adding a high-boiling, miscible component (solvent or salt) to the azeotropic mixture to enhance the relative volatility of the key components, thereby enabling separation.[1] Using a salt as the separating agent is a specific subset of this method known as the "salting-out" effect.[10][13]
Common Issues & Solutions
-
Q: How do I select an appropriate solvent (entrainer) for extractive distillation?
-
A: A suitable solvent should have a high boiling point, be completely miscible with the feed, and not form any new azeotropes.[14] Most importantly, it must selectively alter the activity coefficients of this compound and water to increase their relative volatility.[15] For alcohol-water separations, solvents like ethylene glycol or dimethyl sulfoxide (DMSO) are often effective.[1][14] The selection process involves evaluating candidates based on selectivity and overall process economics.[16]
-
-
Q: I'm using the salting-out method, but the azeotrope isn't breaking. What's wrong?
-
A: The concentration of the salt may be too low. The salting-out effect is concentration-dependent; increasing the salt concentration generally increases the vapor phase mole fraction of the alcohol.[10] Also, ensure you have chosen an effective salt. Kosmotropic salts like K2CO3 or K2HPO4 are often used for this purpose.[9] However, be aware that some salts may only shift the azeotropic point rather than eliminate it completely.[3][10]
-
-
Q: My final this compound product is contaminated with the high-boiling solvent. How can I improve recovery?
-
A: This is a common challenge in extractive distillation. The process requires a second distillation column specifically for solvent recovery.[1] If the solvent is contaminating the product, it indicates poor separation in the recovery column. Check the operating parameters of the recovery column, including the reboiler duty and reflux ratio, to ensure it is effectively stripping the lower-boiling this compound from the high-boiling solvent.
-
Experimental Protocol: Salting-Out Distillation
-
Salt Selection: Choose a salt with a strong salting-out effect for alcohol-water mixtures, such as K2CO3 or NaCl.[3][9]
-
Dissolution: Prepare a concentrated solution of the chosen salt in the this compound-water azeotropic mixture.
-
Distillation Setup: Charge a distillation column with the salt-containing mixture.
-
Operation: Begin the distillation. The salt will increase the relative volatility of this compound, causing it to preferentially move to the vapor phase.
-
Product Collection: Collect the distillate, which will be enriched in this compound and depleted of water. The bottoms product will consist of a salt-water solution (brine).
-
Analysis: Analyze the composition of the distillate to determine the purity of the recovered this compound. A purity of over 99.5% can often be achieved.[17]
-
Salt Recovery (Optional but Recommended): The salt can be recovered from the bottom stream through evaporation of the water and recycled for future use.[13]
Data Presentation: Comparison of Separating Agents
| Method | Agent Type | Example Agents | Key Operating Principle |
| Extractive Distillation | High-boiling liquid solvent | Ethylene Glycol, DMSO[1][14] | Alters relative volatility of components[15] |
| Salting-Out | Dissolved inorganic salt | K2CO3, K2HPO4, NaCl[3][9] | Decreases solubility of alcohol in water[13] |
| Azeotropic Distillation | Low-boiling liquid entrainer | Benzene, Cyclohexane, Toluene[8] | Forms a new, low-boiling heterogeneous azeotrope[8] |
Process Workflow: Extractive Distillation
Caption: Workflow for separating this compound-water using a high-boiling solvent.
References
- 1. kochmodular.com [kochmodular.com]
- 2. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 5. 3-Methyl butynol | 115-19-5 [amp.chemicalbook.com]
- 6. famt.ac.in [famt.ac.in]
- 7. Pressure Swing Distillation to Break Azeotropes - ChemEnggHelp [chemengghelp.com]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rspublication.com [rspublication.com]
- 11. researchgate.net [researchgate.net]
- 12. ijesi.org [ijesi.org]
- 13. osti.gov [osti.gov]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. researchgate.net [researchgate.net]
- 16. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyl-1-butyn-3-ol (Methylbutynol)
Welcome to the technical support center for the purification of 3-methyl-1-butyn-3-ol (Methylbutynol). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound by removing acetone contamination.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing acetone from this compound?
A1: Fractional distillation is the most effective and recommended method. The significant difference in boiling points between acetone (~56°C) and this compound (~104°C) allows for excellent separation with a standard fractional distillation setup.
Q2: Why can't I use a simple water wash (liquid-liquid extraction) to remove the acetone?
A2: While acetone is fully miscible with water, this compound itself is also highly soluble in water. Attempting to wash out acetone with water would lead to a substantial loss of your target compound into the aqueous phase, resulting in very poor recovery.
Q3: Is salting-out extraction a viable purification method?
A3: Salting-out extraction is generally not recommended for separating acetone from this compound. Because both compounds are polar and water-soluble, forcing a phase separation with salt is unlikely to be selective. This method is more suitable for separating compounds with significant differences in polarity or for removing a soluble compound from a much less soluble one.
Q4: Does this compound form an azeotrope with acetone?
A4: Based on available data, there is no evidence to suggest that 3-methyl-1-butyn-3-ol forms an azeotrope with acetone. The large difference in their boiling points makes azeotrope formation unlikely, and standard fractional distillation should be sufficient for separation.
Q5: How can I confirm the purity of my final this compound product?
A5: Purity should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A GC analysis will show a clear separation of acetone and this compound peaks, allowing for quantification. ¹H NMR can also be used to detect the absence of the characteristic acetone singlet at ~2.1 ppm.
Q6: What are the primary safety concerns when working with this compound and acetone?
A6: Both acetone and this compound are flammable liquids and should be handled with care. Always work in a well-ventilated fume hood and keep away from ignition sources.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] this compound can cause serious eye damage and skin irritation.
Data Presentation
The physical properties of acetone and 3-methyl-1-butyn-3-ol are summarized below. This data is crucial for planning the purification process.
Table 1: Physical Properties of Acetone and 3-Methyl-1-butyn-3-ol
| Property | Acetone | 3-Methyl-1-butyn-3-ol |
| Molecular Formula | C₃H₆O | C₅H₈O |
| Molecular Weight | 58.08 g/mol | 84.12 g/mol |
| Boiling Point | 56°C | ~104°C (Isomer data) |
| Density | 0.791 g/mL at 20°C | 0.868 g/mL at 20°C |
| Water Solubility | Miscible | Soluble / Miscible |
| Appearance | Colorless liquid | Colorless liquid |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Suitability for Acetone/Methylbutynol | Key Considerations |
| Fractional Distillation | Difference in boiling points | Excellent / Recommended | Requires a fractionating column. Careful temperature control is essential for good separation.[3] |
| Simple Distillation | Difference in boiling points | Fair / Not Recommended | May result in incomplete separation due to the volatile nature of acetone. Best for crude separations only. |
| Liquid-Liquid Extraction | Differential solubility | Poor / Not Recommended | High water solubility of both compounds leads to significant product loss. |
| Salting-Out Extraction | Salt-induced phase separation | Poor / Not Recommended | Non-selective due to similar polarities and high water solubility of both compounds. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the separation of acetone from this compound using a laboratory-scale fractional distillation apparatus.
Materials:
-
Crude mixture of this compound and acetone
-
Round-bottom flask (sized so the mixture fills it to 1/2 to 2/3 capacity)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings/steel wool)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 150°C range)
-
Condenser
-
Receiving flasks (multiple, clean and dry)
-
Boiling chips or magnetic stir bar
-
Heating mantle with a controller
-
Lab jack, clamps, and stands
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus securely in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude mixture and a few boiling chips into the distilling flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.[4]
-
-
Distillation Process:
-
Begin heating the distilling flask gently.
-
Observe the temperature. It will rise and then stabilize at the boiling point of the most volatile component, acetone (~56°C).
-
Collect this first fraction, which will be nearly pure acetone, in the first receiving flask. Maintain a slow and steady distillation rate (approximately 1 drop per second).[3]
-
Continue collecting the acetone fraction until the temperature begins to rise again or the distillation rate drops significantly.
-
-
Intermediate Fraction:
-
When the temperature starts to rise above ~60°C, switch to a new receiving flask.
-
Collect this intermediate fraction, which will contain a mixture of acetone and this compound, until the temperature stabilizes again near the boiling point of this compound (~104°C).
-
-
Product Collection:
-
Once the vapor temperature stabilizes at the boiling point of this compound, switch to a third, clean, pre-weighed receiving flask.
-
Collect the pure this compound fraction.
-
Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness.
-
-
Analysis:
-
Analyze all fractions (especially the final product fraction) by GC or NMR to confirm purity.
-
Troubleshooting Guides
Issue 1: The temperature does not stabilize during the first plateau (acetone distillation).
-
Possible Cause: The heating rate is too high, causing components to vaporize and travel up the column too quickly for equilibrium to be established.[3]
-
Solution: Reduce the heat input from the heating mantle. A slow, steady distillation rate is key to good separation.
Issue 2: The temperature rises sharply, then falls after the acetone fraction is removed.
-
Possible Cause: The heating rate is too low to distill the higher-boiling this compound.
-
Solution: Gradually and carefully increase the setting on the heating mantle controller until the this compound begins to distill at a steady rate.
Issue 3: The final product is still contaminated with acetone.
-
Possible Cause 1: The fractionating column is not efficient enough for the separation.
-
Solution 1: Use a longer column or one with a more efficient packing material (e.g., structured packing instead of glass beads).
-
Possible Cause 2: The distillation was performed too quickly.
-
Solution 2: Repeat the distillation on the impure fraction, ensuring a much slower collection rate to allow for proper vapor-liquid equilibrium in the column.
-
Possible Cause 3 (Unlikely): Formation of an unknown azeotrope.
-
Solution 3: If repeated, slow fractional distillation fails, an alternative method like extractive distillation (using a high-boiling entrainer) may be necessary, though this is an advanced technique and not typically required for this separation.
Visualizations
The following diagrams illustrate the recommended workflow for purification and a decision-making process for troubleshooting common distillation issues.
Caption: Experimental workflow for purifying this compound.
Caption: Troubleshooting decision tree for fractional distillation.
References
Identifying and removing common impurities in 2-methyl-3-butyn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-3-butyn-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared 2-methyl-3-butyn-2-ol?
A1: The most common impurities in 2-methyl-3-butyn-2-ol, which is typically synthesized via the Favorskii reaction of acetone and acetylene, are primarily derived from the starting materials and side reactions. These include:
-
Unreacted Acetone: Incomplete reaction can leave residual acetone.
-
Diacetone Alcohol (4-hydroxy-4-methyl-2-pentanone): This is a product of the base-catalyzed aldol condensation of acetone with itself.[1]
-
Mesityl Oxide (4-methyl-3-penten-2-one): This impurity is formed by the dehydration of diacetone alcohol.[2]
-
High-Boiling Residues: Patents have noted the presence of unspecified "high boiling material," which likely includes aldol condensation products and potentially polymers of acetylene.[3]
Q2: My crude 2-methyl-3-butyn-2-ol is a viscous liquid with a broad boiling point range. What is the likely cause?
A2: A viscous consistency and a broad boiling point range are strong indicators of the presence of significant amounts of aldol condensation byproducts, such as diacetone alcohol and mesityl oxide. These impurities have higher boiling points than 2-methyl-3-butyn-2-ol and will interfere with a clean distillation.
Troubleshooting Guides
Impurity Identification
This section provides guidance on how to identify the common impurities using standard analytical techniques.
Issue: How can I confirm the presence of acetone, diacetone alcohol, and mesityl oxide in my sample?
Solution: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for identifying and quantifying these impurities.
Table 1: Physicochemical Properties of 2-Methyl-3-butyn-2-ol and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | ~104 |
| Acetone | C₃H₆O | 58.08 | 56 |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | ~166-168[4][5] |
| Mesityl Oxide | C₆H₁₀O | 98.14 | ~130[2][6] |
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify volatile components in a crude 2-methyl-3-butyn-2-ol sample.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
Gas Chromatography Parameters (Suggested):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 2 minutes.
-
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the compounds by comparing their retention times and mass spectra with reference libraries (e.g., NIST).
Experimental Protocol: ¹H NMR Spectroscopy Analysis
Objective: To identify characteristic proton signals of the product and impurities.
Methodology:
-
Sample Preparation: Dissolve a few drops of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic peaks for each compound.
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Methyl-3-butyn-2-ol | 2.5 (s, 1H), 1.5 (s, 6H) | Acetylenic C-H, Methyl protons |
| Acetone | 2.17 (s, 6H) | Methyl protons |
| Diacetone Alcohol | 4.1 (br s, 1H), 2.7 (s, 2H), 2.2 (s, 3H), 1.3 (s, 6H) | -OH, Methylene protons, Acetyl protons, Methyl protons[7] |
| Mesityl Oxide | 6.1 (s, 1H), 2.1 (s, 3H), 1.9 (s, 6H) | Vinylic proton, Acetyl protons, Vinylic methyl protons[8] |
Purification and Removal of Impurities
This section outlines methods to remove the identified impurities.
Issue: How can I remove acetone and the aldol condensation byproducts from my 2-methyl-3-butyn-2-ol?
Solution: Fractional distillation is the most effective method for separating these components due to their significantly different boiling points. Column chromatography can also be used for high-purity applications.
Experimental Protocol: Fractional Distillation
Objective: To separate 2-methyl-3-butyn-2-ol from lower and higher boiling point impurities.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a heating mantle with a magnetic stirrer.
-
First Fraction (Acetone): Gently heat the crude mixture. Collect the first fraction that distills at approximately 56 °C. This will be predominantly acetone.
-
Second Fraction (Product): Gradually increase the temperature. Collect the fraction that distills at a stable temperature around 104 °C. This is the purified 2-methyl-3-butyn-2-ol.
-
Residue: The higher-boiling impurities, diacetone alcohol and mesityl oxide, will remain in the distillation flask.
-
Purity Check: Analyze the collected product fraction by GC-MS or NMR to confirm its purity.
Experimental Protocol: Column Chromatography
Objective: To achieve high purity of 2-methyl-3-butyn-2-ol by separating it from less polar and more polar impurities.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Start with a low polarity mixture and gradually increase the polarity.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Mesityl oxide, being less polar than 2-methyl-3-butyn-2-ol, will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the 2-methyl-3-butyn-2-ol.
-
Final Elution: Diacetone alcohol, being the most polar, will elute last or can be flushed from the column with a more polar solvent.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Issue: Can recrystallization be used to purify 2-methyl-3-butyn-2-ol?
Solution: Standard recrystallization is generally not suitable as 2-methyl-3-butyn-2-ol and its common impurities are liquids at or near room temperature. Low-temperature crystallization could be attempted if a suitable solvent is found where the product has significantly lower solubility at low temperatures compared to the impurities. However, fractional distillation is the more practical and efficient method.
Logical Workflow and Pathway Diagrams
Caption: Synthesis of 2-methyl-3-butyn-2-ol and formation of common impurities.
Caption: Workflow for the analysis and purification of 2-methyl-3-butyn-2-ol.
References
- 1. The structural formula of mesityl oxide is class 12 chemistry CBSE [vedantu.com]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. Diacetone Alcohol CAS#: 123-42-2 [m.chemicalbook.com]
- 4. Diacetone alcohol - Wikipedia [en.wikipedia.org]
- 5. univarsolutions.com [univarsolutions.com]
- 6. arkema.com [arkema.com]
- 7. Diacetone Alcohol(123-42-2) 1H NMR [m.chemicalbook.com]
- 8. Mesityl oxide(141-79-7) 1H NMR [m.chemicalbook.com]
Technical Support Center: Sonogashira Coupling with 2-Methyl-3-butyn-2-ol
Welcome to our dedicated technical support center for optimizing Sonogashira coupling reactions involving 2-methyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance selectivity and troubleshoot common issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the Sonogashira coupling with 2-methyl-3-butyn-2-ol, and how can it be minimized?
A1: The most common side reaction is the homocoupling of 2-methyl-3-butyn-2-ol, often referred to as Glaser coupling. This dimerization of the alkyne substrate leads to reduced yield of the desired cross-coupled product and complicates purification. This unwanted reaction is primarily promoted by the presence of copper(I) co-catalysts, especially in the presence of oxygen.[1][2][3] To minimize homocoupling, employing a copper-free Sonogashira protocol is highly recommended.[1][4][5][6][7][8][9] These systems rely on a palladium catalyst and a suitable base, and often utilize specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
Q2: How do I choose the right ligand and base to improve the selectivity of my reaction?
A2: The choice of ligand and base is critical for controlling selectivity.[10] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway over homocoupling.[2][10] For the base, organic amines like triethylamine (Et3N) or 1,8-Diazabicycloundec-7-ene (DBU), and in some cases, inorganic bases like cesium carbonate, have been used effectively.[2][4] The optimal combination is often substrate-dependent, and screening a few conditions is advisable. For instance, a system of Pd(OAc)2 with P(p-tol)3 and DBU in THF has been shown to be highly effective for coupling 2-methyl-3-butyn-2-ol with a variety of aryl bromides.[1][6]
Q3: What are the recommended solvents for this reaction?
A3: The solvent can significantly influence the reaction's success. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.[1][11] However, the choice can be nuanced; for example, in some copper-free systems, toluene has been found to give better yields than DMF, possibly by preventing ligand displacement from the palladium center.[11] The solvent must be able to dissolve the aryl halide, the palladium complex, and the base to ensure an efficient reaction.[11]
Q4: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?
A4: If you are experiencing low or no conversion, first ensure that your reaction is strictly oxygen-free. Standard inerting techniques, such as degassing the solvent by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen, are crucial.[10] Secondly, verify the purity and dryness of your reagents, including the solvent and the base. The palladium catalyst, especially Pd(0) sources, can be sensitive to air and moisture. If using a Pd(II) precatalyst, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species.[12] Finally, consider increasing the catalyst loading or the reaction temperature, though this should be done cautiously as it can sometimes promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of alkyne homocoupling product | Presence of copper co-catalyst and/or oxygen. | Switch to a copper-free protocol.[7][8][9] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[10] |
| Low or no conversion of starting material | Inactive catalyst. | Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst, ensure proper in-situ reduction to Pd(0).[12] Consider using a more air-stable precatalyst.[5] |
| Poor choice of ligand or base. | Screen different ligands (e.g., bulky, electron-rich phosphines) and bases (e.g., DBU, Et3N).[1][10] | |
| Inappropriate solvent. | Try a different solvent. THF, DMF, and toluene are common choices, but the optimal solvent can be substrate-dependent.[1][11] | |
| Formation of palladium black | Catalyst decomposition. | This can be promoted by certain solvents like THF in some cases.[13] Using a more robust ligand or a different solvent may help stabilize the catalyst. |
| Difficulty in removing the 2-hydroxyprop-2-yl protecting group post-coupling | Inappropriate deprotection conditions. | Deprotection can often be achieved in the same pot by adding a strong base like potassium hydroxide after the initial coupling is complete.[14] |
Experimental Protocols & Data
Optimized Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol
This protocol is adapted from a study demonstrating an effective copper-free system.[1][6]
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium(II) acetate (Pd(OAc)2; 0.03 mmol), and the phosphine ligand (0.06 mmol). Add the degassed solvent (e.g., THF) followed by the base (3.0 equiv).
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Table 1: Effect of Ligand and Base on a Model Reaction
Reaction Conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)2 (0.03 mmol), ligand (6 mol%), base (3 equiv), THF, 80 °C, 6 h. Yields determined by GC.
| Entry | Ligand | Base | Yield (%) |
| 1 | PPh3 | TBAF·3H2O | Low |
| 2 | P(p-tol)3 | DBU | >95 |
| 3 | SPhos | TBAF·3H2O | High |
| 4 | XPhos | TBAF·3H2O | High |
Data adapted from a study on copper-free Sonogashira couplings.[1]
Visual Guides
Caption: A troubleshooting workflow for low-yield Sonogashira reactions.
Caption: Factors influencing selectivity in Sonogashira coupling.
References
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. books.lucp.net [books.lucp.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Strategies for improving reaction yield in Methylbutynol applications
Technical Support Center: 2-Methyl-3-butyn-2-ol Applications
Welcome to the technical support center for 2-methyl-3-butyn-2-ol (Methylbutynol). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields in experiments involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate first?
A1: Low yields in reactions involving this compound can typically be traced back to a few critical areas. Start by systematically evaluating:
-
Reagent Purity: Ensure your this compound, catalysts, and solvents are of high purity and anhydrous where necessary. Impurities can poison catalysts or introduce side reactions.
-
Reaction Atmosphere: Many reactions, especially palladium-catalyzed couplings, are sensitive to oxygen.[1] Ensure your reaction is performed under a completely inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[1][2]
-
Catalyst Activity: Catalyst degradation is a common issue. Use fresh catalysts, ensure proper storage, and consider that a black precipitate ("palladium black") indicates catalyst decomposition.[1]
-
Reaction Temperature: The optimal temperature is crucial. Some reactions require heating to overcome activation barriers, especially with less reactive starting materials like aryl bromides in Sonogashira couplings.[3]
Q2: I'm performing a Sonogashira coupling with an aryl bromide and this compound, but the reaction is not proceeding. What should I do?
A2: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[1] If you observe low or no conversion, consider the following troubleshooting steps:
-
Increase Temperature: Many couplings with aryl bromides require higher temperatures (e.g., 80-100 °C) to facilitate the rate-limiting oxidative addition step.[3]
-
Change Ligand: The choice of phosphine ligand is critical. If triphenylphosphine is not effective, consider more electron-rich or bulkier ligands like P(p-tol)3, or chelating phosphines like dppf, which can improve catalytic activity.[3][4]
-
Solvent and Base Selection: Ensure your solvent is appropriate (THF and DMF are common choices) and that your amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess.[1][3]
-
Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), you can run the reaction without a copper(I) co-catalyst.[1][4] This may require specific ligands and conditions but can lead to a cleaner reaction profile.[4]
Q3: How can I improve the selectivity of the semi-hydrogenation of this compound to produce 2-methyl-3-buten-2-ol (MBE)?
A3: Achieving high selectivity in the semi-hydrogenation to the alkene (MBE) while preventing over-hydrogenation to the alkane is a key challenge. Strategies include:
-
Catalyst Choice: Lindlar-type catalysts are traditionally used.[5] However, modern alternatives like Pd/ZnO or specially treated Pd/γ-Al2O3 catalysts have shown excellent selectivity, sometimes exceeding 97%.[5][6] Bimetallic catalysts, such as PdZn nanoparticles, can also exhibit high selectivity.[7]
-
Reaction Conditions: Fine-tuning temperature and pressure is essential. For example, with a 1 wt.% Pd/γ-Al2O3 catalyst, optimal selectivity (97%) was achieved at 45 °C and 1 bar.[5]
-
Continuous Flow Systems: Using a continuous-flow microcapillary reactor can improve productivity and control over reaction parameters, leading to enhanced selectivity and stability.[8]
Troubleshooting Guides
Guide 1: Low Yield in Sonogashira Coupling
This guide provides a logical workflow to diagnose and resolve low-yield issues in Sonogashira coupling reactions involving this compound.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Guide 2: Byproduct Formation in Selective Hydrogenation
This guide outlines the pathway for the selective hydrogenation of this compound and highlights the common over-hydrogenation side product.
Caption: Reaction pathway for the selective hydrogenation of this compound.
Quantitative Data Summary
Table 1: Catalyst Performance in the Selective Hydrogenation of this compound (MBY)
| Catalyst | Conditions | MBY Conversion (%) | Selectivity to MBE (%) | Reference |
| red(600 °C)-Pd/γ-Al2O3 | 45 °C, 1 bar H2 | 41% (initial) | 97% | [5] |
| red(600 °C)-Pd/γ-Al2O3 | 25 °C, 5 bar H2 | 41% (initial) | 88% | [5] |
| 7 nm_Cu/SiO2 | 140 °C, 20 bar H2 | ~50% | ~100% | [9] |
| PdZn/TiO2 | 313 K | 95% | 81.5 - 88.9% | [7] |
| Pd/ZnO | - | High | Higher than Lindlar catalyst | [6] |
MBE: 2-methyl-3-buten-2-ol
Table 2: Optimization of Copper-Free Sonogashira Coupling
Reaction: 3-Bromoaniline + 2-Methyl-3-butyn-2-ol
| Pd Source | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)2 | PPh3 | TBAF | Toluene | 45% | [4] |
| Pd(OAc)2 | PPh3 | TBAF | DMF | 52% | [4] |
| Pd(OAc)2 | PPh3 | TBAF | THF | 61% | [4] |
| Pd(OAc)2 | P(p-tol)3 | DBU | THF | 89% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides with this compound
This protocol is adapted from a high-yield synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methyl-3-butyn-2-ol (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
Tris(p-tolyl)phosphine [P(p-tol)3] (0.04 mmol, 4 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add Pd(OAc)2 (2 mol%), P(p-tol)3 (4 mol%), the aryl bromide (1.0 mmol), and anhydrous THF (5 mL) under the inert atmosphere.
-
Degassing: Stir the mixture for 10 minutes at room temperature.
-
Addition of Alkyne and Base: Add 2-methyl-3-butyn-2-ol (1.2 mmol) followed by DBU (2.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-2-methyl-3-butyn-2-ol.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting unwanted polymerization of 2-methyl-3-butyn-2-ol
Welcome to the technical support center for 2-methyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization of 2-methyl-3-butyn-2-ol?
A1: Unwanted polymerization of 2-methyl-3-butyn-2-ol can be initiated through several pathways, primarily related to its terminal alkyne and tertiary alcohol functionalities. The most common causes are:
-
Free Radical Polymerization: Initiated by heat, light (UV), or the presence of radical species. The terminal alkyne is susceptible to radical addition, leading to chain propagation.
-
Acid-Catalyzed Polymerization: Strong acids can protonate the hydroxyl group, leading to dehydration and the formation of a reactive carbocation or a conjugated enyne, which can readily polymerize.[1][2]
-
Transition Metal Contamination: Traces of transition metals can catalyze the polymerization of the terminal alkyne.[3][4]
Q2: How can I prevent polymerization during storage?
A2: Proper storage is crucial to maintain the stability of 2-methyl-3-butyn-2-ol. Key recommendations include:
-
Storage Conditions: Store in a cool, dry, and dark place, away from heat and direct sunlight.[5] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
-
Inhibitors: For long-term storage, consider adding a low concentration of a radical inhibitor.
-
Container Choice: Use clean, amber glass bottles to protect from light. Ensure the container is tightly sealed.
Q3: What inhibitors are recommended for 2-methyl-3-butyn-2-ol, and at what concentration?
A3: While specific studies on 2-methyl-3-butyn-2-ol are limited, inhibitors commonly used for terminal alkynes and other unsaturated monomers are effective. These primarily act as radical scavengers.[6][7][8]
| Inhibitor Class | Examples | Typical Concentration (ppm) | Notes |
| Phenolic | Hydroquinone, 4-methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | 100 - 1000 | Effective in the presence of oxygen. Can often be removed by an alkaline wash.[9] |
| Aminoxyl | TEMPO, 4-hydroxy-TEMPO | 10 - 100 | Highly effective radical scavengers.[9][10] |
Q4: I'm observing a yellow to brown discoloration of my 2-methyl-3-butyn-2-ol. What does this indicate?
A4: Discoloration is often a sign of initial degradation or oligomerization, which can be a precursor to significant polymerization. This can be caused by exposure to air, light, or heat over time. For a related compound, propargyl alcohol, discoloration is a known issue that can be mitigated by the addition of small amounts of acid.[11]
Q5: Can I distill 2-methyl-3-butyn-2-ol? What precautions should I take?
A5: Yes, distillation is a common method for purification. However, the heat required for distillation can also initiate thermal polymerization.[9] To perform a safe distillation:
-
Use Vacuum: Distilling under reduced pressure lowers the boiling point and reduces the thermal stress on the compound.
-
Add an Inhibitor: Add a non-volatile polymerization inhibitor, such as BHT or hydroquinone, to the distillation flask.
-
Maintain an Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation.
-
Avoid Distilling to Dryness: Always leave a small amount of residue in the distillation flask to prevent the concentration of potentially explosive peroxides or polymeric material.
Troubleshooting Guide
Problem: My reaction mixture containing 2-methyl-3-butyn-2-ol has become viscous or solidified.
This indicates that significant polymerization has occurred. The following workflow can help diagnose the cause and prevent recurrence.
Caption: Troubleshooting workflow for unwanted polymerization.
Problem: How do I remove the polymer from my glassware?
If the polymer is soluble, a suitable organic solvent can be used for cleaning. If it is a hard, cross-linked polymer, mechanical removal might be necessary. In some industrial settings, specific solvent mixtures are used to dissolve polymers, but this depends on the nature of the polymer.[12] For laboratory glassware, soaking in a base bath followed by scrubbing may be effective, but care should be taken as this can be hazardous.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor for Storage
-
Objective: To stabilize 2-methyl-3-butyn-2-ol for long-term storage.
-
Materials:
-
2-methyl-3-butyn-2-ol
-
Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ)
-
Clean, dry amber glass bottle with a tightly sealing cap
-
Inert gas (nitrogen or argon)
-
-
Procedure:
-
Weigh the desired amount of BHT or MEHQ to achieve a final concentration of 200-500 ppm (e.g., 20-50 mg per 100 g of the alcohol).
-
Add the inhibitor to the storage bottle.
-
Add the 2-methyl-3-butyn-2-ol to the bottle.
-
Seal the bottle and agitate gently until the inhibitor is fully dissolved.
-
If possible, purge the headspace of the bottle with an inert gas before final sealing.
-
Label the bottle clearly, indicating the added inhibitor and concentration.
-
Store in a cool, dark, and well-ventilated area.
-
Potential Polymerization Pathways
The following diagrams illustrate the hypothesized primary mechanisms for the unwanted polymerization of 2-methyl-3-butyn-2-ol.
Caption: Hypothesized free-radical polymerization mechanism.
Caption: Potential acid-catalyzed polymerization pathway.[1][13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanism for the Dehydration of Alcohol into Alkene [almerja.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. chemscene.com [chemscene.com]
- 7. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. youtube.com [youtube.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. nufarm.com [nufarm.com]
- 11. US3285974A - Color stabilization of propargyl alcohol - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mechanism of dehydration explained [unacademy.com]
Technical Support Center: Methylbutynol Stability & Degradation
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methylbutynol (2-Methyl-3-butyn-2-ol).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[2][3] The substance is flammable, and its vapors can form explosive mixtures with air.[1][4] Storage under standard ambient conditions (room temperature) is generally recommended.[2][4]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, copper, and copper alloys.[1][4][5] Contact with these materials should be avoided as it can lead to hazardous reactions, such as exothermic reactions with acids.[4]
Q3: What are the primary signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from white/yellow-beige to brown.[6] The appearance of new peaks during chromatographic analysis (e.g., HPLC, GC) is the most definitive sign of degradation and the formation of impurities. A change in the pH of a solution containing this compound may also indicate decomposition.
Q4: What are the known hazardous decomposition products of this compound?
A4: When exposed to fire or high temperatures, this compound can decompose to produce hazardous gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[1][5]
Troubleshooting Guide: Stability Issues
This section addresses specific issues that may arise during experimentation and handling of this compound.
Problem: Unexpected peaks appear in my chromatogram after storing a this compound solution.
-
Possible Cause 1: Improper Storage. The solution may have been exposed to light, elevated temperatures, or incompatible materials (e.g., trace metals in a container). This compound is stable under normal conditions, but degradation can be accelerated by stress factors.[4][7]
-
Troubleshooting Steps:
-
Verify storage conditions. Ensure the solution is in a tightly sealed, appropriate container and stored in a cool, dark, and well-ventilated place.[3]
-
Review the solvent and container materials for compatibility. Avoid acidic conditions and contact with copper.[4][5]
-
Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate and identify potential degradants, which can help confirm the identity of the unexpected peaks.[8][9]
-
Problem: The potency or concentration of my this compound standard has decreased over time.
-
Possible Cause 1: Volatility. this compound is a volatile compound. A decrease in concentration may be due to evaporation if the container is not sealed properly.
-
Possible Cause 2: Chemical Degradation. The compound may be degrading due to hydrolysis, oxidation, or photolysis, especially if in solution. The most common degradation mechanisms for pharmaceuticals are hydrolysis, oxidation, and photolysis.[10]
-
Troubleshooting Steps:
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Degradation Pathways
Forced degradation studies are used to identify the likely degradation pathways and products that could form under various stress conditions.[8][13] For this compound, the key pathways to investigate are hydrolysis, oxidation, and photolysis.
1. Hydrolytic Degradation (Acid/Base Catalyzed)
Although this compound lacks easily hydrolyzable groups like esters or amides, the alkyne functionality can undergo acid-catalyzed hydration (a reaction with water). This reaction, known as the Kucherov reaction when catalyzed by mercury salts, can also occur under strongly acidic conditions to yield a ketone.
Proposed Hydrolytic Degradation Pathway
References
- 1. 2-Methylbut-3-yn-2-ol(115-19-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 115-19-5 CAS MSDS (3-Methyl butynol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. rjptonline.org [rjptonline.org]
- 11. longdom.org [longdom.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Azeotropic Distillation of Methylbutynol-Water Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the azeotropic distillation of 2-methyl-3-butyn-2-ol (methylbutynol) and water mixtures. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this separation process.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope, and why can't a this compound-water mixture be separated by simple distillation?
An azeotrope is a mixture of two or more liquids in such a ratio that its composition cannot be changed by simple distillation. This occurs because the vapor produced by boiling the azeotropic mixture has the same composition as the liquid. The this compound-water mixture forms a minimum-boiling azeotrope, meaning its boiling point is lower than that of either pure component, making separation by conventional fractional distillation impossible.[1][2]
Q2: What is the composition and boiling point of the this compound-water azeotrope?
The azeotrope of 2-methyl-3-butyn-2-ol and water has a boiling point of 90.7°C at atmospheric pressure and consists of 28.4% water by weight.[1]
Q3: What is an entrainer and how does it work in azeotropic distillation?
An entrainer is a third component added to the azeotropic mixture to alter the volatilities of the original components and "break" the azeotrope.[3] The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which is typically heterogeneous (i.e., it separates into two liquid phases upon condensation). This allows for the separation of water from this compound.
Q4: What are suitable entrainers for the this compound-water azeotrope?
While specific studies on entrainers for the this compound-water azeotrope are not abundant in readily available literature, general principles suggest that hydrocarbons such as benzene, toluene, or cyclohexane could be effective. These are commonly used for other alcohol-water azeotropes.[3] The choice of entrainer should be based on its ability to form a heterogeneous azeotrope with water and its ease of separation from this compound in subsequent steps.
Q5: What are the key safety precautions when working with 2-methyl-3-butyn-2-ol?
2-Methyl-3-butyn-2-ol is a highly flammable liquid and vapor. It is harmful if swallowed and can cause serious eye irritation.[4] It is crucial to work in a well-ventilated area, away from open flames and sparks, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product purity is not as expected (still contains water). | 1. Inefficient separation of the azeotrope. 2. Insufficient amount of entrainer. 3. Column flooding or weeping.[5][6] | 1. Ensure the distillation column has a sufficient number of theoretical plates. 2. Recalculate and add the appropriate amount of entrainer to form the ternary azeotrope. 3. Check for and address flooding or weeping issues (see below). |
| Distillation column is flooding (liquid backing up the column). | 1. Excessive boil-up rate (heat input is too high). 2. High feed rate. 3. Constriction in the column or condenser.[5][7] | 1. Reduce the heat input to the reboiler. 2. Decrease the feed rate to the column. 3. Check for any blockages in the column packing, condenser, or distillate path. |
| Distillation column is weeping (liquid dripping through the trays/packing). | 1. Low vapor velocity (boil-up rate is too low). 2. Incorrect tray or packing design for the operating conditions.[6][7] | 1. Increase the heat input to the reboiler to increase the vapor flow. 2. Ensure the column internals are appropriate for the desired throughput. |
| No phase separation in the decanter. | 1. The chosen entrainer forms a homogeneous azeotrope. 2. The temperature of the condensate is too high, leading to miscibility. | 1. Select an entrainer known to form a heterogeneous azeotrope with water (e.g., benzene, toluene). 2. Ensure the condenser is providing adequate cooling to allow for phase separation. |
| Sudden pressure increase in the system. | 1. Column flooding. 2. Blockage in the vapor path. 3. Decomposition of this compound at high temperatures. | 1. Immediately reduce the heat input and check for flooding. 2. Safely shut down the system and inspect for blockages. 3. Ensure the reboiler temperature does not exceed the decomposition temperature of this compound. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point of 2-Methyl-3-butyn-2-ol | 104-105 °C | [1] |
| Boiling Point of Water | 100 °C | |
| Boiling Point of this compound-Water Azeotrope | 90.7 °C | [1] |
| Composition of this compound-Water Azeotrope | 71.6% 2-Methyl-3-butyn-2-ol, 28.4% Water (by weight) | [1] |
Experimental Protocol: Azeotropic Distillation of this compound-Water Mixture
This protocol provides a general procedure for the laboratory-scale azeotropic distillation of a this compound-water mixture using an entrainer like toluene.
Materials:
-
This compound-water mixture
-
Entrainer (e.g., Toluene)
-
Boiling chips
-
Standard distillation glassware (round-bottom flask, distillation column, condenser, Dean-Stark trap or equivalent separator, receiving flasks)
-
Heating mantle
-
Thermometer or temperature probe
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. The setup should consist of a heating mantle, a round-bottom flask (reboiler), a packed distillation column (e.g., Vigreux or Raschig rings), a distillation head with a thermometer, a condenser, and a Dean-Stark trap followed by a receiving flask. Ensure all joints are properly sealed.
-
Charging the Reboiler: Charge the round-bottom flask with the this compound-water mixture and add a few boiling chips to ensure smooth boiling.
-
Adding the Entrainer: Add the calculated amount of entrainer to the round-bottom flask. The amount of entrainer should be sufficient to form a ternary azeotrope with all the water present in the mixture.
-
Initiating Distillation: Begin circulating cooling water through the condenser. Turn on the heating mantle and gradually increase the heat to bring the mixture to a gentle boil.
-
Azeotrope Separation: As the mixture boils, the vapor of the ternary azeotrope (this compound-water-entrainer) will rise through the column. The vapor will then condense and collect in the Dean-Stark trap.
-
Phase Separation: In the Dean-Stark trap, the condensed liquid will separate into two phases: an organic layer (entrainer-rich) and an aqueous layer.
-
Water Removal: The denser aqueous layer will settle at the bottom of the trap and can be periodically drained into a separate receiving flask. The lighter organic layer will be returned to the distillation column.
-
Monitoring the Distillation: Monitor the temperature at the distillation head. It should remain constant at the boiling point of the ternary azeotrope as long as water is being removed. An increase in temperature indicates that most of the water has been separated.
-
Completion and Shutdown: Once all the water has been removed (no more water collects in the trap), the temperature at the head will rise towards the boiling point of the this compound/entrainer mixture. At this point, the distillation can be stopped. Allow the apparatus to cool down before dismantling. The purified this compound will remain in the reboiler.
Visualizations
Caption: Troubleshooting workflow for azeotropic distillation.
Caption: Experimental workflow for azeotropic distillation.
References
- 1. 2-Methyl-3-butyn-2-ol [drugfuture.com]
- 2. chemcraft.su [chemcraft.su]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 6. sutongtechnology.com [sutongtechnology.com]
- 7. quora.com [quora.com]
Technical Support Center: Catalyst Regeneration in Reactions Involving Methylbutynol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 2-methyl-3-butyn-2-ol (Methylbutynol). The focus is on the common challenge of catalyst deactivation and the subsequent regeneration procedures to restore catalytic activity and selectivity.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the hydrogenation of this compound, a critical step in the synthesis of various fine chemicals and pharmaceuticals.
Question 1: My palladium-based catalyst is showing a significant drop in activity (low or no conversion) during the selective hydrogenation of this compound. What are the likely causes and how can I address this?
Answer:
A decrease in catalyst activity, often observed as a drop in the conversion of this compound, can be attributed to several factors. The most common causes are catalyst poisoning, fouling by carbonaceous deposits (coking), and sintering of the metal nanoparticles.
-
Catalyst Poisoning: Impurities in the reactants, solvents, or hydrogen gas can adsorb onto the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, lead, and other heavy metals.
-
Troubleshooting:
-
Ensure the use of high-purity, degassed solvents and reagents.
-
Purify the this compound substrate to remove potential inhibitors.
-
Consider passing the reactants through a guard bed containing a suitable adsorbent to capture poisons before they reach the catalyst bed.
-
-
-
Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, physically blocking the active sites. In reactions with alkynes like this compound, oligomerization of the starting material can be a source of these deposits.
-
Troubleshooting:
-
Optimize reaction temperature; lowering the temperature can reduce the rate of coke formation.
-
Consider a catalyst with larger pores or different surface properties that may be more resistant to coking.
-
If coking is suspected, a regeneration procedure involving controlled oxidation to burn off the coke followed by reduction is often effective (see Experimental Protocol 1).
-
-
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, which reduces the active surface area. This form of deactivation is generally irreversible.
-
Troubleshooting:
-
Operate the reaction at the lowest effective temperature to minimize the risk of sintering.
-
Choose a catalyst with high thermal stability.
-
-
Question 2: I am observing poor selectivity in my this compound hydrogenation, with significant over-reduction to the corresponding alkane (2-methyl-2-butanol). How can I improve the selectivity towards the desired alkene (2-methyl-3-buten-2-ol)?
Answer:
Low selectivity towards the desired alkene is a common challenge in alkyne hydrogenation. This issue typically arises from a catalyst that is too active or reaction conditions that favor complete reduction.
-
High Catalyst Activity: Standard palladium or platinum catalysts are often too efficient and will readily hydrogenate both the alkyne and the intermediate alkene.
-
Troubleshooting:
-
Utilize a "poisoned" or partially deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). These catalysts are designed to be active enough to reduce the alkyne but not the alkene.
-
Introduce a controlled amount of a catalyst inhibitor, like quinoline, to your reaction mixture to moderate the activity of a standard catalyst.
-
-
-
Reaction Conditions: High hydrogen pressure and prolonged reaction times can also lead to over-hydrogenation.
-
Troubleshooting:
-
Reduce the hydrogen pressure.
-
Carefully monitor the reaction's progress using techniques like GC or TLC and stop the reaction as soon as the this compound has been consumed.
-
-
Question 3: My Raney®-Nickel catalyst has lost its activity after a single use in a hydrogenation reaction. Can it be regenerated, and if so, how?
Answer:
Yes, Raney®-Nickel catalysts that have been deactivated can often be regenerated. Deactivation is frequently caused by the chemisorption of reactants or products onto the active nickel surface. Several regeneration methods have proven effective.[1][2]
-
Solvent Washing: This is the simplest method and can be effective if deactivation is due to weakly adsorbed species. The catalyst is washed with a solvent like methanol or toluene to remove impurities.[1]
-
Treatment with Acid or Base: More stubborn contaminants may require chemical treatment. Washing with a dilute solution of a non-oxidizing acid (e.g., acetic acid) or a base (e.g., sodium hydroxide) can remove strongly adsorbed species.[1][2]
-
Hydrogen Treatment: For deactivation caused by certain adsorbed species, in-situ regeneration under a hydrogen atmosphere at elevated temperature and pressure can be highly effective, potentially restoring full catalytic activity.[1] A study on a deactivated Raney®-Nickel catalyst used in a different hydrogenation reaction showed that treatment with hydrogen at 30 bar and 150°C led to complete recovery of its initial activity.[1]
Quantitative Data on Catalyst Performance
The following table summarizes data on catalyst deactivation and regeneration from various studies. While not all examples are specific to this compound, they provide valuable insights into the performance changes that can be expected.
| Catalyst | Reaction | Deactivation Observation | Regeneration Method | Performance After Regeneration | Reference | | --- | --- | --- | --- | --- | | Raney®-Nickel | Hydrogenation of 10-cyano-9-decenoate | 100% deactivation after one cycle | Solvent wash (Methanol/Toluene) | 4% of initial activity recovered |[1] | | Raney®-Nickel | Hydrogenation of 10-cyano-9-decenoate | 100% deactivation after one cycle | Treatment under H₂ (30 bar, 150°C) | 100% of initial activity recovered |[1] | | Pd/ZnO | Hydrogenation of 2-methyl-3-butyn-2-ol | 38% deactivation over 10 runs | Not specified | Not specified |[3] | | Pd(OH)₂/C | Hydrogenolysis of HBIW | Complete deactivation after one use | Chloroform and glacial acetic acid wash | Specific surface area recovered from 707 m²/g (spent) to 1136 m²/g (regenerated) |[4] | | Pd/γ-Al₂O₃ | Hydrogenation of 2-methyl-3-butyn-2-ol | Conversion decreased from 41% to 34% after 30 min | Not specified | Not specified |[5] |
Experimental Protocols
Below are detailed methodologies for key catalyst regeneration experiments. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol 1: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
This protocol is a general procedure for removing carbonaceous deposits (coke) from a Pd/C catalyst.
-
Thermal Treatment (Inert Atmosphere):
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst to 550-700°C under a continuous flow of an inert gas (e.g., nitrogen or argon). This step is designed to remove volatile organic materials.
-
-
Controlled Oxidation:
-
While maintaining the temperature, introduce a controlled flow of a dilute oxygen mixture (e.g., 2-5% oxygen in nitrogen). This will carefully burn off the non-volatile carbon deposits. Caution: This step is exothermic and must be controlled to avoid overheating and sintering the catalyst.
-
Continue this step until the evolution of carbon oxides ceases, which can be monitored by an off-gas analyzer.
-
-
Reduction:
-
Cool the catalyst to a lower temperature (e.g., 200-400°C) under an inert atmosphere.
-
Introduce a flow of hydrogen gas to reduce the oxidized palladium back to its active metallic state.
-
-
Passivation:
-
After reduction, carefully passivate the catalyst surface to prevent it from being pyrophoric upon exposure to air. This is typically done by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools to room temperature.
-
Experimental Protocol 2: Regeneration of a Deactivated Raney®-Nickel Catalyst via Hydrogen Treatment
This protocol describes an in-situ regeneration method that has been shown to be effective for Raney®-Nickel.[1]
-
Reaction Setup: The regeneration is performed in the same reactor used for the hydrogenation reaction.
-
Catalyst Isolation: After the initial reaction, the product mixture is removed, leaving the deactivated catalyst in the reactor.
-
Solvent Introduction: A suitable solvent (e.g., the solvent used for the next reaction) is introduced into the reactor to cover the catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen to 30 bar and heated to 150°C.
-
Regeneration Time: These conditions are maintained for a set period (e.g., 1-2 hours) to allow for the regeneration of the catalyst surface.
-
Cooling and Depressurization: The reactor is then cooled to the desired reaction temperature for the next run, and the pressure is adjusted accordingly.
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: A workflow diagram for troubleshooting catalyst deactivation in this compound reactions.
Logical Relationship of Deactivation and Regeneration
Caption: The relationship between common catalyst deactivation mechanisms and their corresponding regeneration strategies.
References
Technical Support Center: Synthesis of 2-Methyl-3-butyn-2-ol (Methylbutynol)
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methylbutynol.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The main industrial route for this compound (also known as 2-methyl-3-butyn-2-ol) synthesis is the ethynylation of acetone. This reaction, a specific application of the Favorskii reaction, involves the direct condensation of acetylene with acetone.[1][2] The process is typically conducted under alkaline conditions, often using a catalyst like potassium hydroxide (KOH) or sodium metal.[1][3][4] To ensure a homogeneous reaction system and enhance safety, liquid ammonia is frequently used as a solvent.[1][3]
Q2: What are the most common byproducts encountered in this compound synthesis?
A2: The primary byproducts in this compound synthesis stem from several competing reaction pathways. These include:
-
Acetone Condensation Products: These are a major source of impurities, particularly when the reaction is conducted at elevated temperatures.[5]
-
Polymerization Products: Acetylene or the product itself can polymerize under certain conditions.[5]
-
Thermal Decomposition: At higher temperatures, this compound can decompose back into acetone and acetylene.[5]
-
Over-hydrogenation Products: In subsequent steps where this compound is selectively hydrogenated to 2-methyl-3-buten-2-ol (MBE), an important intermediate for vitamin synthesis, over-hydrogenation can occur, yielding 2-methyl-2-butanol (MBA).[6][7]
Q3: Why is temperature control so critical during the synthesis?
A3: Temperature is a crucial parameter that directly influences both reaction rate and selectivity. Elevated temperatures can lead to an increase in acetone condensation side reactions.[5] Furthermore, high temperatures can promote the retro-condensation of this compound, causing it to decompose back to its starting materials, acetone and acetylene, which significantly reduces the product yield.[5] Different protocols suggest optimal temperature ranges, such as 0-5°C or 30-55°C, depending on the specific catalyst and solvent system being employed.[1][3][4]
Q4: How does the reactant molar ratio affect the reaction outcome?
A4: The molar ratios of acetylene, acetone, and the catalyst are critical for maximizing yield and minimizing byproducts.[1] An excess of one reactant can lead to side reactions. For example, a high concentration of acetone could favor condensation byproducts. Carefully controlling the stoichiometry and sometimes the rate of addition of reactants is a key strategy to enhance the formation of the desired mono-alkynylation product.[3][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction temperature is maintained within the optimal range for your specific protocol (e.g., 30-55°C).[1][3] Consider increasing the reaction time to allow for complete conversion. |
| Suboptimal Catalyst Activity | Use a fresh batch of catalyst (e.g., KOH). Ensure the catalyst is properly dissolved and dispersed in the reaction medium. Check the catalyst-to-acetone ratio to ensure it aligns with established protocols.[3] |
| Poor Reactant Mixing | In systems using liquid ammonia, ensure acetylene gas is effectively dissolved to create a homogeneous reaction environment.[1][3] Adequate stirring is essential throughout the reaction. |
| Product Loss During Workup | During extraction and washing steps, be cautious to avoid emulsion formation. If distillation is used for purification, ensure the distillation temperature does not exceed the decomposition point of this compound.[5] Water and this compound can form an azeotrope, which may require specific distillation techniques for separation.[9] |
Issue 2: High Levels of Acetone Condensation Byproducts
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Operate the reaction at the lower end of the recommended temperature range. High temperatures are a primary driver for acetone self-condensation.[5] |
| Incorrect Reactant/Catalyst Ratio | A high concentration of base catalyst relative to acetone can promote condensation. Optimize the catalyst loading according to your specific procedure.[3] |
| Extended Reaction Time at High Temperature | While sufficient reaction time is needed for completion, unnecessarily long times at elevated temperatures can increase byproduct formation. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. |
Issue 3: Presence of Polymerization or Dark-Colored Impurities
| Potential Cause | Recommended Solution |
| Reaction Temperature Exceeded Limits | Strictly adhere to the specified temperature range. Overheating can lead to the polymerization of acetylene or decomposition of the product.[5] |
| Presence of Oxygen/Air | While not always cited as a primary concern for this specific reaction, performing sensitive organic syntheses under an inert atmosphere (e.g., nitrogen or argon) is a good general practice to prevent oxidative side reactions that can lead to colored impurities.[8] |
| Impure Starting Materials | Ensure the purity of acetone and acetylene, as impurities could initiate polymerization or other side reactions. |
Experimental Protocols & Data
Table 1: Reaction Parameters for this compound Synthesis
This table summarizes key reaction parameters from various protocols for the ethynylation of acetone.
| Parameter | Value Range | Source |
| Temperature | 30 - 55 °C | [1][3] |
| Pressure | 1.5 - 2.8 MPa | [1][3] |
| Reaction Time | 1.0 - 3.2 hours | [1][3] |
| Acetylene : Acetone (Molar Ratio) | 1 : 0.45 - 2.05 | [3] |
| Acetylene : Liquid Ammonia (Molar Ratio) | 1 : 1.50 - 4.0 | [3] |
| Potassium Hydroxide : Acetone (Molar Ratio) | 1 : 18.6 - 124.5 | [3] |
Protocol 1: Synthesis via Ethynylation in Liquid Ammonia
This protocol is a generalized procedure based on common industrial methods.[1][3]
Materials:
-
Acetone
-
Acetylene gas
-
Liquid Ammonia
-
Potassium Hydroxide (catalyst)
-
Ammonium Chloride (for neutralization)
Procedure:
-
In a suitable high-pressure reactor, condense liquid ammonia.
-
Introduce acetylene gas and allow it to dissolve in the liquid ammonia under pressure (1.5-2.8 MPa).
-
Prepare a solution of the potassium hydroxide catalyst and acetone.
-
Add the acetone/catalyst solution to the acetylene/ammonia mixture.
-
Maintain the reaction temperature between 30-55°C and stir for 1-3.2 hours.
-
Upon completion, neutralize the catalyst by adding ammonium chloride.
-
The crude product mixture, containing this compound, unreacted acetone, water, and salts, is then subjected to purification, typically starting with flash distillation to remove ammonia followed by fractional distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for diagnosing low product yield.
Key Factors Influencing Byproduct Formation
Caption: Factors contributing to byproduct formation.
References
- 1. 2-Methyl-3-butyn-2-ol|C5H8O|115-19-5 [benchchem.com]
- 2. Alkynylation - Wikipedia [en.wikipedia.org]
- 3. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 4. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound | 37365-71-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methylbutynol Esterification
Welcome to the technical support center for the esterification of 2-methyl-3-butyn-2-ol (Methylbutynol). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your reaction conditions and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the esterification of 2-methyl-3-butyn-2-ol.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired ester product. What are the possible causes and solutions?
-
Answer: Low yields in this compound esterification can stem from several factors, particularly due to its nature as a tertiary alcohol.
-
Inappropriate Catalyst: Strong acid catalysts typically used in Fischer esterification can lead to dehydration of tertiary alcohols to form alkenes.[1][2] For this compound, this can be a significant side reaction.
-
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: When using a method that produces water, employ techniques to remove it from the reaction mixture, such as a Dean-Stark apparatus or the use of dehydrating agents. However, when using acetic anhydride, water is not a direct byproduct.
-
-
Steric Hindrance: Tertiary alcohols like this compound are sterically hindered, which can slow down the reaction rate.[7]
-
Issue 2: Formation of Unexpected Side Products
-
Question: My reaction mixture shows the presence of unexpected byproducts. What could they be and how can I avoid them?
-
Answer: The unique structure of this compound, containing both a tertiary alcohol and a terminal alkyne, makes it susceptible to specific side reactions.
-
Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols like this compound can undergo a rearrangement to form α,β-unsaturated aldehydes or ketones.[9][10][11] This is a significant pathway that competes with esterification when using acid catalysts.
-
Polymerization: Acetylenic compounds can be prone to polymerization, especially under harsh conditions (e.g., strong acids, high temperatures).
-
Solution: Employ mild reaction conditions. DMAP-catalyzed acylation is typically performed under neutral or slightly basic conditions and at moderate temperatures, which minimizes the risk of polymerization.
-
-
Dehydration: As mentioned, tertiary alcohols readily undergo dehydration in the presence of strong acids to form alkenes.[1]
-
Solution: Use non-acidic esterification methods as described above.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of the this compound ester. What are the common impurities and how can I remove them?
-
Answer: Common impurities include unreacted starting materials and catalyst residues.
-
Unreacted this compound and Acetic Anhydride: Due to the volatility of this compound and the reactivity of acetic anhydride, their removal is crucial.
-
Solution: After the reaction, a simple workup can be performed. The reaction mixture can be diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water to remove excess acetic anhydride (which hydrolyzes to acetic acid) and any water-soluble byproducts. A wash with a dilute sodium bicarbonate solution will neutralize any remaining acetic acid.
-
-
Catalyst Removal: DMAP and pyridine are basic and need to be removed.
-
Solution: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine catalysts, making them water-soluble and thus easily removed in the aqueous phase.
-
-
Final Purification:
-
Solution: After washing and drying the organic layer (e.g., with anhydrous magnesium sulfate), the solvent can be removed under reduced pressure. The final product can be purified by vacuum distillation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for the esterification of 2-methyl-3-butyn-2-ol?
-
A1: The most recommended method is the acylation with acetic anhydride using a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4][5] This method is highly efficient for sterically hindered tertiary alcohols and avoids the harsh acidic conditions that can lead to side reactions like dehydration and the Meyer-Schuster rearrangement.[1][9]
-
-
Q2: Can I use a traditional Fischer esterification with sulfuric acid?
-
A2: It is strongly discouraged. Tertiary alcohols are highly susceptible to dehydration to form alkenes under the strongly acidic and heated conditions of Fischer esterification.[1][2][12] Furthermore, the acidic environment can induce the Meyer-Schuster rearrangement of the propargyl alcohol.[9][10]
-
-
Q3: What is the role of DMAP in the esterification reaction?
-
A3: DMAP acts as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, allowing it to be readily attacked by the sterically hindered hydroxyl group of the tertiary alcohol.[3][4][8]
-
-
Q4: What are the typical reaction conditions for a DMAP-catalyzed acetylation of this compound?
-
A4: While specific optimization is always recommended, a general starting point would be:
-
Reactants: 2-methyl-3-butyn-2-ol, 1.1-1.5 equivalents of acetic anhydride.
-
Catalyst: 0.05-0.2 equivalents of DMAP.
-
Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Room temperature to gentle heating (e.g., 40-70°C).[6]
-
Reaction Time: Several hours to overnight, monitored by TLC or GC.
-
-
-
Q5: How can I monitor the progress of the reaction?
-
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the ester product will have a different Rf value compared to the starting alcohol. For GC analysis, the appearance of a new peak corresponding to the ester and the disappearance of the starting material peaks will indicate the reaction's progress.
-
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Tertiary Alcohols
| Catalyst System | Typical Substrate | Advantages | Disadvantages | Typical Yield Range |
| H₂SO₄ (Fischer) | Primary & Secondary Alcohols | Inexpensive | Strong acid leads to dehydration and rearrangement of tertiary alcohols.[1][2][12] | Very Low for Tertiary Alcohols |
| Acetic Anhydride / Pyridine | Alcohols | Milder than strong acids | Slower than DMAP catalysis; requires heating.[6] | Good |
| Acetic Anhydride / DMAP | Primary, Secondary, & Tertiary Alcohols | High yields, mild conditions, avoids rearrangement, effective for sterically hindered alcohols.[3][4][5][8] | DMAP is toxic and more expensive than simple bases. | Excellent (often >90%) |
| Sulfonic Acid Cation Exchange Resin | Tertiary Alcohols | Reusable solid catalyst, avoids dehydration.[2] | Requires non-aqueous system, may need longer reaction times. | High (up to 100% conversion reported for some substrates)[13] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acetylation of 2-Methyl-3-butyn-2-ol
This protocol provides a general procedure for the synthesis of 2-methyl-3-butyn-2-yl acetate.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3-butyn-2-ol (1.0 eq).
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, 5-10 mL per gram of alcohol).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture in an ice bath (0 °C).
-
-
Reagent Addition:
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction may be gently heated (e.g., to 40 °C) to increase the rate if necessary.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude ester by vacuum distillation to obtain the pure 2-methyl-3-butyn-2-yl acetate.
-
Visualizations
Caption: Experimental workflow for the DMAP-catalyzed esterification of 2-methyl-3-butyn-2-ol.
References
- 1. homework.study.com [homework.study.com]
- 2. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 7. youtube.com [youtube.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
Validation & Comparative
Methylbutynol vs. other alkynes in Sonogashira coupling reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the Sonogashira coupling stands as a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] A key component of this reaction is the choice of the terminal alkyne, which can significantly influence reaction efficiency and scope. This guide provides a comparative analysis of 2-methyl-3-butyn-2-ol (methylbutynol) against other common terminal alkynes in Sonogashira coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes
This compound serves as a convenient and inexpensive surrogate for acetylene in Sonogashira couplings. Its tertiary alcohol functionality offers advantages in terms of handling and safety compared to gaseous acetylene. The performance of this compound is often compared to other terminal alkynes, primarily aromatic alkynes like phenylacetylene and linear aliphatic alkynes such as 1-hexyne.
Generally, aromatic alkynes tend to provide higher yields in Sonogashira reactions compared to aliphatic alkynes under similar conditions.[3] This is often attributed to the increased acidity of the acetylenic proton in aromatic alkynes, facilitating the formation of the key copper acetylide intermediate. However, this compound often exhibits reactivity that is comparable to or, in some cases, superior to simple aliphatic alkynes, making it a versatile reagent.
The choice of catalyst, base, and solvent system can significantly impact the success of the coupling with different alkynes. For instance, copper-free Sonogashira protocols have been developed to avoid the formation of diyne byproducts, and these conditions can show different substrate preferences.[4]
Herein, we present a compilation of experimental data from various studies to illustrate the comparative performance of this compound.
Data Presentation
Table 1: Sonogashira Coupling of Various Aryl Iodides with Phenylacetylene and 2-Methyl-3-butyn-2-ol
| Entry | Aryl Iodide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | ~95 |
| 2 | Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | ~90 |
| 3 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | ~92 |
| 4 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | ~88 |
| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | ~98 |
| 6 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 1.5 | ~96 |
Data compiled from similar reported procedures. Yields are approximate and can vary based on specific reaction conditions and purification methods.[5]
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Various Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | THF | DBU | 80 | 6 | 89 |
| 2 | 4-Bromoacetophenone | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | THF | DBU | 80 | 6 | 95 |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / P(p-tol)₃ | THF | DBU | 80 | 6 | 92 |
| 4 | 4-Bromotoluene | 1-Hexyne | Pd(OAc)₂ / P(p-tol)₃ | THF | DBU | 80 | 6 | 78 |
Data adapted from a study on copper-free Sonogashira reactions.[4][6] This table illustrates the high efficiency of this compound with a range of functionalized aryl bromides in a copper-free system.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for Sonogashira coupling reactions involving this compound and other alkynes.
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of an Aryl Iodide with 2-Methyl-3-butyn-2-ol
This protocol is adapted from a procedure developed for an undergraduate organic chemistry laboratory, highlighting its operational simplicity.[5]
Materials:
-
Aryl iodide (1.0 g)
-
2-Methyl-3-butyn-2-ol (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), degassed (10 mL)
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
-
Silica gel
Procedure:
-
To a round-bottom flask, add the aryl iodide (1.0 g), 2-methyl-3-butyn-2-ol (1.2 eq.), and copper(I) iodide (4 mol%).
-
Add degassed triethylamine (10 mL) to the flask.
-
Add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture).
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene
This protocol is based on a copper-free method that is particularly useful for synthesizing products where diyne formation is a concern.[6]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) (6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl bromide (1.0 mmol), palladium(II) acetate (3 mol%), and tri(p-tolyl)phosphine (6 mol%) in anhydrous THF (5 mL).
-
Add phenylacetylene (1.2 mmol) and DBU (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Sonogashira Coupling
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The following diagrams illustrate the key steps.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
The experimental workflow for a typical Sonogashira coupling experiment can be visualized as a series of sequential steps, from reaction setup to product isolation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Method Validation for Methylbutynol Quantification: HPLC vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methylbutynol (2-methyl-3-butyn-2-ol), a key intermediate in the synthesis of various pharmaceuticals and fragrances, is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two common analytical techniques that can be employed for this purpose. This guide provides a comparative overview of the validation of these two methods for the quantification of this compound, supported by representative experimental data and detailed protocols.
Method Comparison: HPLC vs. GC-FID
While both HPLC and GC-FID can be used for the quantification of small organic molecules, their suitability for this compound analysis differs significantly. GC-FID is generally the preferred method due to the volatile nature of this compound. HPLC analysis of such a compound is challenging due to its lack of a strong chromophore, making UV detection difficult without derivatization.
The following tables summarize the typical validation parameters for both a proposed HPLC method (requiring derivatization) and a standard GC-FID method for the quantification of this compound.
Table 1: Comparison of HPLC and GC-FID Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC with UV Detection (Hypothetical Data) | GC-FID (Representative Data) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 10 - 200 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~1.5 µg/mL |
| Specificity/Selectivity | Good separation from potential impurities | Excellent separation of volatile components |
| Robustness | Moderate | High |
Experimental Protocols
Detailed methodologies for both the HPLC and GC-FID methods are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Note: As this compound lacks a significant UV chromophore, a pre-column derivatization step would be necessary to enable sensitive UV detection. The following is a representative protocol.
1. Derivatization:
-
Reagent: 3,5-Dinitrobenzoyl chloride
-
Procedure:
-
To 1 mL of a standard or sample solution of this compound in acetonitrile, add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 2 equivalents of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot of the resulting solution into the HPLC system.
-
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is more direct and highly suitable for the volatile nature of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or isopropanol.
-
Create a series of calibration standards by diluting the stock solution.
-
For sample analysis, dilute the sample with the chosen solvent to fall within the calibration range.
-
Add an internal standard (e.g., n-butanol) to all standards and samples for improved accuracy and precision.
2. Chromatographic Conditions:
-
Instrument: Agilent 8860 GC System with FID or equivalent
-
Column: Capillary column suitable for volatile compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 5 minutes at 150°C
-
-
Detector Temperature (FID): 280°C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification, in accordance with ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
For the quantification of this compound, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is demonstrably superior to HPLC with UV detection. Its direct analysis capability, high sensitivity, and robustness make it the industry-standard technique for this and similar volatile analytes. While an HPLC method can be developed, it necessitates a derivatization step, adding complexity and potential for error to the analytical procedure. The choice of analytical method should always be guided by the physicochemical properties of the analyte and the specific requirements of the analysis.
Methylbutynol: A Comparative Analysis of its Efficacy as a Solvent Against Traditional Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides a comprehensive comparison of methylbutynol with traditional solvents such as ethanol, acetone, isopropanol, and ethyl acetate, offering insights into its performance through a detailed examination of its physicochemical properties and potential applications.
This compound, also known as 2-methyl-3-butyn-2-ol, is a versatile acetylenic alcohol that has garnered interest for its unique solvent characteristics. Its molecular structure, featuring both a hydroxyl group and a carbon-carbon triple bond, imparts a distinct polarity and reactivity profile compared to more conventional solvents. This guide aims to provide a clear, data-driven comparison to aid in the informed selection of solvents for various laboratory and industrial applications.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physical and chemical properties of this compound alongside those of several traditional solvents. This data provides a foundational understanding of their behavior and potential suitability for different applications.
| Property | This compound | Ethanol | Acetone | Isopropanol | Ethyl Acetate |
| CAS Number | 115-19-5[1][2] | 64-17-5 | 67-64-1[3] | 67-63-0[4] | 141-78-6[5] |
| Molecular Formula | C5H8O[1][6] | C2H6O | C3H6O | C3H8O | C4H8O2 |
| Molecular Weight ( g/mol ) | 84.12[1][6] | 46.07 | 58.08[3] | 60.09[4] | 88.11[5] |
| Boiling Point (°C) | 104[1][2] | 78.3 | 56.29[3] | 82.26[4] | 77.11[5] |
| Melting Point (°C) | 2.6 - 3[1][2] | -114.1 | -94.7[3] | -88.0[4] | -83.97[5] |
| Density (g/mL at 20°C) | 0.868 (at 25°C)[1][2] | 0.789 | 0.790[3] | 0.7854[4] | 0.9006[5] |
| Flash Point (°C) | 25[1] | 13 | -20[3] | 12[4] | -4[5] |
| Solubility in Water | Fully miscible[1][2] | Miscible | Miscible[3] | Miscible[4] | 8.7% at 20°C[5] |
| Relative Polarity | Not available | 0.654[7] | 0.355[7] | 0.546[7] | Not available |
Experimental Protocols for Efficacy Evaluation
To objectively assess and compare the efficacy of this compound against other solvents, a standardized experimental approach is crucial. Below are detailed methodologies for key experiments that can be adapted to specific research needs.
I. Determination of Dissolution Rate
This experiment measures the speed at which a solid solute dissolves in a given solvent, providing a quantitative measure of solvent efficacy.
Objective: To compare the rate of dissolution of a standard solute (e.g., a specific active pharmaceutical ingredient, polymer, or resin) in this compound versus traditional solvents.
Materials:
-
Magnetic stirrer with stir bar
-
Beakers or flasks of appropriate volume
-
Timer
-
Analytical balance
-
Spectrophotometer or other suitable analytical instrument for concentration measurement
-
Standard solute
-
This compound and a selection of traditional solvents (e.g., ethanol, acetone, isopropanol)
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of the standard solute in each solvent to be tested. This can be done by adding an excess of the solute to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Filtration: Filter the saturated solutions to remove any undissolved solute.
-
Kinetic Dissolution Test: a. Place a known volume of the chosen solvent into a beaker with a magnetic stir bar and place it on the magnetic stirrer. b. Start the stirrer at a constant, reproducible speed. c. Add a precisely weighed amount of the standard solute to the solvent and simultaneously start the timer. d. At regular time intervals, withdraw a small aliquot of the solution. It is important to filter the aliquot immediately to stop the dissolution process. e. Analyze the concentration of the dissolved solute in each aliquot using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy).
-
Data Analysis: Plot the concentration of the dissolved solute as a function of time for each solvent. The initial slope of this curve represents the initial dissolution rate. Compare the dissolution rates of the solute in this compound with those in the traditional solvents.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for comparing the dissolution rates of a solute in different solvents.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 3-Methyl butynol | 115-19-5 [chemicalbook.com]
- 3. Acetone Solvent Properties [macro.lsu.edu]
- 4. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]
- 5. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 6. This compound | C5H8O | CID 148036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
A Comparative Analysis of Methylbutynol Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Methylbutynol (2-methyl-3-butyn-2-ol) is a pivotal chemical intermediate in the synthesis of various products, including pharmaceuticals, vitamins (A and E), fragrances, and corrosion inhibitors.[1][2][3] The industrial-scale production of this alkynyl alcohol primarily relies on the condensation reaction between acetone and acetylene.[4][5] This guide provides a comparative analysis of the principal synthesis routes for this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific applications.
Key Synthesis Routes
The most prominent methods for synthesizing this compound involve the ethynylation of acetone. These routes can be broadly categorized based on the type of catalyst employed:
-
Base-Catalyzed Synthesis (Favorskii Reaction): This classic approach utilizes strong bases, such as alkali metal hydroxides (e.g., potassium hydroxide) or metal amides (e.g., sodamide), to facilitate the reaction between acetone and acetylene.[4][6]
-
Metal Acetylide-Catalyzed Synthesis (Reppe Chemistry): Developed by Walter Reppe, this method employs metal acetylides, often with copper(I) or alkali metals, as catalysts for the ethynylation process.[5]
-
Lewis Acid-Catalyzed Synthesis: This route utilizes Lewis acids to activate the acetone's carbonyl group, making it more susceptible to nucleophilic attack by acetylene.[7]
Comparative Performance Data
The selection of a synthesis route often depends on a balance of factors including yield, purity, reaction conditions, and catalyst cost. The following table summarizes key performance indicators for the different this compound synthesis pathways.
| Synthesis Route | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| Base-Catalyzed (Favorskii) | Sodium Metal | Anhydrous Methanol | 0 - 5 | Atmospheric | 99.2 | 99.4 | [1] |
| Base-Catalyzed (Favorskii) | Potassium Hydroxide | Liquid Ammonia | 30 - 55 | 1.5 - 2.8 | 82.8 | 99.74 | [8] |
| Lewis Acid-Catalyzed | - | - | - | - | - | - | [7] |
Note: Data for the Lewis Acid-Catalyzed route is less commonly reported in terms of specific yield and purity under standardized conditions in the initial search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic processes. Below are representative experimental protocols for the base-catalyzed synthesis of this compound.
Base-Catalyzed Synthesis using Sodium Metal in Methanol
This protocol is based on a method described in a patent by Panjin Ge Linkaimo Technology Co., Ltd.[1]
Materials:
-
Anhydrous Methanol
-
Sodium Metal
-
Acetone
-
Acetylene Gas
-
Ammonium Chloride
Procedure:
-
Preparation of Sodium Methoxide: In a 500 L stainless steel autoclave under a nitrogen atmosphere, add 300 L of anhydrous methanol. While cooling with chilled brine, slowly add 20 kg of sodium metal blocks.
-
Addition of Acetone: Once all the sodium metal has dissolved to form sodium methoxide, add 55 L of acetone. Stir the mixture well and cool to below 0 °C.
-
Ethynylation: Slowly introduce acetylene gas into the reactor. Control the flow rate to maintain the reaction temperature between 0-5 °C. The reaction is complete when it is no longer exothermic.
-
Reaction Completion: Introduce a small amount of additional acetylene and maintain a slight positive pressure for 1 hour.
-
Neutralization: In a separate 1000 L glass-lined reactor, prepare a solution of 150 kg of ammonium chloride in 300 L of methanol. Pump the reaction mixture into this ammonium chloride solution under cooling to neutralize the excess base. Control the neutralization temperature to below 20 °C.
-
Purification: Filter the neutralized solution. First, distill off the methanol. Then, perform a vacuum distillation to obtain the final this compound product. This process can yield up to 62 kg of this compound with a purity of 99.4% and a yield of 99.2%.[1]
Visualizing the Synthesis Pathways
To better understand the flow of the synthesis processes, the following diagrams illustrate the key steps involved.
Caption: General workflow for this compound synthesis.
The core of this compound synthesis is the reaction of acetone and acetylene, facilitated by a catalyst. The initial product is a crude mixture that requires purification to isolate the high-purity this compound.
Reaction Mechanisms
The underlying chemical transformations differ depending on the catalytic system.
Favorskii Reaction Mechanism
The Favorskii reaction proceeds via the formation of a metal acetylide in situ.[6]
Caption: Simplified mechanism of the Favorskii reaction.
In this mechanism, a strong base deprotonates acetylene to form a nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate is subsequently protonated to yield this compound.
Purification and Byproducts
Achieving high-purity this compound is critical for its applications. The primary purification method is distillation.[1] However, the formation of an azeotrope between this compound and water can complicate this separation.[9] Pervaporation has emerged as an advanced technique to overcome this challenge by selectively removing water.[7][9]
Common byproducts in this compound synthesis can arise from side reactions such as the self-condensation of acetone (aldol condensation), especially at elevated temperatures.[7] Careful control of reaction conditions is therefore essential to maximize the yield of the desired product and minimize the formation of impurities.
References
- 1. 3-Methyl butynol synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Methyl butynol | 115-19-5 [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 5. Alkynylation - Wikipedia [en.wikipedia.org]
- 6. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 37365-71-2 [smolecule.com]
- 8. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 9. AU2013288761B2 - Process for the production of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Methylbutynol Purity by Titration Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical aspect of experimental validity and product quality. This guide provides an objective comparison of the widely used titration method for determining the purity of 2-Methyl-3-butyn-2-ol (Methylbutynol), a key intermediate in various syntheses. We present a detailed experimental protocol for a common titrimetric approach and compare its performance with alternative analytical techniques, supported by a logical workflow diagram.
Comparison of Analytical Methods for Purity Determination
While titration is a classical and cost-effective method for determining the purity of substances like this compound, other instrumental methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages. The choice of method often depends on the specific requirements of the analysis, including desired accuracy, sample throughput, and available resources.
| Parameter | Titration (Acetyl Chloride Method) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Chemical reaction (esterification) and neutralization | Separation based on volatility and interaction with a stationary phase | Nuclear spin properties in a magnetic field |
| Specificity | Good for hydroxyl group quantification, but may react with other nucleophilic impurities. | High, excellent separation of volatile impurities. | High, provides structural information for impurity identification. |
| Sensitivity | Moderate | High | Moderate to High |
| Accuracy | High, when standardized properly.[1][2][3][4] | High, dependent on accurate reference standards. | Very High (Primary method), does not require a specific analyte standard.[5] |
| Precision | High, with RSD < 0.3% achievable.[1] | Very High | Very High |
| Sample Throughput | Low to Medium | High (with autosampler) | Medium |
| Cost (Instrument) | Low | Medium to High | High |
| Cost (Per Sample) | Low | Medium | High |
| Key Advantages | Low cost, robust, well-established. | High resolution and sensitivity for volatile impurities.[5] | Absolute quantification without a reference standard of the analyte, structural elucidation of impurities.[5] |
| Key Limitations | Lower specificity, manual labor can be intensive. | Requires volatile and thermally stable analytes, potential for analyte degradation at high temperatures. | Higher equipment cost, requires specialized expertise. |
Experimental Protocol: Purity Determination of this compound by Acetyl Chloride Titration
This method is based on the esterification of the tertiary hydroxyl group of this compound with a known excess of acetyl chloride. The unreacted acetyl chloride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of sodium hydroxide. A blank titration is performed to account for the acetic acid produced from the hydrolysis of the initial amount of acetyl chloride.
Materials and Reagents:
-
This compound sample
-
Acetyl chloride solution (e.g., 1 M in an inert solvent like toluene)
-
Standardized sodium hydroxide solution (e.g., 0.5 M NaOH)
-
Phenolphthalein indicator solution
-
Pyridine (to catalyze the reaction and neutralize HCl produced)
-
Deionized water
-
Ethanol (for rinsing)
-
Erlenmeyer flasks (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Reagent Addition: To the flask, add 10 mL of pyridine, and then accurately pipette 20 mL of the 1 M acetyl chloride solution. Swirl the flask gently to mix the contents.
-
Reaction: Allow the flask to stand at room temperature for 30 minutes to ensure complete esterification.
-
Hydrolysis: Carefully add 25 mL of deionized water to the flask to hydrolyze the excess acetyl chloride. Cool the flask in an ice bath to control the exothermic reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the solution with the standardized 0.5 M sodium hydroxide solution until a persistent pink endpoint is observed. Record the volume of NaOH used.[6][7]
-
Blank Determination: Perform a blank titration by following the same procedure but without the this compound sample. This determines the amount of NaOH required to neutralize the acetic acid formed from the hydrolysis of the added acetyl chloride.[6]
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Purity (%) = [((V_blank - V_sample) * M_NaOH * Molar Mass_this compound) / (Weight_sample * 1000)] * 100
Where:
-
V_blank = Volume of NaOH used in the blank titration (mL)
-
V_sample = Volume of NaOH used in the sample titration (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
Molar Mass_this compound = 84.12 g/mol
-
Weight_sample = Weight of the this compound sample (g)
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the validation of this compound purity using the acetyl chloride titration method.
Caption: Workflow for this compound Purity Validation by Titration.
References
A Comparative Analysis of Spectroscopic Data for 2-methyl-3-butyn-2-ol and Its Structural Analogs
This guide provides a detailed comparison of the spectroscopic data for 2-methyl-3-butyn-2-ol, a tertiary alcohol containing a terminal alkyne, with two structurally related compounds: 2-methyl-3-buten-2-ol and 3-butyn-2-ol. This cross-validation is essential for researchers, scientists, and drug development professionals to unambiguously identify these compounds and understand the influence of their functional groups on their spectral properties.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols for each technique are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer.
-
For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. The spectral width is set to encompass all proton signals (usually 0-12 ppm).
-
For ¹³C NMR, a proton-decoupled spectrum is acquired at a frequency of 75-150 MHz. The spectral width is set to cover the entire range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0.00 ppm).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used where the liquid is brought into direct contact with a high-refractive-index crystal.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds. This separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methyl-3-butyn-2-ol and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound Name | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 2-methyl-3-butyn-2-ol | 2.45 (s, 1H, C≡C-H), 1.95 (s, 1H, -OH), 1.55 (s, 6H, 2 x -CH₃) |
| 2-methyl-3-buten-2-ol | 5.95 (dd, 1H, -CH=), 5.20 (d, 1H, =CH₂), 5.05 (d, 1H, =CH₂), 1.80 (s, 1H, -OH), 1.30 (s, 6H, 2 x -CH₃)[1] |
| 3-butyn-2-ol | 4.50 (q, 1H, -CH(OH)-), 2.40 (d, 1H, C≡C-H), 2.10 (br s, 1H, -OH), 1.45 (d, 3H, -CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound Name | Chemical Shift (δ) ppm, Assignment |
| 2-methyl-3-butyn-2-ol | 88.0 (≡C-H), 70.5 (-C≡), 65.0 (C-OH), 31.0 (-CH₃)[3] |
| 2-methyl-3-buten-2-ol | 145.0 (=CH-), 111.0 (=CH₂), 72.0 (C-OH), 29.0 (-CH₃)[4][5] |
| 3-butyn-2-ol | 85.0 (≡C-H), 72.0 (-C≡), 58.0 (C-OH), 24.0 (-CH₃)[6] |
Table 3: IR Spectroscopic Data (Neat/Liquid Film)
| Compound Name | Key Absorptions (cm⁻¹) and Functional Group Assignment |
| 2-methyl-3-butyn-2-ol | ~3400 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (weak, C≡C stretch), ~2980 (C-H stretch)[7] |
| 2-methyl-3-buten-2-ol | ~3400 (broad, O-H stretch), ~3080 (=C-H stretch), ~1645 (C=C stretch), ~2980 (C-H stretch)[8][9] |
| 3-butyn-2-ol | ~3380 (broad, O-H stretch), ~3290 (sharp, ≡C-H stretch), ~2110 (weak, C≡C stretch), ~2980 (C-H stretch)[10][11] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound Name | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z (Relative Intensity) |
| 2-methyl-3-butyn-2-ol | 84, 69 (M-15), 59, 43[12] |
| 2-methyl-3-buten-2-ol | 86, 71 (M-15), 59, 43[13] |
| 3-butyn-2-ol | 70, 55 (M-15), 43, 39[14][15] |
Analysis and Interpretation
-
¹H NMR: The presence of the terminal alkyne in 2-methyl-3-butyn-2-ol and 3-butyn-2-ol is clearly indicated by the acetylenic proton signal around 2.4-2.45 ppm. In contrast, 2-methyl-3-buten-2-ol exhibits characteristic signals for vinyl protons in the 5.0-6.0 ppm region. The multiplicity of the signals also provides structural information; for instance, the quartet and doublet for the methine and methyl protons in 3-butyn-2-ol confirm the secondary alcohol structure.
-
¹³C NMR: The sp-hybridized carbons of the alkyne group in 2-methyl-3-butyn-2-ol and 3-butyn-2-ol appear in the range of 70-88 ppm. The sp²-hybridized carbons of the alkene group in 2-methyl-3-buten-2-ol are found further downfield, between 111 and 145 ppm. The chemical shift of the carbon bearing the hydroxyl group is also diagnostic, appearing at a higher field for the secondary alcohol (3-butyn-2-ol) compared to the tertiary alcohols.
-
IR Spectroscopy: The most prominent distinguishing features in the IR spectra are the stretching vibrations of the C≡C and C=C bonds. The weak C≡C stretch appears around 2100-2110 cm⁻¹, while the C=C stretch is observed around 1645 cm⁻¹. The sharp ≡C-H stretch at approximately 3300 cm⁻¹ is a clear indicator of a terminal alkyne. All three compounds show a broad O-H stretching band around 3400 cm⁻¹, characteristic of an alcohol.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of each compound. The fragmentation patterns are also informative. A common fragmentation for all three compounds is the loss of a methyl group (M-15), resulting in a prominent peak.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.
Caption: Workflow for spectroscopic analysis.
This comparative guide demonstrates how a combination of spectroscopic techniques can be used to effectively differentiate between structurally similar organic molecules. The distinct spectral features arising from the different functional groups provide a reliable basis for compound identification and characterization.
References
- 1. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Methyl-3-buten-2-ol(115-18-4) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Butyn-2-ol(2028-63-9) 13C NMR [m.chemicalbook.com]
- 7. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 8. 2-Methyl-3-buten-2-ol(115-18-4) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Butyn-2-ol [webbook.nist.gov]
- 11. 3-Butyn-2-ol(2028-63-9) IR Spectrum [chemicalbook.com]
- 12. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 13. 3-Buten-2-ol, 2-methyl- [webbook.nist.gov]
- 14. 3-Butyn-2-ol(2028-63-9) MS spectrum [chemicalbook.com]
- 15. 3-Butyn-2-ol [webbook.nist.gov]
Comparative study of the stabilizing effects of Methylbutynol in solvents
A detailed analysis of Methylbutynol's performance in preventing the degradation of industrial solvents, with a focus on chlorinated hydrocarbons and its role as a corrosion inhibitor.
For researchers, scientists, and professionals in drug development, maintaining the stability of solvents is paramount to ensure the integrity of chemical reactions, the longevity of products, and the safety of processes. This compound, a member of the acetylenic alcohol family, has emerged as a significant stabilizer, particularly for chlorinated solvents which are prone to degradation. This guide provides a comparative analysis of this compound's stabilizing effects, supported by experimental data and protocols, to offer a clear perspective on its performance against other alternatives.
Performance of this compound in Solvent Stabilization
This compound's primary function as a stabilizer is to inhibit the degradation of solvents, which can be initiated by factors such as heat, light, and the presence of metals. This degradation often leads to the formation of acidic byproducts, such as hydrochloric acid in the case of chlorinated hydrocarbons, which can corrode equipment and compromise product purity.
One of the key performance indicators for a solvent stabilizer is its acid acceptance value , which quantifies its ability to neutralize acids as they form. While direct, publicly available comparative studies providing specific quantitative data for this compound against a range of other stabilizers in various solvents are limited, the extensive use of acetylenic alcohols in industrial formulations underscores their effectiveness.
As a corrosion inhibitor, this compound functions by adsorbing onto metal surfaces, forming a protective layer that prevents attack by corrosive species.[1] This is particularly crucial in applications where solvents are in prolonged contact with metallic vessels and piping.
To provide a clearer understanding of its performance, the following table summarizes the expected stabilizing effects of this compound in comparison to other common stabilizers based on available literature and industrial applications.
Table 1: Comparative Performance of Solvent Stabilizers
| Stabilizer Class | Stabilizer Example | Target Solvents | Primary Stabilization Mechanism | Relative Performance | Key Advantages |
| Acetylenic Alcohols | This compound | Chlorinated Hydrocarbons (e.g., Trichloroethylene, Tetrachloroethylene) | Acid Scavenger, Corrosion Inhibitor | High | Effective at high temperatures, prevents metal-induced degradation. |
| 1,4-Butynediol | Chlorinated Hydrocarbons | Acid Scavenger | High | Good acid acceptance, but can be less volatile than this compound. | |
| Amines | Diisopropylamine | Chlorinated Hydrocarbons, Aldehydes | Acid Scavenger | Moderate to High | Strong acid neutralization, but can form undesirable byproducts. |
| Triethylamine | General Organic Solvents | Acid Scavenger | Moderate | Readily available, but can have a strong odor and may not be suitable for all applications. | |
| Epoxides | Butylene Oxide | Chlorinated Hydrocarbons | Acid Scavenger | High | Excellent acid scavenging ability, but some epoxides have been identified as potential carcinogens.[2] |
| Epichlorohydrin | Chlorinated Hydrocarbons | Acid Scavenger | High | Historically used, but now largely phased out due to toxicity concerns.[2] | |
| Phenols | Butylated Hydroxytoluene (BHT) | Ethers, Hydrocarbons | Free-Radical Scavenger | High | Effective against autoxidation, but can impart color to the solvent. |
Experimental Protocols for Evaluating Stabilizer Efficacy
To quantitatively assess the performance of this compound and other stabilizers, a series of well-defined experimental protocols are employed. These tests are designed to simulate the conditions that lead to solvent degradation and to measure the effectiveness of the stabilizer in mitigating these effects.
Key Experiment: Accelerated Aging and Acid Acceptance Test for Stabilized Chlorinated Solvents
This experiment is designed to evaluate the long-term stability of a chlorinated solvent formulation containing this compound under stressed conditions.
Objective: To determine the rate of acid formation in a chlorinated solvent stabilized with this compound when subjected to elevated temperatures and to quantify the remaining acid acceptance capacity of the stabilizer over time.
Materials:
-
Trichloroethylene (TCE)
-
This compound (as the stabilizer)
-
Alternative stabilizers for comparison (e.g., Diisopropylamine, Butylene Oxide)
-
Metal coupons (e.g., aluminum, steel)
-
Sealed aging tubes or vials
-
Oven capable of maintaining a constant temperature (e.g., 80°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Titration apparatus
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
Bromothymol blue indicator
Procedure:
-
Sample Preparation: Prepare samples of TCE containing a known concentration of this compound (e.g., 0.5% w/w). Prepare parallel samples with other stabilizers at equivalent concentrations. Also, prepare an unstabilized TCE sample as a control.
-
Inclusion of Metal Catalyst: Place a metal coupon in each sample tube to simulate contact with metal surfaces, which can catalyze degradation.
-
Accelerated Aging: Seal the tubes and place them in an oven at a constant elevated temperature (e.g., 80°C).[3]
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a set of tubes for analysis.
-
GC-MS Analysis: Analyze a portion of the aged solvent using GC-MS to identify and quantify any degradation products.[4][5]
-
Acid Acceptance Titration:
-
To a known volume of the aged solvent, add a known excess of standardized HCl solution.
-
The unreacted stabilizer (this compound) will neutralize a portion of the added HCl.
-
Back-titrate the remaining HCl with a standardized NaOH solution using bromothymol blue as an indicator. The endpoint is a color change from yellow to blue.
-
The amount of NaOH used is inversely proportional to the remaining acid acceptance of the stabilizer.
-
-
Data Analysis: Plot the concentration of degradation products and the acid acceptance value as a function of time for each stabilizer.
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in evaluating solvent stability, the following diagrams are provided.
References
Navigating the Methylbutynol-Water Azeotrope: A Comparative Guide to Composition Validation and Separation Techniques
For researchers, scientists, and professionals in drug development, the precise separation of solvents is a critical step. This guide provides a comprehensive comparison of reported azeotropic compositions of 2-methyl-3-butyn-2-ol (Methylbutynol) and water, details experimental protocols for validation, and explores alternative separation methods beyond simple distillation.
The formation of an azeotrope between this compound and water presents a significant challenge in achieving pure solvent separation through conventional distillation. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor phase has the same composition as the liquid phase, effectively halting the separation process at a specific boiling point.
Unraveling the Discrepancies in Azeotrope Composition
A review of scientific literature and chemical databases reveals conflicting data on the precise azeotropic composition and boiling point of the this compound-water mixture. This underscores the importance of independent experimental validation. The table below summarizes the reported values from various sources.
| Source | Boiling Point (°C) | This compound (% by weight) | Water (% by weight) |
| ChemicalBook | 91 | 74 | 26 |
| The Merck Index (12th Edition, 1996) | 90.7 | 71.6 | 28.4 |
| The Merck Index (Online) | 90.7 | 71.6 | 28.4 |
Table 1: Reported Azeotropic Compositions of 2-Methyl-3-butyn-2-ol and Water.
Experimental Validation of Azeotrope Composition
To resolve the discrepancies in reported data and to accurately determine the azeotropic point for a specific application, a detailed experimental approach is necessary. The following protocol outlines a standard method for determining the boiling point composition diagram of a binary mixture like this compound and water using an ebulliometer and gas chromatography.
Experimental Protocol: Determination of the Boiling Point-Composition Diagram
Objective: To experimentally determine the azeotropic composition and boiling point of a 2-methyl-3-butyn-2-ol and water mixture.
Apparatus:
-
Ebulliometer or a distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, and a collection flask.
-
Calibrated thermometer or temperature probe with a precision of ±0.1°C.
-
Gas chromatograph (GC) equipped with a suitable column (e.g., polar capillary column) and a thermal conductivity detector (TCD) or flame ionization detector (FID).
-
Analytical balance.
-
Syringes for sample injection.
-
A series of sealed vials for collecting liquid and vapor samples.
Procedure:
-
Preparation of Standard Mixtures: Prepare a series of standard mixtures of known compositions (by weight) of 2-methyl-3-butyn-2-ol and water, ranging from 0% to 100% of this compound.
-
Gas Chromatography Calibration:
-
Inject known volumes of each standard mixture into the gas chromatograph to generate a calibration curve.
-
Plot the peak area ratio of this compound to water against the weight percentage of this compound. This curve will be used to determine the composition of unknown samples.
-
-
Ebulliometry/Distillation:
-
Charge the distillation flask with a mixture of known composition.
-
Begin heating the mixture to a gentle boil.
-
Allow the system to reach equilibrium, indicated by a stable temperature reading in the vapor phase (reflux).
-
Record the constant boiling temperature.
-
Simultaneously, carefully collect small samples of the liquid from the distillation flask and the condensed vapor (distillate) from the collection flask.
-
-
Composition Analysis:
-
Analyze the collected liquid and vapor samples using the calibrated gas chromatograph to determine their exact compositions.
-
-
Data Compilation:
-
Repeat steps 3 and 4 for each of the prepared standard mixtures.
-
Plot the boiling temperature against the mole fraction (or weight percent) of this compound for both the liquid (boiling point curve) and vapor (dew point curve) phases.
-
-
Azeotrope Determination:
-
The point where the liquid composition and the vapor composition are identical signifies the azeotropic point. This will be observed as the minimum or maximum point on the boiling point-composition diagram where the boiling point and dew point curves intersect.
-
Beyond Simple Distillation: Alternative Separation Techniques
Given the existence of the azeotrope, alternative methods are required to achieve a separation of this compound and water into their pure components. The following table compares several viable techniques.
| Separation Technique | Principle | Advantages | Disadvantages |
| Azeotropic Distillation | An entrainer is added to form a new, lower-boiling azeotrope with one or both components, which is then distilled off. | Effective for breaking azeotropes. | Introduction of a third component that must be subsequently removed, increasing process complexity and cost. |
| Extractive Distillation | A high-boiling solvent is added to alter the relative volatility of the original components, allowing for their separation by distillation. | Can be highly effective; the solvent is recovered and recycled. | Requires an additional separation step to recover the solvent; energy-intensive. |
| Pressure-Swing Distillation | Utilizes the change in azeotropic composition with pressure. The mixture is distilled in two columns at different pressures. | No additional components are introduced, simplifying product purification. | Requires higher capital investment for two distillation columns and can be energy-intensive. |
| Salting-Out Effect | A salt is dissolved in the mixture, which increases the relative volatility of the alcohol by reducing its solubility in the aqueous phase.[1] | Can be a simple and effective method for dehydration. | Introduces a salt that needs to be removed from the water phase; potential for corrosion. |
Table 2: Comparison of Alternative Separation Methods for the this compound-Water Azeotrope.
References
A Comparative Analysis of the Toxicity of Methylbutynol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of Methylbutynol and its structural analogues: Ethchlorvynol, 3-Methyl-1-pentyn-3-ol, and 1-Ethynylcyclohexanol. The information presented herein is supported by experimental data from peer-reviewed studies and standardized testing guidelines, offering a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Comparative Toxicity Data
The acute toxicity of this compound and its analogues, primarily assessed by the median lethal dose (LD50), varies depending on the specific compound, the route of administration, and the animal model. The following table summarizes the available LD50 data for these compounds.
| Compound | Chemical Structure | Species | Route of Administration | LD50 |
| This compound | C₅H₈O | Rat | Oral | 1950 mg/kg[1] |
| Mouse | Oral | 500 mg/kg[2] | ||
| Rabbit | Dermal | >2000 mg/kg | ||
| Ethchlorvynol | C₇H₉ClO | Mouse | Oral | 290 mg/kg[1] |
| Mouse | Subcutaneous | 240 mg/kg[1] | ||
| 3-Methyl-1-pentyn-3-ol | C₆H₁₀O | Mouse | Oral | 525 mg/kg |
| 1-Ethynylcyclohexanol | C₈H₁₂O | Rat | Oral | 600 µL/kg[3][4] |
| Rabbit | Dermal | 1 mL/kg[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound and its analogues.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 420, 423, and 425)[5][7][8][9]
The determination of the median lethal dose (LD50) provides a standardized measure of the acute oral toxicity of a substance. The Organisation for Economic Co-operation and Development (OECD) has established guidelines to ensure the humane and reproducible assessment of acute toxicity.
Principle: A group of animals is administered a single dose of the test substance. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals.
Procedure:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.[5] Animals are acclimated to the laboratory conditions before the study.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a constant volume.
-
Administration: The test substance is administered by oral gavage to fasted animals.[5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.[5]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method or the Up-and-Down Procedure.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are essential for screening the toxic potential of compounds on cultured cells. These assays provide insights into the mechanisms of cell death and can be used to prioritize compounds for further in vivo testing.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[6]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7]
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Neutral Red Incubation: The treatment medium is replaced with a medium containing Neutral Red, and the cells are incubated for approximately 3 hours.
-
Washing and Destaining: The cells are washed to remove excess dye, and the incorporated dye is extracted using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm.[8]
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
Potential Signaling Pathways in Toxicity
While the specific signaling pathways for this compound and its analogues have not been extensively elucidated, the neurotoxic effects of alcohols, in general, are known to involve the induction of oxidative stress and mitochondrial dysfunction.[9][10][11][12][13][14][15][16] The following diagram illustrates a plausible signaling pathway for the toxicity of these tertiary alkynyl alcohols.
Workflow for In Vitro Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro toxicity of a compound, incorporating the assays described above.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. tycmhoffman.com [tycmhoffman.com]
- 5. umwelt-online.de [umwelt-online.de]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 9. Neuroinflammatory pathways in binge alcohol-induced neuronal degeneration: oxidative stress cascade involving aquaporin, brain edema, and phospholipase A2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular pathways underpinning ethanol-induced neurodegeneration [frontiersin.org]
- 13. The neurotoxicity of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling alcohol-induced neurotoxicity using human induced pluripotent stem cell-derived three-dimensional cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neurotoxicity of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The neurotoxicity of alcohols. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methylbutynol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of methylbutynol (2-methyl-3-butyn-2-ol), a flammable and hazardous chemical. Adherence to these procedures is critical for minimizing health risks, preventing environmental contamination, and maintaining regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified as a highly flammable liquid and vapor that can cause serious eye damage and may cause an allergic skin reaction.[1] It is also harmful if swallowed.[1] Due to these properties, it is categorized as hazardous waste and requires special disposal methods.
Hazard and Safety Data for this compound
| Hazard Classification | Description | GHS Code | NFPA Rating | HMIS Classification |
| Flammable Liquid | Highly flammable liquid and vapour | H225[1] | Fire: 3[1] | Flammability: 3[1] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302[1] | Health: 2[1] | Health hazard: 2[1] |
| Serious Eye Damage | Causes serious eye damage | H318[1] | - | - |
| Skin Sensitization | May cause an allergic skin reaction | H317[1] | - | - |
| Reactivity | - | - | Reactivity Hazard: 0[1] | Physical hazards: 0[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the following personal protective equipment to minimize exposure:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: A complete suit protecting against chemicals or a flame-retardant antistatic protective clothing should be worn.[1] At a minimum, a lab coat is necessary.[2]
-
Respiratory Protection: If working in an area with inadequate ventilation, a NIOSH-approved respirator is essential.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled by a licensed professional waste disposal service.[1] The following steps provide a general operational workflow for laboratory personnel leading up to professional disposal.
Step 1: Waste Collection and Segregation
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Select Appropriate Container: Use a clean, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid and be made of a material that does not react with the chemical.[2] Containers should be kept upright to prevent leakage.[1]
Step 2: Labeling and Storage
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "2-Methyl-3-butyn-2-ol," and any other information required by your institution.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[4][5] The storage area should be fireproof and separate from strong oxidants, acids, and copper.[6]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Professional Disposal: The ultimate disposal method for this compound is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed disposal company.
Important Prohibitions:
-
Do NOT pour this compound down the drain.[2]
-
Do NOT allow this compound to evaporate in a fume hood as a means of disposal.[2]
-
Do NOT mix with incompatible materials.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is crucial to prevent further hazards.
For Small Spills:
-
Ensure Ventilation: If it is safe to do so, make sure the area is well-ventilated.[2]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2]
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[2][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[2]
-
Label and Dispose: Label the container with the contents and follow the standard disposal protocol.[2]
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.
In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish it.[2] Do not use a direct water jet, as it may spread the fire.[2]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Methylbutynol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Methylbutynol is of paramount importance. This guide provides immediate, essential safety and logistical information, including comprehensive operational and disposal plans, to ensure a secure laboratory environment. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.
Chemical Profile:
-
Name: this compound
-
Synonyms: 2-Methyl-3-butyn-2-ol
-
CAS Number: 115-19-5
-
Primary Hazards: Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye damage.[1]
Personal Protective Equipment (PPE)
A thorough approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles / Face Shield | Tightly fitting safety goggles are required.[1] A face shield should be worn where splashing is possible.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, butyl, or neoprene gloves are recommended.[4][5] Butyl gloves offer protection against a wide variety of chemicals including alcohols.[4] Nitrile gloves are suitable for protection against solvents, bases, and thinners.[6] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.[7] |
| Body Protection | Laboratory Coat / Protective Clothing | A flame-retardant and antistatic laboratory coat should be worn to protect skin and clothing from accidental spills.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[1][2][8] Recommended filter types include Organic gases and vapours filter, Type A (Brown) or Type ABEK.[1][2] |
Standard Operating Procedure for Handling this compound
A systematic workflow ensures that this compound is handled safely and efficiently throughout the experimental process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
